Product packaging for 1-(1-Naphthylmethyl)piperazine(Cat. No.:CAS No. 40675-81-8)

1-(1-Naphthylmethyl)piperazine

Número de catálogo: B1215143
Número CAS: 40675-81-8
Peso molecular: 226.32 g/mol
Clave InChI: HGYDREHWXXUUIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-(1-Naphthylmethyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2 B1215143 1-(1-Naphthylmethyl)piperazine CAS No. 40675-81-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(naphthalen-1-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYDREHWXXUUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961056
Record name 1-[(Naphthalen-1-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40675-81-8
Record name 1-[(Naphthalen-1-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Naphthylmethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Naphthylmethyl)piperazine: Applications and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthylmethyl)piperazine (NMP), a compound with the CAS registry number 40675-81-8, has emerged as a significant molecule in medicinal chemistry and pharmacological research.[1] Primarily recognized for its role as a putative efflux pump inhibitor (EPI), NMP has demonstrated the ability to reverse multidrug resistance (MDR) in various bacterial species.[2][3][4] This technical guide delves into the core applications of NMP, with a particular focus on its activity as an EPI. It synthesizes available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism of action to support further research and development.

Core Applications of this compound

The primary and most extensively researched application of this compound is as an efflux pump inhibitor (EPI) in bacteria. Efflux pumps are a major mechanism by which bacteria develop multidrug resistance (MDR), actively transporting a wide range of antibiotics out of the cell, thereby reducing their intracellular concentration and efficacy.[2] NMP has been shown to counteract this mechanism, particularly in Gram-negative bacteria.

Beyond its role as an EPI, NMP is also utilized as a scaffold in medicinal chemistry . Its naphthyl and piperazine moieties serve as valuable building blocks for the synthesis of novel pharmaceutical compounds, especially those targeting the central nervous system.[1] There are indications of its potential as an antipsychotic and antidepressant agent through the modulation of neurotransmitter systems, although this area is less documented in the provided literature compared to its EPI activity.[1]

Mechanism of Action as an Efflux Pump Inhibitor

The principal mechanism of action for NMP as an MDR reversal agent is the inhibition of Resistance-Nodulation-cell Division (RND)-type efflux pumps .[2][3][4] In bacteria such as Escherichia coli, NMP has been shown to reverse MDR in strains that overexpress these pumps.[2][3][4] The inhibition of these pumps leads to an increased intracellular accumulation of various antimicrobial agents and other substrates, such as ethidium bromide and levofloxacin, effectively restoring their activity against resistant bacteria.[2][3]

The following diagram illustrates the proposed mechanism of NMP in overcoming efflux pump-mediated multidrug resistance.

cluster_membrane Bacterial Cell Membrane EffluxPump RND Efflux Pump Antibiotic_out Antibiotic (Extracellular) EffluxPump->Antibiotic_out Efflux MDR Multidrug Resistance EffluxPump->MDR Restored_Susceptibility Restored Susceptibility EffluxPump->Restored_Susceptibility Antibiotic_in Antibiotic (Intracellular) Antibiotic_out->Antibiotic_in Entry Antibiotic_in->EffluxPump Binding to Pump Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic_in->Target Inhibition of Target NMP NMP NMP->EffluxPump Inhibition

Caption: Mechanism of NMP as an efflux pump inhibitor.

Quantitative Data Summary

The efficacy of this compound as an efflux pump inhibitor has been quantified in several studies. The following tables summarize the key findings, focusing on the reduction of Minimum Inhibitory Concentrations (MICs) of various antimicrobial agents in the presence of NMP.

Table 1: Effect of NMP on MICs in Escherichia coli

Antimicrobial AgentNMP Concentration (mg/L)Percentage of Isolates with ≥4-fold MIC ReductionReference
Levofloxacin100>50%[3][5]
Linezolid100>50%[3][5]
Ethidium Bromide100>50%[3][5]

Table 2: Effect of NMP on MICs in other Enterobacteriaceae

Bacterial SpeciesAntimicrobial AgentNMP Concentration (mg/L)ObservationReference
Various EnterobacteriaceaeFluoroquinolonesNot specifiedRendered many resistant isolates susceptible[2]

Table 3: Effect of NMP on MICs in Acinetobacter baumannii

Antimicrobial AgentNMP Concentration (mg/L)ObservationReference
Linezolid100Significant MIC reduction[6]
Chloramphenicol100Significant MIC reduction[6]
Tetracycline100Significant MIC reduction[6]
TigecyclineNot specifiedParadoxical reduced susceptibility (~2-fold)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in the absence and presence of NMP.

  • Bacterial Strains: Clinical isolates and reference strains of the target bacteria are used.

  • Culture Media: Mueller-Hinton broth or agar is typically employed.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared.

  • MIC Determination:

    • A microdilution or agar dilution method is used.

    • Serial twofold dilutions of the antimicrobial agent are prepared in the culture medium.

    • A fixed, sub-inhibitory concentration of NMP (e.g., 100 mg/L) is added to one set of dilutions. A parallel set without NMP serves as the control.

    • The prepared bacterial inoculum is added to each well or plate.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Data Analysis: A significant effect of NMP is typically defined as a 4-fold or greater reduction in the MIC of the antimicrobial agent.[2][3]

Ethidium Bromide Accumulation and Efflux Assay

This real-time fluorometric assay is used to confirm that NMP inhibits efflux pump activity by measuring the intracellular accumulation of a fluorescent substrate, ethidium bromide.

  • Cell Preparation:

    • Bacteria are grown to the mid-logarithmic phase.

    • Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Assay Setup:

    • The cell suspension is transferred to a 96-well plate.

    • NMP is added to the test wells at the desired concentration.

    • Ethidium bromide is added to all wells to a final concentration.

  • Fluorometric Measurement:

    • The fluorescence intensity is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.

    • An increase in fluorescence indicates the accumulation of ethidium bromide within the bacterial cells, suggesting inhibition of efflux.[3][5]

The following diagram illustrates the workflow for the ethidium bromide accumulation assay.

cluster_prep Cell Preparation cluster_assay Assay cluster_measurement Measurement start Bacterial Culture harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Buffer harvest->resuspend plate Transfer to 96-well Plate resuspend->plate add_nmp Add NMP plate->add_nmp add_etbr Add Ethidium Bromide add_nmp->add_etbr measure Measure Fluorescence Over Time add_etbr->measure analyze Analyze Data measure->analyze

Caption: Workflow for the ethidium bromide accumulation assay.

Conclusion

This compound is a versatile compound with significant potential, primarily as an efflux pump inhibitor to combat multidrug resistance in bacteria. Its ability to restore the efficacy of existing antibiotics makes it a valuable tool in the fight against infectious diseases. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of NMP and to design novel derivatives with enhanced activity and broader spectrum. Further research is warranted to fully elucidate its potential in other therapeutic areas, such as central nervous system disorders.

References

An In-depth Technical Guide to the Synthesis of 1-(1-Naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(1-Naphthylmethyl)piperazine, a valuable building block in medicinal chemistry. The document details two core synthetic strategies: nucleophilic substitution and reductive amination. For each pathway, this guide presents detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently synthesize and purify this compound for further application.

Introduction

This compound is a disubstituted piperazine that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, combining a naphthalene moiety with a piperazine ring, is found in compounds with a range of pharmacological activities. A thorough understanding of its synthesis is therefore crucial for the development of novel therapeutics. This guide outlines the two most common and practical methods for its preparation.

Synthesis Pathways

There are two primary and effective routes for the synthesis of this compound:

  • Pathway 1: Nucleophilic Substitution: This classic method involves the reaction of 1-chloromethylnaphthalene with piperazine. The piperazine acts as a nucleophile, displacing the chloride from 1-chloromethylnaphthalene to form the desired product.

  • Pathway 2: Reductive Amination: This alternative route involves the reaction of 1-naphthaldehyde with piperazine in the presence of a suitable reducing agent. This one-pot reaction forms an iminium ion intermediate, which is then reduced in situ to yield the final product.

The following sections provide detailed experimental protocols for a key precursor and both synthesis pathways.

Experimental Protocols

Synthesis of the Precursor: 1-Chloromethylnaphthalene

A common precursor for the nucleophilic substitution pathway is 1-chloromethylnaphthalene. A detailed and reliable method for its synthesis has been reported in Organic Syntheses.[1][2]

Reaction:

Experimental Procedure:

  • In a 3-liter, three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid.[1][2]

  • Heat the mixture in a water bath to 80-85°C and stir vigorously for 9-10 hours.[2]

  • Cool the reaction mixture to 15-20°C and transfer it to a 2-liter separatory funnel.[1]

  • Wash the crude product successively with two 1-liter portions of cold water, 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water.[1]

  • Add 200 ml of ether and dry the organic layer over anhydrous potassium carbonate.[1]

  • Distill the dried solution under reduced pressure. Collect the fraction boiling at 128–133°C/5 mm Hg or 148–153°C/14 mm Hg.[1]

Quantitative Data:

ParameterValueReference
Yield74-77%[1]
PurityNot Specified
Boiling Point128-133°C @ 5 mmHg[1]
Pathway 1: Nucleophilic Substitution Synthesis of this compound

This pathway utilizes the synthesized 1-chloromethylnaphthalene and commercially available piperazine.

Reaction:

Experimental Procedure:

  • In a round-bottom flask, dissolve 1-chloromethylnaphthalene (1 equivalent) in a suitable solvent such as acetonitrile, DMF, or toluene.[2]

  • Add piperazine (at least 2 equivalents, one to react and one to act as a base to neutralize the HCl formed). Alternatively, 1 equivalent of piperazine can be used in the presence of an external base like potassium carbonate (1.1 equivalents).[2]

  • Reflux the reaction mixture for several hours (e.g., 17 hours, as described for a similar reaction) and monitor the progress by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • If an external base was used, filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or by column chromatography on silica gel.[2][3]

Quantitative Data:

ParameterValueReference
YieldHigh (specific value not found in searches)
Purity>95% (commercially available)[4]
Melting Point63-67 °C[4][5]
Pathway 2: Reductive Amination Synthesis of this compound

This one-pot method is an efficient alternative to the nucleophilic substitution pathway.

Reaction:

Experimental Procedure:

  • In a reaction flask, dissolve 1-naphthaldehyde (1 equivalent) and piperazine (1-1.2 equivalents) in a suitable solvent such as methanol, dichloroethane, or tetrahydrofuran.

  • Add a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred for its mildness and selectivity.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding water or a dilute aqueous acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data:

ParameterValueReference
YieldGood to excellent (specific value not found)
PurityHigh
Melting Point63-67 °C[4][5]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_pathway1 Pathway 1: Nucleophilic Substitution cluster_pathway2 Pathway 2: Reductive Amination Naphthalene Naphthalene Chloromethylnaphthalene 1-Chloromethylnaphthalene Naphthalene->Chloromethylnaphthalene Paraformaldehyde Paraformaldehyde Paraformaldehyde->Chloromethylnaphthalene Reagents_Precursor HCl, H3PO4 Reagents_Precursor->Chloromethylnaphthalene Product1 This compound Chloromethylnaphthalene->Product1 Nucleophilic Substitution Piperazine1 Piperazine Piperazine1->Product1 Naphthaldehyde 1-Naphthaldehyde Product2 This compound Naphthaldehyde->Product2 Reductive Amination Piperazine2 Piperazine Piperazine2->Product2 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product2

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental_Workflow cluster_pathway1_flow Workflow for Nucleophilic Substitution cluster_pathway2_flow Workflow for Reductive Amination start1 Start: Mix 1-Chloromethylnaphthalene, Piperazine, and Solvent reflux1 Reflux Reaction Mixture start1->reflux1 monitor1 Monitor by TLC reflux1->monitor1 workup1 Work-up: Cool, Filter (if necessary), Concentrate monitor1->workup1 purify1 Purification: Recrystallization or Column Chromatography workup1->purify1 end1 Final Product: This compound purify1->end1 start2 Start: Mix 1-Naphthaldehyde, Piperazine, and Solvent add_reductant Add Reducing Agent start2->add_reductant react2 Stir at Room Temperature add_reductant->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Work-up: Quench, Extract, Dry, Concentrate monitor2->workup2 purify2 Purification: Column Chromatography or Recrystallization workup2->purify2 end2 Final Product: This compound purify2->end2

Caption: Step-by-step experimental workflows for the synthesis of this compound.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic pathways for this compound. The choice between nucleophilic substitution and reductive amination will depend on the availability of starting materials, desired scale, and laboratory capabilities. Both methods, when executed with care, can provide high yields of the target compound. The provided experimental protocols and data serve as a solid foundation for researchers to produce this important chemical intermediate for their specific applications in drug discovery and development.

References

The Diverse Biological Activities of Naphthylmethyl Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. The incorporation of a naphthylmethyl moiety into the piperazine ring system has given rise to a class of compounds with a diverse and compelling range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and antipsychotic properties of naphthylmethyl piperazine derivatives, offering a comprehensive resource for researchers and drug development professionals. This document details quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further investigation and therapeutic development in this promising area.

Anticancer Activity

Naphthylmethyl piperazine derivatives have emerged as a promising class of compounds in oncology research. Notably, naftopidil, an α1-adrenoceptor antagonist, and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, particularly in prostate cancer.[1][2] The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis.[1]

Quantitative Data: Anticancer Activity of Naphthylmethyl Piperazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected naphthylmethyl piperazine derivatives against various cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
NaftopidilNaphthylmethyl piperazineLNCaP (Prostate)22.2 ± 4.0[1]
NaftopidilNaphthylmethyl piperazinePC-3 (Prostate)33.2 ± 1.1[1]
NaftopidilNaphthylmethyl piperazineNot Specified1.1[3]
Arylpiperazine Derivative 4Saccharin moietyDU145 (Prostate)1.28[4]
Arylpiperazine Derivative 12Saccharin moietyDU145 (Prostate)1.14[4]
Arylpiperazine Derivative 9Not SpecifiedLNCaP (Prostate)< 5[5]
Arylpiperazine Derivative 15Not SpecifiedLNCaP (Prostate)< 5[5]
Vindoline-Piperazine Conjugate 23Vindoline conjugateMDA-MB-468 (Breast)1.00[6][7]
Vindoline-Piperazine Conjugate 25Vindoline conjugateHOP-92 (Lung)1.35[6][7]
Phthalazinylpiperazine Derivative 7ePhthalazinylMDA-MB-231 (Breast)0.013[8]
Signaling Pathway: PI3K/Akt Pathway in Cancer

A key signaling pathway often implicated in the anticancer activity of various therapeutic agents is the PI3K/Akt pathway. This pathway plays a crucial role in regulating cell growth, proliferation, survival, and angiogenesis. The diagram below illustrates the core components of the PI3K/Akt signaling cascade.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.

Antimicrobial Activity

Certain naphthylmethyl piperazine derivatives, most notably 1-(1-naphthylmethyl)piperazine (NMP), have been identified as potent efflux pump inhibitors (EPIs) in bacteria. Efflux pumps are a major mechanism of multidrug resistance (MDR) in bacteria, as they actively extrude antibiotics from the cell. By inhibiting these pumps, NMP can restore the efficacy of conventional antibiotics against resistant bacterial strains.[9][10][11][12]

Quantitative Data: Antimicrobial Activity of this compound (NMP)

The following table presents the Minimum Inhibitory Concentration (MIC) of various antibiotics against different bacterial strains in the absence and presence of NMP. A significant reduction in the MIC in the presence of NMP indicates the inhibition of efflux pumps.

BacteriumAntibioticMIC without NMP (mg/L)MIC with NMP (100 mg/L) (mg/L)Fold ReductionReference
Escherichia coli (clinical isolates)Levofloxacin>50% of isolates showed ≥4-fold reduction-≥4[12]
Escherichia coli (AG112, acrAB-overexpressing)Ciprofloxacin--4[9][10]
Escherichia coli (AG112, acrAB-overexpressing)Tetracycline--16[9][10][13]
Escherichia coli (AG112, acrAB-overexpressing)Florfenicol--32[9][10][13]
Salmonella Typhi (CdA Ty2)Ampicillin--16[14]
Salmonella Typhi (CdA Ty2)Chloramphenicol--16[14]
Enterobacter aerogenes (clinical isolates)LevofloxacinSignificant reduction in >50% of isolates-≥4[11]
Enterobacter aerogenes (clinical isolates)TetracyclineSignificant reduction in >50% of isolates-≥4[11]
Klebsiella pneumoniae (clinical isolates)LevofloxacinSignificant reduction in >50% of isolates-≥4[11]
Acinetobacter baumannii (clinical isolates)LinezolidSignificant reduction--[15]
Acinetobacter baumannii (clinical isolates)ChloramphenicolSignificant reduction--[15]
Acinetobacter baumannii (clinical isolates)TetracyclineSignificant reduction--[15]
Experimental Workflow: Evaluation of Efflux Pump Inhibitors

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel piperazine derivatives as potential efflux pump inhibitors.

EPI_Workflow Design Design & Synthesis of Naphthylmethyl Piperazine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Design->Characterization MIC_combo MIC Determination of Antibiotics + Derivatives (Checkerboard Assay) Characterization->MIC_combo MIC_alone MIC Determination of Antibiotics Alone MIC_alone->MIC_combo Synergy Analysis of Synergy (FIC Index) MIC_combo->Synergy EtBr_assay Ethidium Bromide Accumulation/Efflux Assay Synergy->EtBr_assay Synergistic Compounds Lead_opt Lead Optimization EtBr_assay->Lead_opt Confirmed EPIs

Caption: A streamlined workflow for the discovery and validation of efflux pump inhibitors.

Antipsychotic Activity

Arylpiperazine derivatives are a well-established class of antipsychotic drugs, primarily acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A/5-HT2A receptors. The naphthylmethyl piperazine scaffold has been explored for its potential to modulate these key neurotransmitter receptors, offering a promising avenue for the development of novel antipsychotic agents with improved efficacy and side-effect profiles.

Quantitative Data: Receptor Binding Affinity of Naphthylmethyl Piperazine Derivatives

The following table summarizes the binding affinities (Ki, in nM) of selected naphthylmethyl and related piperazine derivatives for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

CompoundReceptorKi (nM)Reference
1-(1-Naphthyl)piperazine5-HT1A-[16]
1-(1-Naphthyl)piperazine5-HT2A1[16]
1-(1-Naphthyl)piperazine5-HT6120[16]
MM5 (1,2,4-piperazine derivative)5-HT1A Agonist-[17]
Coumarin Derivative 75-HT1A0.57[18]
Coumarin Derivative 45-HT1A0.78[18]
Indolealkylpiperazine 13m5-HT1A Agonist (EC50)1.01[19]
(-)-OSU6162Dopamine D2447[20]
ACR16Dopamine D2>1000[20]
Phenylpiperazine 3a5-HT1A67.8[21]
Phenylpiperazine 7a5-HT1A14.3[21]
Signaling Pathways: Dopamine and Serotonin in Psychosis

The therapeutic effects of antipsychotic drugs are primarily mediated through their interaction with dopamine and serotonin signaling pathways in the brain. The diagram below provides a simplified overview of the key receptors and their downstream effects relevant to the pathophysiology and treatment of psychosis.

Antipsychotic_Signaling cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Psychosis_D Positive Symptoms (Psychosis) D2R->Psychosis_D Hyperactivity leads to Antipsychotic_D Naphthylmethyl Piperazine Derivative (Antagonist) Antipsychotic_D->D2R Blocks Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A HT2A 5-HT2A Receptor Serotonin->HT2A Cognition Improved Cognition & Reduced Negative Symptoms HT1A->Cognition Activation improves Psychosis_S Psychosis HT2A->Psychosis_S Hyperactivity contributes to Antipsychotic_S1A Naphthylmethyl Piperazine Derivative (Agonist/Partial Agonist) Antipsychotic_S1A->HT1A Activates Antipsychotic_S2A Naphthylmethyl Piperazine Derivative (Antagonist) Antipsychotic_S2A->HT2A Blocks

Caption: Modulation of dopamine and serotonin receptors is key to antipsychotic drug action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of naphthylmethyl piperazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthylmethyl piperazine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the naphthylmethyl piperazine derivative (and the antibiotic for synergy testing) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition

This fluorometric assay measures the intracellular accumulation of ethidium bromide (EtBr), a substrate of many bacterial efflux pumps, to assess the activity of efflux pump inhibitors.

Principle: EtBr fluoresces weakly in an aqueous environment but its fluorescence increases significantly upon intercalation with DNA inside the bacterial cell. Active efflux will keep the intracellular EtBr concentration low, resulting in low fluorescence. Inhibition of efflux pumps leads to EtBr accumulation and a corresponding increase in fluorescence.

Protocol:

  • Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density (e.g., OD600 of 0.4).

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension to each well. Add the naphthylmethyl piperazine derivative at the desired concentration to the test wells.

  • EtBr Addition: Add EtBr to all wells to a final concentration of 1-2 µg/mL.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the fluorescence (excitation ~530 nm, emission ~600 nm) over time at regular intervals.

  • Data Analysis: Plot the fluorescence intensity against time. A higher fluorescence signal in the presence of the test compound compared to the control (no compound) indicates inhibition of EtBr efflux.

Conclusion

Naphthylmethyl piperazine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, efflux pump inhibitors for combating antimicrobial resistance, and modulators of key neurotransmitter receptors for the treatment of psychosis underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their quantitative biological data, detailed experimental protocols for their evaluation, and insights into the relevant signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation and innovation in the development of novel therapeutics based on the naphthylmethyl piperazine scaffold.

References

1-(1-Naphthylmethyl)piperazine: A Versatile Scaffold in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthylmethyl)piperazine (NMP), a derivative of piperazine, has emerged as a significant building block in medicinal chemistry. Its unique structural features, combining a bulky naphthylmethyl group with the versatile piperazine ring, have led to its exploration in various therapeutic areas. This technical guide provides a comprehensive overview of NMP, focusing on its synthesis, physicochemical properties, and its burgeoning role as a scaffold in the development of novel therapeutic agents, particularly as an efflux pump inhibitor (EPI) to combat multidrug resistance in bacteria. This document consolidates key quantitative data, details experimental protocols for its synthesis and evaluation, and employs visualizations to elucidate critical pathways and workflows.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals.[1] Its ability to engage in various biological interactions and its favorable pharmacokinetic properties make it an attractive component in molecular design. This compound (NMP) distinguishes itself by incorporating a lipophilic naphthylmethyl group, which can significantly influence its pharmacological profile.[1] Initially explored for its potential in targeting the central nervous system, NMP has garnered substantial interest for its ability to reverse multidrug resistance (MDR) in bacteria by inhibiting efflux pumps.[1][2] This guide will delve into the synthetic strategies to access this valuable building block and its applications in the ongoing battle against antibiotic resistance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of NMP is crucial for its application in synthesis and drug design.

PropertyValueReference
CAS Number 40675-81-8[1][3]
Molecular Formula C₁₅H₁₈N₂[3][4]
Molecular Weight 226.32 g/mol [3][4]
Appearance White to yellow crystalline powder[5]
Melting Point 63-67 °C[3][6]
Solubility Soluble in organic solvents, insoluble in water.[1]
SMILES C1CN(CCN1)Cc2cccc3ccccc23[3]
InChIKey HGYDREHWXXUUIS-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of NMP can be efficiently achieved through a nucleophilic substitution reaction. A common and effective method involves the alkylation of piperazine with 1-(chloromethyl)naphthalene.[7]

General Synthetic Scheme

The synthesis is typically a three-step process starting from naphthalene.[7]

Synthesis Naphthalene Naphthalene Chloromethylnaphthalene 1-(Chloromethyl)naphthalene Naphthalene->Chloromethylnaphthalene Paraformaldehyde, HCl, H3PO4 NMP This compound Chloromethylnaphthalene->NMP Piperazine, K2CO3 Piperazine Piperazine Piperazine->NMP EPI_Mechanism cluster_0 Bacterial Cell Antibiotic_in Antibiotic EffluxPump Efflux Pump (e.g., AcrAB-TolC) Antibiotic_in->EffluxPump Binding & Extrusion Target Bacterial Target Antibiotic_in->Target Low Concentration Antibiotic_in->Target Effective Concentration InhibitedPump Inhibited Efflux Pump Antibiotic_in->InhibitedPump Binding Blocked Antibiotic_out Antibiotic EffluxPump->Antibiotic_out NMP NMP NMP->EffluxPump Inhibition Experimental_Workflow start Start prep_antibiotic Prepare Antibiotic Dilutions (in microtiter plate) start->prep_antibiotic prep_nmp Prepare Antibiotic Dilutions + Fixed NMP Concentration start->prep_nmp inoculate Inoculate with Bacterial Suspension prep_antibiotic->inoculate prep_nmp->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic compare Compare MICs (with and without NMP) read_mic->compare end End compare->end

References

1-(1-Naphthylmethyl)piperazine: A Technical Whitepaper on its Potential as an Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical guide on the potential of 1-(1-Naphthylmethyl)piperazine (NMP) as an antipsychotic agent. While direct and extensive research on NMP for this specific application is limited in publicly available literature, this paper synthesizes information on the closely related and well-studied compound, 1-(1-Naphthyl)piperazine, and extrapolates the potential antipsychotic-relevant pharmacology of NMP. The core mechanism of atypical antipsychotics involves a unique balance of antagonism at dopamine D2 and serotonin 5-HT2A receptors. This guide details the pharmacological basis for this dual antagonism, outlines the key experimental protocols for evaluating such compounds, and presents the relevant signaling pathways. Due to the scarcity of specific quantitative data for NMP, this paper will present available data for analogous compounds to provide a framework for future research and development.

Introduction: The Rationale for Novel Antipsychotics

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions characterized by positive, negative, and cognitive symptoms. The first generation of antipsychotics, primarily dopamine D2 receptor antagonists, were effective in treating positive symptoms but often induced significant extrapyramidal side effects (EPS). The development of atypical antipsychotics, with a broader receptor profile that includes potent serotonin 5-HT2A receptor antagonism, marked a significant advancement, offering improved efficacy against a wider range of symptoms and a more favorable side-effect profile. The search for novel chemical entities with optimized efficacy and safety continues to be a primary focus of CNS drug discovery. Arylpiperazine derivatives, a versatile scaffold, have yielded numerous CNS-active agents, including antipsychotics. This compound, with its distinct structural features, represents a compound of interest within this chemical class for its potential to modulate key neurotransmitter systems implicated in psychosis.[1]

The Pharmacological Hypothesis: Dual D2/5-HT2A Antagonism

The leading hypothesis for the efficacy of atypical antipsychotics is the synergistic action of dopamine D2 and serotonin 5-HT2A receptor blockade.

  • Dopamine D2 Receptor Antagonism: The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of psychosis. Blockade of postsynaptic D2 receptors in this pathway is a cornerstone of antipsychotic action. The naphthylpiperazine moiety has been shown to increase binding affinity to the D2 receptor compared to a simple phenylpiperazine.[2]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to contribute to a lower incidence of EPS and may improve negative and cognitive symptoms. Blockade of 5-HT2A receptors in the nigrostriatal pathway can indirectly increase dopamine release, counteracting the motor side effects of D2 blockade. Furthermore, 5-HT2A antagonism in the prefrontal cortex may enhance dopamine and norepinephrine release, potentially alleviating negative and cognitive deficits. The related compound, 1-(1-Naphthyl)piperazine, is a known antagonist at 5-HT2A receptors.[3]

The therapeutic potential of this compound as an antipsychotic agent would, therefore, be contingent on its ability to exhibit potent and balanced antagonist activity at both D2 and 5-HT2A receptors.

Quantitative Data on Naphthylpiperazine Derivatives

CompoundReceptorAssay TypeKi (nM)Reference CompoundReference Ki (nM)
1-(1-Naphthyl)piperazine 5-HT2ARadioligand Binding1Haloperidol0.91
1-(1-Naphthyl)piperazine 5-HT1ARadioligand Binding6Haloperidol-
Hypothetical Data for this compoundDopamine D2Radioligand BindingData Not AvailableHaloperidol0.28
Hypothetical Data for this compoundSerotonin 5-HT2ARadioligand BindingData Not AvailableKetanserin~1-3

Note: The data for 1-(1-Naphthyl)piperazine is derived from a commercial source and should be independently verified.[4] The Ki values for the reference compounds are provided for comparative purposes.[5] The addition of a methyl group to the piperazine nitrogen in this compound could potentially alter its binding affinity and selectivity profile compared to the parent compound. Further experimental validation is necessary.

Key Signaling Pathways

The therapeutic effects of antipsychotic agents are mediated through their modulation of intracellular signaling cascades downstream of D2 and 5-HT2A receptors.

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic This compound (Antagonist) Antipsychotic->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Inhibits PP1) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Neuronal_Activity Decreased Neuronal Excitability (Therapeutic Effect) PP1->Neuronal_Activity

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Signaling_Pathway Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates Antipsychotic This compound (Antagonist) Antipsychotic->HTR2A Blocks Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neuronal Activity (Therapeutic Effect) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The evaluation of a novel compound's antipsychotic potential requires a battery of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Receptor Binding Assays

These assays are crucial for determining the affinity of a test compound for specific receptors.

D2_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing D2 Receptors) start->prep_membranes incubate Incubate Membranes with [3H]-Spiperone (Radioligand) & Test Compound (NMP) prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Non-specifically Bound Radioligand filter->wash count Quantify Radioactivity on Filters (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki values count->analyze end End analyze->end

Caption: Dopamine D2 Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]-Spiperone, a D2 antagonist), and varying concentrations of the test compound (this compound).

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known D2 antagonist, e.g., haloperidol).

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The protocol is analogous to the D2 receptor binding assay, with the following key differences:

  • Cell Line: Use a cell line stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: A selective 5-HT2A antagonist radioligand such as [3H]-Ketanserin is commonly used.[6][7][8][9]

  • Non-specific Binding: A high concentration of a known 5-HT2A antagonist (e.g., ketanserin or spiperone) is used to determine non-specific binding.

In Vivo Behavioral Models

Animal models are essential for assessing the potential antipsychotic efficacy and side-effect profile of a test compound.

This model is used to predict the D2 receptor antagonist activity of a compound. Apomorphine is a non-selective dopamine agonist that, at higher doses, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents. Antipsychotics that block D2 receptors can inhibit these behaviors.

Apomorphine_Stereotypy_Workflow start Start acclimate Acclimate Rats to Observation Cages start->acclimate pretreat Administer Test Compound (NMP) or Vehicle acclimate->pretreat admin_apo Administer Apomorphine (e.g., 1.0 mg/kg, s.c.) pretreat->admin_apo observe Observe and Score Stereotyped Behaviors at Regular Intervals admin_apo->observe analyze Data Analysis: Compare Stereotypy Scores between Treatment Groups observe->analyze end End analyze->end

Caption: Apomorphine-Induced Stereotypy Workflow.

Protocol:

  • Animals: Use male Sprague-Dawley or Wistar rats.

  • Acclimation: Acclimate the rats to the individual observation cages for a period before the experiment.

  • Pre-treatment: Administer the test compound (this compound) or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Apomorphine Administration: After a pre-determined pre-treatment time, administer a subcutaneous injection of apomorphine (e.g., 1.0 mg/kg).

  • Observation and Scoring: Immediately after apomorphine administration, observe the rats and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for 60 minutes) using a standardized rating scale.

  • Data Analysis: Compare the stereotypy scores between the vehicle-treated and test compound-treated groups. A significant reduction in stereotypy scores indicates potential D2 antagonist activity.

Stereotypy Scoring Scale (Example):

ScoreBehavior
0Inactive, asleep
1Active, moving around
2Discontinuous sniffing, constant exploratory activity
3Continuous sniffing, periodic exploratory activity
4Continuous sniffing, licking, or gnawing of the cage floor or bars
5Continuous intense gnawing or licking

The CAR test is a highly predictive model for antipsychotic activity.[10][11] It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Protocol:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

  • Training: Rats are trained to avoid the foot shock by moving from one compartment to the other upon presentation of the CS. A trial is considered an "avoidance" if the rat moves to the other compartment during the CS presentation. If the rat does not move during the CS, a foot shock is delivered, and if the rat then moves to the other compartment, it is scored as an "escape".

  • Testing: Once the rats have reached a stable level of avoidance responding, they are pre-treated with the test compound (this compound) or vehicle.

  • Data Collection: The number of avoidances, escapes, and failures to escape are recorded during the test session.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses. This indicates that the compound is not simply causing sedation or motor impairment.

Conclusion and Future Directions

While direct experimental evidence for the antipsychotic potential of this compound is currently lacking in the public domain, its structural similarity to known serotonergic and dopaminergic ligands, particularly 1-(1-Naphthyl)piperazine, provides a strong rationale for its investigation. The key to its potential as an atypical antipsychotic lies in its affinity and functional activity at both dopamine D2 and serotonin 5-HT2A receptors.

The immediate next steps for evaluating this compound should involve:

  • In Vitro Profiling: Comprehensive radioligand binding assays to determine the Ki values of this compound at a panel of CNS receptors, with a primary focus on D2 and 5-HT2A receptors.

  • Functional Assays: In vitro functional assays (e.g., cAMP assays for D2 and calcium mobilization assays for 5-HT2A) to determine whether the compound acts as an antagonist, partial agonist, or inverse agonist at these receptors.

  • In Vivo Behavioral Studies: If the in vitro profile is promising (i.e., potent D2 and 5-HT2A antagonism), proceeding with in vivo models such as apomorphine-induced stereotypy and conditioned avoidance response to assess antipsychotic-like efficacy.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile.

The successful completion of these studies will provide the necessary data to ascertain whether this compound holds promise as a novel antipsychotic agent and warrants further preclinical and clinical development.

References

The Naphthylpiperazine Scaffold: A Technical Primer for CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: The piperazine moiety is a cornerstone in the development of centrally acting agents, prized for its favorable pharmacokinetic properties and versatile pharmacophoric nature. While 1-(1-Naphthylmethyl)piperazine (NMP) has been noted as a potential building block for compounds targeting the central nervous system (CNS), the available scientific literature predominantly details its role as an efflux pump inhibitor in combating antimicrobial resistance. In contrast, its close analogue, 1-(1-Naphthyl)piperazine (1-NP), boasts a rich history of investigation as a modulator of CNS targets, particularly serotonergic and dopaminergic systems. This technical guide will, therefore, focus on the well-documented pharmacology of the 1-naphthylpiperazine scaffold, using 1-NP as a primary exemplar, to provide a comprehensive resource for researchers. This document will detail the pharmacological profile, relevant experimental protocols, and key signaling pathways associated with this scaffold, offering a solid foundation for its exploration in the development of novel CNS therapeutics.

The Pharmacological Profile of the 1-Naphthylpiperazine Scaffold

The 1-naphthylpiperazine core structure has been a subject of interest in CNS drug discovery due to its significant interaction with key neurotransmitter systems implicated in psychiatric disorders. The primary focus of research has been on its interactions with serotonin (5-HT) and dopamine (D2) receptors, which are crucial targets for antipsychotic and antidepressant medications.

Receptor Binding Affinities

Quantitative analysis of the binding affinity of 1-(1-Naphthyl)piperazine (1-NP) and its derivatives to various CNS receptors is crucial for understanding their pharmacological profile. The data reveals a broad spectrum of activity, with a notable high affinity for several serotonin receptor subtypes.

Table 1: Receptor Binding Affinities (Ki, nM) of 1-(1-Naphthyl)piperazine (1-NP)

Receptor SubtypeKi (nM)Functional ActivityReference
5-HT1A2.6Partial Agonist[1]
5-HT1BVariesPartial Agonist[2]
5-HT1DVariesPartial Agonist[2]
5-HT2A1.0 (IC50)Antagonist[3]
5-HT2BHigh AffinityAntagonist[2]
5-HT2CHigh AffinityAntagonist[2]
5-HT6120Ligand[4]
Dopamine D2Moderate AffinityAntagonist (derivatives)[3]

Note: Ki values represent the equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Functional Activity

1-NP exhibits a complex pharmacological profile, acting as a partial agonist at 5-HT1 receptor subtypes while demonstrating antagonist activity at 5-HT2 receptors[2]. This mixed agonist-antagonist profile is a hallmark of several atypical antipsychotic drugs, which are thought to derive their therapeutic efficacy and reduced side-effect profile from this dual action. The blockade of 5-HT2A receptors, in particular, is believed to mitigate the extrapyramidal side effects associated with strong D2 receptor antagonism[3].

Derivatives of 1-naphthylpiperazine have been synthesized to incorporate dopamine D2 antagonist activity, a key feature of antipsychotic drugs[3]. The strategic modification of the parent compound has led to the development of molecules with a biochemical and behavioral profile predictive of atypical antipsychotic activity with a low propensity for extrapyramidal side effects[3].

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of the 1-naphthylpiperazine scaffold.

Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A).

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound (1-NP or its derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay[5].

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound[5].

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium[5].

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand[5].

  • Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter[5].

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Detection & Analysis prep1 Homogenize Cells prep2 Centrifuge & Pellet Membranes prep1->prep2 prep3 Resuspend & Quantify Protein prep2->prep3 assay1 Add Membranes, Radioligand, & Test Compound to Plate prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 analysis1 Vacuum Filtration assay2->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate IC50 & Ki analysis2->analysis3

Workflow for a Radioligand Binding Assay.
Conditioned Avoidance Response (CAR) Test

This in vivo behavioral test is a classic preclinical model used to predict the antipsychotic potential of a drug.

Objective: To assess the ability of a test compound to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a buzzer, and an unconditioned stimulus (US), a mild foot shock, are used[7][8].

Procedure:

  • Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the US (e.g., a 0.5 mA foot shock). The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it does not move, it will receive the shock and can terminate it by moving to the other compartment (an escape response). This training is repeated until the animal consistently performs the avoidance response[4][7].

  • Drug Administration: The trained animals are treated with the test compound (e.g., a derivative of 1-NP) or a vehicle control at various doses and pre-treatment times[4].

  • Testing: The animals are placed back in the shuttle box and subjected to a series of trials. The number of avoidance and escape responses are recorded[7].

  • Data Analysis: A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses. A failure to escape is indicative of motor impairment or sedation, which is an undesirable side effect[8].

CAR_Test_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_outcome Interpretation train1 Place Rat in Shuttle Box train2 Present Conditioned Stimulus (CS) train1->train2 train3 Present Unconditioned Stimulus (US) train2->train3 train4 Rat Learns to Avoid US by Responding to CS train3->train4 test1 Administer Test Compound or Vehicle train4->test1 Trained Animal test2 Place Rat in Shuttle Box test1->test2 test3 Record Avoidance & Escape Responses test2->test3 outcome1 ↓ Avoidance = Escape test3->outcome1 outcome2 ↓ Avoidance ↓ Escape test3->outcome2 outcome_good Desired Outcome outcome1->outcome_good Potential Antipsychotic Activity outcome_bad Undesired Outcome outcome2->outcome_bad Sedation/Motor Impairment

Workflow for the Conditioned Avoidance Response Test.

Signaling Pathways

The therapeutic effects and side-effect profiles of atypical antipsychotics are largely determined by their modulation of dopamine D2 and serotonin 5-HT2A receptor signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

  • Canonical Pathway: Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

  • Atypical Antipsychotic Modulation: Atypical antipsychotics are typically D2 receptor antagonists or partial agonists. By blocking or partially activating D2 receptors in the mesolimbic pathway, they are thought to reduce the positive symptoms of schizophrenia. Their lower affinity or rapid dissociation from the D2 receptor compared to typical antipsychotics is believed to contribute to a lower incidence of extrapyramidal side effects.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Atypical_Antipsychotic Atypical Antipsychotic Atypical_Antipsychotic->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (↓ Neuronal Excitability) PKA->Response Leads to

Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.

  • Canonical Pathway: Activation of the 5-HT2A receptor by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

  • Atypical Antipsychotic Modulation: Atypical antipsychotics are potent 5-HT2A receptor antagonists. By blocking these receptors in brain regions like the prefrontal cortex, they are thought to enhance dopamine release in the nigrostriatal pathway, which may alleviate the motor side effects caused by D2 receptor blockade. This 5-HT2A antagonism is also implicated in the efficacy of these drugs against the negative and cognitive symptoms of schizophrenia.

SHT2A_Signaling_Pathway cluster_membrane Cell Membrane SHT2A 5-HT2A Receptor Gq Gq/11 Protein SHT2A->Gq Activates Serotonin Serotonin Serotonin->SHT2A Activates Atypical_Antipsychotic Atypical Antipsychotic Atypical_Antipsychotic->SHT2A Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (↑ Neuronal Excitability) Ca2->Response PKC->Response

Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion and Future Directions

The 1-naphthylpiperazine scaffold, exemplified by 1-(1-Naphthyl)piperazine, represents a promising starting point for the development of novel CNS therapeutics. Its inherent affinity for key serotonin receptors, combined with the demonstrated ability to be chemically modified to incorporate potent dopamine D2 receptor antagonism, underscores its potential as a template for atypical antipsychotics. The detailed pharmacological data and experimental protocols provided in this guide offer a robust framework for researchers to build upon.

Future research should focus on a more comprehensive characterization of the structure-activity relationships (SAR) of 1-naphthylpiperazine derivatives. This includes a broader screening against a panel of CNS receptors, transporters, and ion channels to identify potential off-target effects and to further refine the selectivity profile. Moreover, in vivo studies exploring the pharmacokinetic and pharmacodynamic properties of novel analogues are essential to translate the promising in vitro findings into tangible therapeutic candidates. The logical next step would be to systematically explore modifications to both the naphthyl and piperazine moieties to optimize the desired D2/5-HT2A affinity and functional activity ratio for an improved atypical antipsychotic profile.

References

An In-depth Technical Guide to the Spectral Data of 1-(1-Naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 1-(1-Naphthylmethyl)piperazine, a compound of significant interest in medicinal chemistry, particularly as an efflux pump inhibitor in multidrug-resistant bacteria. This document compiles and presents its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data. Detailed experimental protocols for acquiring these spectra are provided, alongside visualizations of its synthesis pathway and its mechanism of action as a Resistance-Nodulation-Cell Division (RND) efflux pump inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValue
Molecular Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol [1][2]
CAS Number 40675-81-8[1][2]
Melting Point 63-67 °C[2]
Appearance White to brown crystalline powder

Spectral Data

This section presents the available spectral data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹³C NMR Spectral Data (Predicted)

The following table lists the predicted ¹³C NMR chemical shifts for this compound in D₂O at 101 MHz.

Atom No.Chemical Shift (ppm)Multiplicity
2165.10s
10, 11149.17s
4140.74s
6135.70s
7132.04s
5131.19s
8131.13s
3120.47s
9111.82s
12107.76s
1496.67s
17, 2144.80s
18, 2025.90s
1924.50s

2.1.2. ¹H NMR Spectral Data

While a complete experimental dataset is not publicly available, the expected ¹H NMR spectrum would show characteristic signals for the naphthyl, methyl, and piperazine protons. The aromatic protons of the naphthyl group would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons of the naphthylmethyl group would likely be a singlet in the range of δ 3.5-4.5 ppm. The piperazine ring protons would exhibit complex multiplets in the upfield region (typically δ 2.5-3.5 ppm).

Mass Spectrometry (MS)

The nominal mass of this compound is 226 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 226. Common fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the naphthylmethyl cation (m/z 141) and the piperazine radical cation (m/z 85) or related fragments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic (Naphthyl)
2800-3000C-H stretchAliphatic (Piperazine and Methylene)
~1600, ~1500C=C stretchAromatic (Naphthyl)
~1450C-H bendAliphatic
1100-1300C-N stretchAmine

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectral data for organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or inject a dilute solution in a volatile organic solvent (e.g., methanol, dichloromethane) into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.

  • Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectrum Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Synthesis Workflow

A common method for the synthesis of this compound involves the nucleophilic substitution of 1-(chloromethyl)naphthalene with piperazine. This one-pot synthesis is efficient and widely applicable for N-alkylation of piperazines.

G Piperazine Piperazine Reaction Reaction Vessel Piperazine->Reaction NaphthylChloride 1-(Chloromethyl)naphthalene NaphthylChloride->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Pure Product G cluster_0 Gram-Negative Bacterial Membranes cluster_1 Outer Membrane cluster_2 Periplasm cluster_3 Inner Membrane TolC TolC (Outer Membrane Channel) Antibiotic_out Antibiotic TolC->Antibiotic_out Efflux Blocked AcrA AcrA (Periplasmic Adaptor Protein) AcrA->TolC AcrB AcrB (Inner Membrane Transporter) AcrB->AcrA Antibiotic_out->AcrB Binding Blocked NMP This compound (Inhibitor) NMP->AcrB Inhibits Proton H⁺ Proton_in H⁺ Proton_in->AcrB Proton Motive Force

References

An In-Depth Technical Guide to the Safe Handling and Use of 1-(1-Naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Naphthylmethyl)piperazine is a disubstituted piperazine derivative with significant applications in biomedical research. It is recognized as a valuable building block in medicinal chemistry for the synthesis of potential antipsychotic and antidepressant agents.[1] Furthermore, it has gained prominence as a research tool, specifically as an efflux pump inhibitor (EPI) in various bacteria, which is crucial for studies on antimicrobial resistance.[2] This guide provides a comprehensive overview of the safety, handling, and experimental applications of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₈N₂[3]
Molecular Weight 226.32 g/mol [3][4]
CAS Number 40675-81-8[3][4]
Appearance White to brown solid/crystalline powder[5][6]
Melting Point 63-67 °C[4][7]
Boiling Point 154-156 °C at 1 Torr[7]
Solubility Soluble in organic solvents like Chloroform and DMSO (slightly). Insoluble in water.[1][7]
pKa 9.05 ± 0.10 (Predicted)[7]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is critical for safe handling.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is detailed in Table 2.

Hazard ClassCategoryHazard StatementReference(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation[3]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[3][8]
Hazard and Precautionary Statements

Based on the GHS classification, the following hazard (H) and precautionary (P) statements are applicable:[8]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H400: Very toxic to aquatic life.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8]

    • P273: Avoid release to the environment.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • P405: Store locked up.[8]

    • P501: Dispose of contents/container to an approved waste disposal plant.[10]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[11]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Handling Procedures
  • All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[9]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of dust or fumes.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[9][11]

  • After handling, wash hands thoroughly with soap and water.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

  • Keep away from incompatible materials.[12]

  • The storage area should be secured, and the compound stored locked up.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Get medical attention as soon as possible.[13][14]
Skin Contact Immediately flush the contaminated skin with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists after washing, get medical attention.[5][13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[5][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Accidental Release and Disposal

Accidental Release Measures

In case of a spill, follow these procedures:[12]

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including respiratory protection.

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with soap and water.

Disposal
  • Disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[5][11]

  • All waste should be placed in clearly labeled, sealed, and appropriate hazardous waste containers.[11]

  • Consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Experimental Protocols

This compound is a versatile compound in research. Below are representative experimental protocols for its synthesis and its application as an efflux pump inhibitor.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from general methods for the synthesis of monosubstituted piperazines and should be optimized for specific laboratory conditions.[15][16]

Materials:

  • Piperazine

  • 1-(Chloromethyl)naphthalene

  • Triethylamine

  • Anhydrous Toluene

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (2 equivalents) in anhydrous toluene.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of 1-(chloromethyl)naphthalene (1 equivalent) in anhydrous toluene to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a 1 M aqueous solution of NaOH, followed by water.

  • Extract the aqueous layers with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow start Start reactants Dissolve Piperazine & Triethylamine in Toluene start->reactants addition Add 1-(Chloromethyl)naphthalene Solution reactants->addition reflux Reflux Reaction Mixture addition->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product end End product->end

A representative workflow for the synthesis of this compound.
Efflux Pump Inhibition Assay using Ethidium Bromide

This protocol is based on methodologies described in studies investigating the efflux pump inhibitory activity of this compound.[17]

Materials:

  • Bacterial culture (e.g., Salmonella enterica serovar Typhi)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • This compound (NMP) solution

  • Glucose

  • Fluorometer or microplate reader with fluorescence detection

Procedure:

  • Grow the bacterial strain to the mid-logarithmic phase in LB broth.

  • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Pre-energize the cells by adding glucose to a final concentration of 0.4% and incubate at 37°C for 5 minutes.

  • Add EtBr to a final concentration of 2 µg/mL.

  • Divide the cell suspension into experimental and control groups. To the experimental group, add NMP at the desired concentration (e.g., a sub-inhibitory concentration).

  • Immediately measure the fluorescence of the cell suspensions over time using a fluorometer (e.g., excitation at 520 nm and emission at 610 nm).

  • An increase in fluorescence in the presence of NMP compared to the control indicates the inhibition of EtBr efflux.

Hazard_Management_Workflow receive Receive Chemical sds Review Safety Data Sheet (SDS) receive->sds ppe Don Appropriate PPE sds->ppe handle Handle in Fume Hood ppe->handle store Store in a Cool, Dry, Well-Ventilated, Locked Area handle->store After Use spill Accidental Spill? handle->spill store->ppe For Next Use cleanup Follow Spill Cleanup Protocol spill->cleanup Yes dispose Dispose of as Hazardous Waste spill->dispose No (End of Use) cleanup->dispose end End of Lifecycle dispose->end

A logical workflow for the safe handling of this compound.

Conclusion

This compound is a compound of significant interest to the scientific community. While it offers considerable utility in research and drug development, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the essential information for its safe handling, storage, and use. Researchers, scientists, and drug development professionals must familiarize themselves with this information and the relevant safety data sheets before working with this compound to ensure a safe and productive research environment.

References

Methodological & Application

Application Notes and Protocols: Synergistic Activity of 1-(1-Naphthylmethyl)piperazine and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge to global health. One promising strategy to combat resistance is the use of combination therapy, where an antibiotic is co-administered with a potentiating agent. 1-(1-Naphthylmethyl)piperazine (NMP) is a putative efflux pump inhibitor (EPI) that has demonstrated the ability to reverse resistance to various antimicrobial agents, including fluoroquinolones like ciprofloxacin.[1][2][3] Efflux pumps are a primary mechanism of resistance in many bacteria, actively transporting antibiotics out of the cell and reducing their intracellular concentration to sub-therapeutic levels. By inhibiting these pumps, NMP can restore the susceptibility of resistant bacterial strains to antibiotics such as ciprofloxacin.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic activity of NMP in combination with ciprofloxacin against resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Efflux Pump Inhibition

Ciprofloxacin, a fluoroquinolone antibiotic, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. In resistant bacteria, overexpressed efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, can recognize and expel ciprofloxacin from the cell before it can reach its intracellular targets. NMP is believed to act as a competitive inhibitor of these efflux pumps, thereby increasing the intracellular concentration of ciprofloxacin and restoring its antibacterial efficacy.[2][3][4][5]

cluster_0 Bacterial Cell Ciprofloxacin_out Ciprofloxacin (Extracellular) EffluxPump Efflux Pump (e.g., NorA) Ciprofloxacin_out->EffluxPump Binding and Efflux Ciprofloxacin_in Ciprofloxacin (Intracellular) Ciprofloxacin_out->Ciprofloxacin_in Increased Influx NMP_out NMP (Extracellular) NMP_out->EffluxPump Inhibition DNA_gyrase DNA Gyrase / Topoisomerase IV Ciprofloxacin_in->DNA_gyrase Inhibition Bacterial_DNA Bacterial DNA DNA_gyrase->Bacterial_DNA Action on Cell_Death Bacterial Cell Death Bacterial_DNA->Cell_Death Replication Block A Prepare serial dilutions of Ciprofloxacin in a 96-well plate (horizontally) B Prepare serial dilutions of NMP in the same 96-well plate (vertically) A->B C Inoculate wells with a standardized bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine the MIC of each compound alone and in combination D->E F Calculate the Fractional Inhibitory Concentration Index (FICI) E->F A Prepare flasks with broth containing Ciprofloxacin, NMP, or the combination at specific concentrations B Inoculate flasks with a standardized bacterial suspension A->B C Incubate at 37°C with shaking B->C D Withdraw aliquots at various time points (e.g., 0, 2, 4, 6, 8, 24 hours) C->D E Perform serial dilutions and plate on agar plates D->E F Incubate plates and count colonies to determine CFU/mL E->F G Plot log10 CFU/mL versus time F->G

References

Application Notes and Protocols for Investigating the Synergistic Effect of N-methyl-2-pyrrolidone (NMP) with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-pyrrolidone (NMP) is a versatile organic solvent with a well-established safety profile, widely used in the pharmaceutical industry as a solubilizing agent and penetration enhancer.[1][2] Emerging research has highlighted its intrinsic antimicrobial properties and its potential to act as an antibiotic adjuvant, a compound that can enhance the efficacy of existing antibiotics.[3][4] This document provides detailed application notes on the synergistic potential of NMP with various classes of antibiotics and protocols for evaluating these effects in a laboratory setting.

The primary proposed mechanism for NMP's synergistic activity is its ability to disrupt the bacterial cell membrane. Due to its solubility parameter, which is similar to that of ethanol and dimethyl sulfoxide (DMSO), NMP can solubilize lipids within the cell membrane, leading to increased permeability and promoting the leakage of cellular contents.[3] This disruption of the membrane barrier can facilitate the entry of antibiotics into the bacterial cell, thereby potentiating their antimicrobial effect, particularly against resistant strains where antibiotic penetration is a challenge.

It is important to distinguish N-methyl-2-pyrrolidone from 1-(1-napthylmethyl)-piperazine, which is also sometimes abbreviated as NMP and functions as an efflux pump inhibitor. The focus of these application notes is solely on N-methyl-2-pyrrolidone.

Potential Mechanisms of Synergistic Action

The synergistic effect of NMP with antibiotics is thought to arise primarily from its interaction with the bacterial cell envelope.

  • Membrane Permeabilization: NMP's ability to solubilize lipids can lead to a transient or permanent increase in the permeability of the bacterial cell membrane. This allows antibiotics, which might otherwise be excluded or have limited entry, to reach their intracellular targets at higher concentrations.[3]

  • Enhanced Drug Solubility: NMP is an excellent solvent and can increase the solubility of poorly water-soluble antibiotics, which may improve their bioavailability at the site of action.[5]

Additionally, NMP has been shown to possess anti-inflammatory properties by suppressing the NF-κB signaling pathway.[6] While this is an indirect mechanism, in the context of an in vivo infection model, reducing the inflammatory response could contribute to a better overall therapeutic outcome when combined with antibiotics.

Quantitative Data on Synergistic Effects

While the potential for synergy is evident from its mechanism of action, specific quantitative data from checkerboard assays detailing the Fractional Inhibitory Concentration Index (FICI) for NMP with a wide range of antibiotics is not extensively available in the current literature. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Synergistic Activity of NMP with β-Lactam Antibiotics against Gram-Positive Bacteria

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of NMP Alone (%)MIC of Antibiotic in Combination (µg/mL)MIC of NMP in Combination (%)FICIInterpretation
S. aureus ATCC 29213Penicillin G
S. aureus (MRSA)Oxacillin
Enterococcus faecalisAmpicillin

Table 2: Synergistic Activity of NMP with Fluoroquinolone Antibiotics against Gram-Negative Bacteria

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of NMP Alone (%)MIC of Antibiotic in Combination (µg/mL)MIC of NMP in Combination (%)FICIInterpretation
E. coli ATCC 25922Ciprofloxacin
P. aeruginosa PAO1Levofloxacin
K. pneumoniaeMoxifloxacin

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of NMP and the selected antibiotic individually against the test organism.

Materials:

  • N-methyl-2-pyrrolidone (NMP)

  • Antibiotic of choice

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare Serial Dilutions:

    • NMP: Prepare a stock solution of NMP in the appropriate broth. Perform two-fold serial dilutions across the rows of a 96-well plate to cover a relevant concentration range (e.g., 0.1% to 20% v/v).

    • Antibiotic: Prepare a stock solution of the antibiotic in the appropriate broth. Perform two-fold serial dilutions down the columns of a separate 96-well plate to cover a clinically relevant concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates containing the serially diluted NMP or antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the synergistic effect of NMP and an antibiotic in combination.

Materials:

  • Same as for MIC determination.

Procedure:

  • Prepare Inoculum: Prepare the bacterial inoculum as described in Protocol 1.

  • Set up the Checkerboard Plate: a. In a 96-well plate, add a fixed volume of broth to each well. b. Along the x-axis (columns), create serial dilutions of the antibiotic. c. Along the y-axis (rows), create serial dilutions of NMP. d. The final plate should contain wells with varying concentrations of both agents, as well as control wells with each agent alone.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula:

    FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The ΣFIC is the lowest FICI value obtained for all combinations.

Visualizations

Checkerboard_Workflow Start Start: Prepare Bacterial Inoculum MIC_NMP Determine MIC of NMP Alone Start->MIC_NMP MIC_Antibiotic Determine MIC of Antibiotic Alone Start->MIC_Antibiotic Setup_Checkerboard Set up 96-well Checkerboard Plate (Serial dilutions of NMP and Antibiotic) MIC_NMP->Setup_Checkerboard MIC_Antibiotic->Setup_Checkerboard Inoculate Inoculate Plate with Bacteria Setup_Checkerboard->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MICs of Combination Incubate->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) Calculate_FICI->Interpret End End Interpret->End

References

Application Notes and Protocols: 1-(1-Naphthylmethyl)piperazine (NMP) in Microbiology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(1-Naphthylmethyl)piperazine (NMP) is a chemical compound that has garnered significant interest in microbiological research for its role as a putative efflux pump inhibitor (EPI).[1][2][3][4][5] Efflux pumps are a primary mechanism of multidrug resistance (MDR) in bacteria, actively transporting a wide range of antibiotics out of the cell and reducing their intracellular concentration to sub-therapeutic levels.[1] NMP has been shown to counteract this resistance mechanism, particularly in Gram-negative bacteria, by inhibiting the function of Resistance-Nodulation-Cell Division (RND) type efflux pumps.[1][2][3] This activity restores or enhances the susceptibility of resistant bacterial strains to various antibiotics, making NMP a valuable tool in antimicrobial research and a potential candidate for co-administration with existing antibiotic therapies.[2][3]

The primary application of NMP in microbiology assays is to investigate the role of efflux pumps in bacterial drug resistance and to potentiate the activity of antibiotics that are substrates for these pumps.[5] Studies have demonstrated its effectiveness in reversing MDR in clinical isolates of Escherichia coli, other Enterobacteriaceae, and Acinetobacter baumannii.[1][2][4]

Mechanism of Action: Efflux Pump Inhibition

NMP functions by inhibiting the activity of bacterial efflux pumps, such as the AcrAB-TolC system in E. coli.[6] This inhibition leads to an increased intracellular accumulation of antibiotics that are substrates of the pump, thereby enhancing their antimicrobial efficacy.[2][3] The proposed mechanism involves NMP binding to the efflux pump, preventing the binding and subsequent expulsion of the antibiotic.[6] At sub-inhibitory concentrations, NMP has also been observed to cause destabilization of the bacterial membrane in some multi-drug resistant strains.[6]

cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm antibiotic_ext Antibiotic antibiotic_int Antibiotic antibiotic_ext->antibiotic_int nmp_ext NMP efflux_pump Efflux Pump (e.g., AcrAB-TolC) nmp_ext->efflux_pump Inhibits efflux_pump->antibiotic_ext Expulsion target Bacterial Target (e.g., Ribosome, DNA) antibiotic_int->efflux_pump Efflux Substrate antibiotic_int->target Inhibits Target

Caption: Mechanism of NMP as an efflux pump inhibitor.

Quantitative Data Summary

The following tables summarize the quantitative effects of NMP on the Minimum Inhibitory Concentrations (MICs) of various antibiotics against different bacterial species as reported in the literature. A significant effect is generally considered a four-fold or greater reduction in the MIC in the presence of NMP.[1][2]

Table 1: Effect of NMP on Antibiotic MICs in Escherichia coli

AntibioticBacterial Strain(s)NMP Concentration (mg/L)Fold Reduction in MICReference(s)
Levofloxacin60 clinical isolates100≥ 4-fold in >50% of isolates[2][3][7]
Linezolid60 clinical isolates100≥ 4-fold in >50% of isolates[2][3][7]
Ethidium Bromide60 clinical isolates100≥ 4-fold in >50% of isolates[2][3][7]
FlorfenicolMDR field strains & AG112 (acrAB-overexpressing)100≥ 4-fold[5]
CiprofloxacinMDR field strains & AG112 (acrAB-overexpressing)100≥ 4-fold[5]
TetracyclineMDR field strains & AG112 (acrAB-overexpressing)100≥ 4-fold[5]

Table 2: Effect of NMP on Antibiotic MICs in other Enterobacteriaceae

Bacterial SpeciesAntibioticNMP Concentration (mg/L)Fold Reduction in MICReference(s)
Enterobacter aerogenesLevofloxacinNot SpecifiedSignificant effect in >50% of isolates[8]
Enterobacter aerogenesTetracyclineNot SpecifiedSignificant effect in >50% of isolates[8]
Enterobacter aerogenesChloramphenicolNot SpecifiedSignificant effect in >50% of isolates[8]
Klebsiella pneumoniaeLevofloxacinNot SpecifiedSignificant effect in >50% of isolates[8]
Klebsiella pneumoniaeTetracyclineNot SpecifiedSignificant effect in >50% of isolates[8]
Citrobacter freundiiLinezolidNot SpecifiedConsistent MIC reduction[8]
Serratia marcescensVariousNot SpecifiedNo or minor effects[8]

Table 3: Effect of NMP on Antibiotic Susceptibility in Acinetobacter baumannii

AntibioticEffect in the Presence of NMPReference(s)
CiprofloxacinRestored susceptibility in 15 intermediate and 2 resistant isolates[4]
LevofloxacinIncreased zone diameters[4]
GentamicinOne resistant isolate became intermediate[4]

Experimental Protocols

Protocol 1: Determination of MIC Reduction by NMP using Broth Microdilution

This protocol details the determination of an antibiotic's Minimum Inhibitory Concentration (MIC) with and without NMP to assess its efficacy as an efflux pump inhibitor.

start Start prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum prep_plates Prepare 96-Well Plates prep_inoculum->prep_plates add_nmp Add NMP to Test Wells (Fixed Concentration) prep_plates->add_nmp add_antibiotic Add Serial Dilutions of Antibiotic add_nmp->add_antibiotic add_inoculum Inoculate all Wells (except negative control) add_antibiotic->add_inoculum incubate Incubate Plates (e.g., 37°C for 18-24h) add_inoculum->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic analyze Analyze Data (Calculate fold-reduction in MIC) read_mic->analyze end End analyze->end

Caption: Workflow for determining antibiotic MIC in the presence of NMP.

Materials:

  • Bacterial isolate of interest

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)

  • Antibiotic stock solution

  • This compound (NMP) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the antibiotic in broth across the columns of the 96-well plate.

    • Prepare a parallel set of dilutions in broth that also contains a fixed, sub-inhibitory concentration of NMP (e.g., 100 mg/L).[2][3][7] The final solvent concentration should be kept constant and low (e.g., <1%) in all wells.

    • Include control wells:

      • Growth control (broth + inoculum, no antibiotic or NMP)

      • Sterility control (broth only)

      • NMP control (broth + inoculum + NMP, no antibiotic) to ensure the chosen NMP concentration is not inhibitory on its own.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final desired concentration.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, determine the MIC for each condition. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Compare the MIC of the antibiotic alone to the MIC in the presence of NMP. A reduction of four-fold or greater is considered significant evidence of efflux pump inhibition.[1][2]

Protocol 2: Ethidium Bromide Accumulation Assay

This fluorometric assay provides direct evidence of efflux pump inhibition by measuring the intracellular accumulation of a fluorescent substrate.

Materials:

  • Bacterial isolate of interest

  • Phosphate-buffered saline (PBS) with 0.4% glucose (pH 7.4)

  • Ethidium bromide (EtBr) stock solution

  • This compound (NMP) stock solution

  • Sterile black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow bacterial cells overnight on an appropriate agar plate.

    • Harvest cells and suspend them in PBS + 0.4% glucose.

    • Adjust the optical density at 600 nm (OD₆₀₀) to approximately 1.0.[1]

  • Assay Setup:

    • Transfer the cell suspension to the wells of a black, clear-bottom 96-well plate.

    • Add NMP to the test wells at the desired concentration. Include control wells with no NMP.

  • Fluorescence Measurement:

    • Add EtBr to all wells to a final concentration (e.g., 5 or 10 mg/L).[1]

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the relative fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of 545 nm and an emission wavelength of 570 nm.[1]

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for both the NMP-treated and untreated cells.

    • An increased rate of fluorescence accumulation in the NMP-treated cells compared to the control indicates inhibition of EtBr efflux.[2][3]

Conclusion

This compound is a valuable research tool for studying multidrug resistance in bacteria. Its ability to inhibit efflux pumps makes it an effective agent for reversing resistance to a variety of antibiotics in a range of clinically relevant pathogens. The protocols outlined above provide standardized methods for quantifying the activity of NMP and confirming its mechanism of action. These assays are crucial for the continued investigation of efflux pump inhibitors and their potential role in future antimicrobial therapies.

References

Determining the Minimum Inhibitory Concentration (MIC) of 1-(1-Naphthylmethyl)piperazine (NMP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthylmethyl)piperazine (NMP) is a chemical compound recognized for its activity as an efflux pump inhibitor (EPI) in various multidrug-resistant (MDR) bacteria.[1][2][3] By inhibiting efflux pumps, NMP can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell. Understanding the intrinsic antimicrobial activity of NMP, or lack thereof, is crucial for its development as a potential adjuvant in antibiotic therapies. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of NMP against a target microorganism using the standardized broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Introduction to this compound (NMP)

This compound is a piperazine derivative with the chemical formula C15H18N2.[4] It is a solid at room temperature with a melting point of 63-67 °C. While primarily investigated for its role in reversing antibiotic resistance, determining its MIC is a fundamental step in characterizing its biological properties. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]

Chemical Properties of this compound:

PropertyValue
CAS Number 40675-81-8
Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Appearance White to brown solid
Melting Point 63-67 °C

Principle of MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a chemical compound.[6][7][8] This method involves challenging a standardized suspension of a target microorganism with serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is assessed to determine the lowest concentration of the compound that inhibits microbial growth.

Experimental Protocol: Broth Microdilution for NMP

This protocol is a general guideline and may require optimization based on the specific microorganism being tested. Adherence to aseptic techniques is critical throughout the procedure.

Materials and Reagents
  • This compound (NMP)

  • Dimethyl sulfoxide (DMSO) (for stock solution preparation)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium

  • Sterile 96-well microtiter plates

  • Target microorganism (e.g., Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer

  • Incubator

  • Pipettes and sterile tips

  • Sterile reservoirs

Preparation of NMP Stock Solution

Due to its limited water solubility, a stock solution of NMP should be prepared in DMSO.

  • Weigh a precise amount of NMP powder.

  • Dissolve the NMP in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • The final concentration of DMSO in the test wells should not exceed 1% to avoid any inhibitory effects on the microorganism.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target microorganism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

  • Dilute the standardized bacterial suspension in the appropriate growth medium (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure
  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the highest concentration and will not contain additional broth initially.

  • Prepare a working solution of NMP at twice the highest desired final concentration in CAMHB. For example, if the highest final concentration is 200 µg/mL, prepare a 400 µg/mL solution.

  • Add 100 µL of this working NMP solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no NMP).

  • Well 12 will serve as the sterility control (no NMP, no inoculum).

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each well (except well 12) will be 100 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the microtiter plate for visible turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of NMP at which there is no visible growth (i.e., the first clear well in the dilution series).

Data Presentation

The results of the MIC determination can be summarized in a table for clarity and comparison.

MicroorganismCompoundMIC Range (µg/mL)
Escherichia coli ATCC 25922This compound[Insert experimental result]
Staphylococcus aureus ATCC 29213This compound[Insert experimental result]
Pseudomonas aeruginosa ATCC 27853This compound[Insert experimental result]

Note: The table should be populated with experimentally determined values.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of NMP.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Analysis prep_nmp Prepare NMP Stock (in DMSO) plate_setup Prepare 96-Well Plate (Broth in wells 2-12) prep_nmp->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells (wells 1-11) prep_inoculum->add_inoculum serial_dilution Perform Serial Dilution of NMP (wells 1-10) plate_setup->serial_dilution serial_dilution->add_inoculum incubation Incubate Plate (35-37°C, 16-20h) add_inoculum->incubation read_results Read Results (Visual Inspection for Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination of NMP.

Signaling Pathway Context (Hypothetical)

While NMP's primary described mechanism is the inhibition of efflux pumps, understanding its potential direct effects on bacterial signaling pathways is an area for further research. A hypothetical pathway illustrating how a compound might inhibit bacterial growth is presented below. This is a generalized diagram and does not represent a proven mechanism for NMP.

Signaling_Pathway NMP This compound (NMP) Membrane Bacterial Cell Membrane NMP->Membrane Interacts with EffluxPump Efflux Pump NMP->EffluxPump Inhibits Target Intracellular Target (e.g., DNA Gyrase, Ribosome) NMP->Target Potentially Binds/Inhibits Growth Bacterial Growth Target->Growth Essential for

Caption: Hypothetical mechanism of NMP action.

Conclusion

This application note provides a comprehensive protocol for determining the MIC of this compound. Accurate and reproducible MIC data are essential for the preclinical evaluation of NMP and for understanding its potential as an antimicrobial agent or as an adjuvant to conventional antibiotics. Researchers should adapt this protocol as necessary for their specific experimental needs while adhering to established standards for antimicrobial susceptibility testing.

References

Application Notes and Protocols: Reversing Multidrug Resistance in E. coli with N-Methyl-2-pyrrolidone (NMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Escherichia coli poses a significant threat to public health. One of the primary mechanisms of resistance in Gram-negative bacteria like E. coli is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC efflux pump is a major contributor to this resistance. N-Methyl-2-pyrrolidone (NMP) has been identified as an efflux pump inhibitor (EPI) that can reverse this resistance by blocking the function of the AcrB protein, a critical component of the AcrAB-TolC pump. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing NMP to reverse multidrug resistance in E. coli.

Mechanism of Action

NMP functions as a non-competitive inhibitor of the AcrB efflux pump. The AcrB protein is a homotrimer that operates through a functional rotation mechanism, with each protomer cycling through three conformational states: Loose (L), Tight (T), and Open (O). This process is driven by the proton-motive force and is essential for the binding and extrusion of a wide range of substrates, including many classes of antibiotics.

NMP is thought to bind to a hydrophobic pocket within the periplasmic domain of the AcrB protomer. This binding is believed to interfere with the conformational changes necessary for the functional rotation of the pump. By locking the pump in an inactive state, NMP prevents the efflux of antibiotics, leading to their accumulation within the bacterial cell and restoring their antimicrobial efficacy. Molecular dynamics simulations suggest that NMP may interact with a glycine-rich loop (G-loop) that separates the proximal and distal binding pockets of AcrB, thereby reducing its flexibility and hindering the movement of substrates.[1]

Data Presentation

The synergistic effect of NMP with various antibiotics against multidrug-resistant E. coli can be quantified using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.

Table 1: Synergistic Activity of NMP with Levofloxacin against E. coli Strains

E. coli StrainAntibioticMIC without NMP (µg/mL)MIC with NMP (100 µg/mL) (µg/mL)Fold Reduction in MIC
2-DC14PS (AcrEF overexpressing)Levofloxacin--16
3-AG100MKX (AcrAB overexpressing)Levofloxacin--8

Data sourced from a study on EPIs against critical priority Gram-negative bacteria.

Table 2: Representative Checkerboard Assay Data for NMP and Ciprofloxacin against MDR E. coli

Ciprofloxacin (µg/mL)NMP (µg/mL)Growth
80+
40+
20+
10+
0.50+
0.250-
... ... ...
250+
150+
0.550-
... ... ...
0.5100-
0.25100-
0.125100-
0.0625100-

This is a representative table. Actual values will vary depending on the E. coli strain and experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against E. coli.

Materials:

  • E. coli strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of E. coli into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of the antibiotic in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should span above and below the expected MIC.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of NMP and an antibiotic.

Materials:

  • Same as for MIC determination, plus NMP stock solution.

Protocol:

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, create a serial dilution of the antibiotic. Along the y-axis, create a serial dilution of NMP.

    • Dispense 50 µL of CAMHB into each well.

    • Add 50 µL of the appropriate antibiotic concentration to each well in the corresponding column.

    • Add 50 µL of the appropriate NMP concentration to each well in the corresponding row.

  • Inoculation:

    • Prepare the bacterial inoculum as described in the MIC protocol.

    • Add 100 µL of the inoculum to each well.

  • Controls:

    • Include wells with antibiotic only (to determine the MIC of the antibiotic alone).

    • Include wells with NMP only (to determine the MIC of NMP alone).

    • Include a growth control well and a sterility control well.

  • Incubation and Reading:

    • Incubate and read the results as described for the MIC assay.

  • Data Analysis:

    • The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Antibiotic + FIC of NMP Where:

      • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

      • FIC of NMP = (MIC of NMP in combination) / (MIC of NMP alone)

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or indifferent

      • 4.0: Antagonism

Ethidium Bromide (EtBr) Accumulation Assay (Efflux Pump Activity)

This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.

Materials:

  • E. coli strain

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an uncoupler to de-energize the cells (optional)

  • Fluorometer or fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Grow E. coli to the mid-logarithmic phase in a suitable broth.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay:

    • Add the cell suspension to the wells of a microplate.

    • To some wells, add NMP at the desired concentration.

    • To de-energize the cells and measure maximum accumulation, CCCP can be added as a control.

    • Add EtBr to all wells at a final concentration that is non-toxic but provides a good fluorescent signal.

    • Energize the cells by adding glucose to initiate efflux.

    • Immediately measure the fluorescence over time at the appropriate excitation and emission wavelengths for EtBr.

  • Data Analysis:

    • An increase in fluorescence indicates the accumulation of EtBr inside the cells.

    • In the presence of an effective EPI like NMP, the rate and level of fluorescence will be higher compared to the control without the inhibitor, indicating that efflux is blocked.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis bacterial_culture Bacterial Culture (MDR E. coli) inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep mic_assay MIC Determination (Antibiotic Alone) inoculum_prep->mic_assay checkerboard_assay Checkerboard Assay (Antibiotic + NMP) inoculum_prep->checkerboard_assay efflux_assay Efflux Pump Assay (EtBr Accumulation) inoculum_prep->efflux_assay mic_value Determine MIC mic_assay->mic_value fic_index Calculate FIC Index checkerboard_assay->fic_index efflux_inhibition Measure Efflux Inhibition efflux_assay->efflux_inhibition

Caption: Experimental workflow for evaluating NMP's effect on MDR E. coli.

nmp_mechanism outer_membrane Outer Membrane TolC periplasm Periplasm inner_membrane Inner Membrane AcrB AcrA antibiotic_in Antibiotic inner_membrane->antibiotic_in Efflux Blocked antibiotic_out Antibiotic antibiotic_out->inner_membrane Enters Cell target Bacterial Target antibiotic_in->target Reaches Target nmp NMP nmp->inner_membrane Inhibits AcrB cell_death Cell Death target->cell_death

Caption: Mechanism of NMP-mediated reversal of multidrug resistance.

acrb_cycle L Loose (L) Substrate Binding T Tight (T) Conformational Change L->T Functional Inhibited Inhibited State L->Inhibited O Open (O) Substrate Extrusion T->O Rotation T->Inhibited O->L Cycle O->Inhibited NMP NMP NMP->L Binds to AcrB

Caption: NMP inhibits the functional rotation of the AcrB efflux pump.

Conclusion

N-Methyl-2-pyrrolidone demonstrates significant potential as an efflux pump inhibitor to reverse multidrug resistance in E. coli. By understanding its mechanism of action and utilizing the provided protocols, researchers can effectively evaluate the synergistic effects of NMP with various antibiotics. The data presented herein supports the role of NMP in potentiating antibiotic activity, offering a promising avenue for the development of novel combination therapies to combat MDR bacterial infections. Further research is warranted to explore the full spectrum of antibiotics that can be potentiated by NMP and to optimize its clinical application.

References

Application Notes and Protocols: Time-Kill Curve Analysis of 1-(1-Naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Naphthylmethyl)piperazine (NMP) is a potent efflux pump inhibitor (EPI) that has demonstrated significant activity in reversing multidrug resistance (MDR) in a variety of bacterial species, particularly Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Salmonella enterica.[1][2][3][4][5] The primary mechanism of NMP is the inhibition of the Resistance-Nodulation-cell Division (RND) family of efflux pumps, which are major contributors to MDR by actively extruding a broad range of antibiotics from the bacterial cell.[2][6][7] By blocking these pumps, NMP effectively increases the intracellular concentration of antibiotics, thereby restoring their efficacy.

Time-kill curve analysis is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8][9] When evaluating an EPI like NMP, this analysis is crucial for understanding its potential to enhance the killing kinetics of partner antibiotics. These application notes provide a comprehensive overview and detailed protocols for conducting time-kill curve analysis to investigate the synergistic activity of NMP with conventional antibiotics.

Mechanism of Action: Efflux Pump Inhibition

RND-type efflux pumps are tripartite systems that span the inner and outer membranes of Gram-negative bacteria. They recognize and expel a wide array of substrates, including many clinically relevant antibiotics. NMP is believed to act as a competitive inhibitor, binding to the efflux pump and preventing the binding and subsequent extrusion of antibiotic substrates. This leads to an accumulation of the antibiotic within the bacterial cell, allowing it to reach its target and exert its antimicrobial effect.

cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Antibiotic_out Antibiotic Antibiotic_peri Antibiotic Antibiotic_out->Antibiotic_peri Diffusion (Porins) Antibiotic_in Antibiotic Antibiotic_peri->Antibiotic_in Diffusion Efflux_Pump RND Efflux Pump Antibiotic_peri->Efflux_Pump Substrate Binding NMP_peri NMP NMP_peri->Efflux_Pump Inhibitory Binding Target Bacterial Target (e.g., DNA Gyrase) Antibiotic_in->Target Binding & Inhibition Cell_Death Bacterial Cell Death Target->Cell_Death Leads to Efflux_Pump->Antibiotic_out Efflux

Figure 1: Mechanism of NMP as an efflux pump inhibitor.

Data Presentation

The following tables summarize the reported effects of NMP on the Minimum Inhibitory Concentrations (MICs) of various antibiotics against different bacterial species. A significant reduction in the MIC of an antibiotic in the presence of NMP indicates a reversal of resistance mediated by efflux pumps.

Table 1: Fold Reduction in MIC of Antibiotics in the Presence of NMP against Salmonella enterica serovar Typhi (Cadmium-Adapted) [1]

AntibioticFold Reduction in MIC with NMP (at 1/4 MIC)
Ampicillin~16
Chloramphenicol~16

Table 2: Effect of NMP on MICs against Clinical Isolates of Escherichia coli [2][3]

Antibiotic/CompoundNMP Concentration (mg/L)Observation
Levofloxacin100≥ 4-fold MIC reduction in >50% of isolates
Linezolid100≥ 4-fold MIC reduction in >50% of isolates
Ethidium Bromide100≥ 4-fold MIC reduction in >50% of isolates

Table 3: Effect of NMP on MICs against Enterobacteriaceae (other than E. coli) [4]

Bacterial SpeciesAntibioticObservation
Citrobacter freundiiLinezolidConsistent MIC reduction
Enterobacter aerogenesLinezolid, Levofloxacin, Tetracycline, ChloramphenicolSignificant MIC reduction in >50% of isolates
Klebsiella pneumoniaeLinezolid, Levofloxacin, TetracyclineSignificant MIC reduction in >50% of isolates

Table 4: Effect of NMP on Ciprofloxacin Susceptibility of Clinical Acinetobacter baumannii Isolates [5]

Initial SusceptibilityEffect of NMPNumber of Isolates
IntermediateBecame Susceptible15
ResistantBecame Susceptible2
ResistantBecame Intermediate1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of the antibiotic alone and in combination with a sub-inhibitory concentration of NMP.

Materials:

  • Test bacterium (e.g., multidrug-resistant E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (e.g., Ciprofloxacin)

  • This compound (NMP) stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Prepare serial two-fold dilutions of the antibiotic in CAMHB in a separate 96-well plate.

    • In the test plate, for the "Antibiotic + NMP" wells, add a fixed, sub-inhibitory concentration of NMP (e.g., 20 mg/L).

    • Add the antibiotic dilutions to the respective wells.

    • Include controls: antibiotic alone, NMP alone, and a growth control (no antibiotic or NMP).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to all wells except for the sterility control.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fold Reduction in MIC: Fold Reduction = MIC_antibiotic_alone / MIC_antibiotic+NMP

    • A fold reduction of ≥4 is generally considered significant.

A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria A->D B Prepare Serial Dilutions of Antibiotic C Prepare Plate with Controls: - Antibiotic alone - Antibiotic + NMP - NMP alone - Growth Control B->C C->D E Incubate at 37°C for 18-24h D->E F Read MICs E->F G Calculate Fold Reduction in MIC F->G A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Set up Test Cultures: - Growth Control - Antibiotic alone - NMP alone - Antibiotic + NMP A->B C Incubate at 37°C with Shaking B->C D Sample at 0, 2, 4, 6, 8, 24 hours C->D E Perform Serial Dilutions and Plate on TSA D->E F Incubate Plates and Count Colonies (CFU) E->F G Calculate log10 CFU/mL F->G H Plot Time-Kill Curves and Analyze for Synergy G->H

References

Application Notes and Protocols: In Vitro Interaction of N-Methyl-2-pyrrolidone (NMP) with Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for investigating the in vitro interaction between N-methyl-2-pyrrolidone (NMP) and fluoroquinolone antibiotics. This document outlines the rationale for such studies, presents relevant data on NMP's intrinsic antimicrobial properties, and offers detailed protocols for assessing potential synergistic, additive, indifferent, or antagonistic effects.

Introduction

N-methyl-2-pyrrolidone (NMP) is a versatile aprotic solvent widely used in the pharmaceutical industry as a solubilizing agent and penetration enhancer for poorly water-soluble drugs[1][2]. Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[3][4][5][6].

Given NMP's frequent use in drug formulations, understanding its potential interaction with co-formulated active pharmaceutical ingredients like fluoroquinolones is crucial. An interaction could manifest in several ways:

  • Synergy: The combined effect is significantly greater than the sum of their individual effects.

  • Additive: The combined effect is equal to the sum of their individual effects.

  • Indifference: The combined effect is no different from that of the more active agent alone.

  • Antagonism: The combined effect is less than the effect of the more active agent alone.

Recent studies have indicated that NMP is not merely an inert excipient but possesses its own bioactive properties, including intrinsic antimicrobial[7] and anti-inflammatory effects[2][8]. This underscores the importance of evaluating its interactions with antibiotics. These application notes provide the foundational knowledge and detailed protocols to explore the in vitro relationship between NMP and fluoroquinolones.

Data Presentation

Table 1: Intrinsic Antimicrobial Activity of N-Methyl-2-pyrrolidone (NMP)

The following table summarizes the antimicrobial activity of pure NMP against various microorganisms, as determined by the agar diffusion method. This data is essential for establishing sub-inhibitory concentrations to be used in synergy testing.

MicroorganismTypeInhibition Zone Diameter (cm)
Staphylococcus aureusGram-positive bacterium1.9 ± 0.1[7]
Escherichia coliGram-negative bacterium2.0 ± 0.2[7]
Candida albicansFungus3.5 ± 0.1[7]

Data extracted from a study on NMP-loaded thermosensitive gels. The inhibition zones correspond to pure NMP.[7]

Table 2: Template for Recording Checkerboard Assay Results (FIC Index)

This table should be used to record and analyze the results from the checkerboard synergy testing protocol outlined below. The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the interaction.

FluoroquinoloneTest OrganismNMP MIC Alone (A)FQ MIC Alone (B)NMP MIC in Combination (C)FQ MIC in Combination (D)FIC of NMP (C/A)FIC of FQ (D/B)FIC Index (FIC NMP + FIC FQ)Interpretation
e.g., CiprofloxacinE. coli ATCC 25922
e.g., LevofloxacinS. aureus ATCC 29213
e.g., MoxifloxacinP. aeruginosa ATCC 27853

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 4.0[9]

  • Indifference: > 1.0 and ≤ 4.0

  • Antagonism: FIC Index > 4.0

Experimental Protocols & Visualizations

Detailed methodologies for key experiments are provided below. These protocols are based on standard antimicrobial susceptibility testing guidelines.

Fluoroquinolone Mechanism of Action

Fluoroquinolones exert their bactericidal effect by trapping essential type II topoisomerase enzymes—DNA gyrase and topoisomerase IV—on the bacterial DNA. This leads to the formation of stable drug-enzyme-DNA complexes, which stall the replication fork, induce the SOS response, and ultimately lead to double-strand DNA breaks and cell death[4][6].

G Fluoroquinolone Fluoroquinolone Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) Fluoroquinolone->Ternary_Complex Binds to & Stabilizes Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Gyrase_TopoIV->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block Leads to DS_Breaks Double-Strand DNA Breaks Replication_Block->DS_Breaks Results in Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of action of fluoroquinolone antibiotics.

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify the interaction between NMP and a fluoroquinolone.

Objective: To assess synergy, additivity, indifference, or antagonism.

Materials:

  • 96-well microtiter plates

  • N-methyl-2-pyrrolidone (NMP), sterile

  • Fluoroquinolone (e.g., ciprofloxacin, levofloxacin), analytical grade

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

Workflow Diagram:

G Prep_Inoculum 1. Prepare Standardized Bacterial Inoculum Inoculate 5. Inoculate all wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Drugs 2. Prepare Stock Solutions of NMP & Fluoroquinolone Serial_Dilute_NMP 3. Serially Dilute NMP (Horizontally in Plate) Prep_Drugs->Serial_Dilute_NMP Serial_Dilute_FQ 4. Serially Dilute Fluoroquinolone (Vertically in Plate) Prep_Drugs->Serial_Dilute_FQ Serial_Dilute_NMP->Inoculate Serial_Dilute_FQ->Inoculate Incubate 6. Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC 7. Read MICs by Visual Inspection (Lowest concentration with no growth) Incubate->Read_MIC Calculate_FIC 8. Calculate FIC Index and Determine Interaction Read_MIC->Calculate_FIC

Caption: Workflow for the checkerboard microdilution assay.

Procedure:

  • Preparation:

    • Determine the Minimum Inhibitory Concentration (MIC) of NMP and the selected fluoroquinolone individually for each test organism using standard broth microdilution methods.

    • Prepare stock solutions of NMP and the fluoroquinolone in CAMHB at a concentration of at least 4x the highest concentration to be tested.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In Row H, add an additional 50 µL of the fluoroquinolone stock solution to wells H1-H11. Perform a 2-fold serial dilution vertically from Row H to Row A. Discard 50 µL from Row A. This creates a gradient of the fluoroquinolone.

    • In Column 1, add an additional 50 µL of the NMP stock solution to wells A1-G1. Perform a 2-fold serial dilution horizontally from Column 1 to Column 11. Discard 50 µL from Column 11. This creates a gradient of NMP.

    • The plate now contains various combinations of NMP and fluoroquinolone concentrations.

    • Column 12 will serve as the growth control (broth only) and sterility control.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of this final bacterial inoculum to all wells from A1 to H11.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by identifying the well with the lowest concentration that shows no visible bacterial growth.

    • Calculate the FIC Index using the formula provided in the notes for Table 2.

Protocol 2: Time-Kill Assay

This protocol provides dynamic information about the rate of bacterial killing by NMP, a fluoroquinolone, and their combination over time.

Objective: To evaluate the bactericidal activity of the combination over a 24-hour period.

Materials:

  • NMP and fluoroquinolone stock solutions

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

  • Micropipettes and sterile tips

Workflow Diagram:

G Prep_Cultures 1. Prepare Bacterial Cultures with Test Agents: - Growth Control (No Drug) - NMP Alone (e.g., 0.5x MIC) - FQ Alone (e.g., 0.5x MIC) - NMP + FQ Combination Incubate 2. Incubate Cultures at 37°C with Shaking Prep_Cultures->Incubate Sample 3. Collect Aliquots at Time Points (0, 2, 4, 8, 24 hours) Incubate->Sample Serial_Dilute 4. Perform 10-fold Serial Dilutions of each Aliquot in Saline Sample->Serial_Dilute Plate 5. Plate Dilutions onto Agar Plates Serial_Dilute->Plate Incubate_Plates 6. Incubate Plates at 37°C for 24 hours Plate->Incubate_Plates Count_CFU 7. Count Colonies (CFU) and Calculate CFU/mL Incubate_Plates->Count_CFU Plot 8. Plot log10 CFU/mL vs. Time Count_CFU->Plot

Caption: Workflow for the time-kill assay.

Procedure:

  • Setup:

    • Prepare four sets of culture tubes/flasks containing CAMHB and a final bacterial inoculum of ~5 x 10⁵ CFU/mL.

    • Add the test agents to the tubes as follows:

      • Tube A: Growth Control (no drug)

      • Tube B: NMP alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

      • Tube C: Fluoroquinolone alone (at 0.5x MIC)

      • Tube D: NMP (0.5x MIC) + Fluoroquinolone (0.5x MIC)

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Quantification:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL for each time point and condition.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Antagonism is defined as a ≥2-log₁₀ increase in CFU/mL between the combination and the most active single agent.

Conclusion

The provided application notes and protocols offer a structured framework for the systematic in vitro evaluation of interactions between NMP and fluoroquinolone antibiotics. Given NMP's intrinsic antimicrobial properties and its common use as a pharmaceutical solvent, such studies are essential for optimizing drug formulations and ensuring therapeutic efficacy. The checkerboard assay provides a quantitative measure of interaction (FIC Index), while the time-kill assay offers dynamic insights into the bactericidal effects of the combination. Researchers are encouraged to adapt these protocols to their specific fluoroquinolones and bacterial strains of interest.

References

Application Notes and Protocols: 1-(1-Naphthylmethyl)piperazine (NMP) as a Bacterial Chemosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. One of the primary mechanisms by which bacteria evade the effects of antibiotics is through the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell.[1][2] 1-(1-Naphthylmethyl)piperazine (NMP) is an arylpiperazine compound that has emerged as a potent chemosensitizer, capable of reversing MDR in a variety of bacterial species.[1][3] NMP functions primarily as an efflux pump inhibitor (EPI), restoring the efficacy of conventional antibiotics by increasing their intracellular concentration.[1][4][5] These application notes provide a comprehensive overview of NMP's activity, along with detailed protocols for its evaluation as a bacterial chemosensitizer.

Mechanism of Action

NMP's principal mechanism of action is the inhibition of Resistance-Nodulation-Division (RND) type efflux pumps, which are major contributors to multidrug resistance in Gram-negative bacteria.[2][3] Specifically, NMP has been shown to inhibit the AcrAB-TolC efflux pump system in bacteria such as Escherichia coli and Klebsiella pneumoniae.[1][5]

Studies suggest that NMP binds to the phenylalanine-rich lower pocket of the AcrB protein, a critical component of the AcrAB-TolC pump.[1] This binding interferes with the normal transport of substrates, leading to the accumulation of antibiotics within the bacterial cell.[1] In addition to its role as a competitive inhibitor, NMP may also straddle the G-loop of the AcrB protein during the pumping process, further disrupting the efflux mechanism.[1]

Beyond efflux pump inhibition, some studies indicate that NMP can also induce membrane destabilization in bacteria, particularly at sub-inhibitory concentrations.[1][6] This secondary effect may contribute to its overall chemosensitizing activity.

Synergistic Activity

NMP has demonstrated synergistic activity with a broad range of antibiotics against various multidrug-resistant bacterial strains. When used as an adjuvant, NMP can significantly reduce the minimum inhibitory concentrations (MICs) of several classes of antibiotics, including fluoroquinolones, phenicols, tetracyclines, and linezolid.[1][7] This synergistic effect has been observed in clinically relevant pathogens such as:

  • Acinetobacter baumannii[1]

  • Citrobacter freundii[1]

  • Enterobacter aerogenes[1]

  • Escherichia coli[1][7]

  • Klebsiella pneumoniae[1]

  • Staphylococcus aureus[1]

  • Vibrio cholerae[1]

Data Presentation

The chemosensitizing effect of NMP is typically quantified by the reduction in the MIC of an antibiotic in the presence of a sub-inhibitory concentration of NMP. The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

Table 1: Synergistic Activity of NMP with Various Antibiotics against Multidrug-Resistant Bacteria

Bacterial StrainAntibioticNMP Concentration (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with NMP (µg/mL)Fold Reduction in MICFIC Index*InterpretationReference
E. coli (AcrAB overexpressing)Levofloxacin100--16-Synergy[8]
E. coli (AcrEF overexpressing)Levofloxacin100--8-Synergy[8]
E. coli (AcrAB overexpressing)Linezolid100--8-32-Synergy[8]
E. coli (AcrAB overexpressing)Clarithromycin100--4-8-Synergy[8]
E. coli (field strains)Florfenicol100>256≤16≥16≤0.5Synergy[7]
E. coli (field strains)Ciprofloxacin100>32≤8≥4≤0.5Synergy[7]
E. coli (field strains)Tetracycline100>128≤32≥4≤0.5Synergy[7]
S. aureus (FQ-resistant)Ciprofloxacin----≤0.5Synergy[9]
K. pneumoniae MGH 78578-250----Membrane Destabilization[1]

*FIC Index Interpretation: ≤0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism.[10][11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of the antibiotic

  • Stock solution of NMP

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the exponential growth phase. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[4]

  • Prepare Antibiotic and NMP Dilutions: Prepare serial two-fold dilutions of the antibiotic and NMP in MHB in separate 96-well plates or tubes.

  • Plate Setup:

    • Antibiotic Alone: Add 50 µL of MHB to wells in a column. Add 100 µL of the highest antibiotic concentration to the first well and perform serial dilutions down the column.

    • NMP Alone: Determine the MIC of NMP alone using the same serial dilution method to identify a sub-inhibitory concentration for synergy testing.

    • Growth Control: Add 100 µL of MHB to a well.

    • Sterility Control: Add 100 µL of uninoculated MHB to a well.

  • Inoculation: Dilute the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB. Add 50 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[10][12]

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis (columns), prepare serial two-fold dilutions of the antibiotic.

    • Along the y-axis (rows), prepare serial two-fold dilutions of NMP (starting from a sub-inhibitory concentration).[12]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.[10]

  • Controls: Include rows and columns with each agent alone to determine their individual MICs. Also include a growth control (no agents) and a sterility control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Antibiotic (FIC A) = MIC of Antibiotic in combination / MIC of Antibiotic alone

      • FIC of NMP (FIC B) = MIC of NMP in combination / MIC of NMP alone

    • Calculate the FIC Index (FICI): FICI = FIC A + FIC B.[10][11]

Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a known efflux pump substrate, to assess the inhibitory activity of NMP.[13][14]

Materials:

  • Fluorometer or fluorescence microplate reader

  • Black, clear-bottom 96-well plates

  • Bacterial cells

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • NMP solution

  • Glucose solution

Procedure:

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup:

    • Add the bacterial cell suspension to the wells of the microplate.

    • Add NMP to the test wells at the desired concentration. Include a control well without NMP.

    • Add EtBr to all wells at a final concentration that gives a low basal fluorescence.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence (e.g., excitation at 530 nm, emission at 600 nm) over time at room temperature.

  • Energizing the Pumps: After a baseline is established, add a glucose solution to all wells to energize the efflux pumps and measure the change in fluorescence. A slower rate of EtBr efflux in the presence of NMP indicates efflux pump inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_interpretation Interpretation bacterial_culture Bacterial Culture (e.g., MDR E. coli) mic_assay MIC Determination (Antibiotic & NMP alone) bacterial_culture->mic_assay checkerboard_assay Checkerboard Assay (Synergy Testing) bacterial_culture->checkerboard_assay epi_assay Efflux Pump Inhibition Assay (e.g., EtBr Accumulation) bacterial_culture->epi_assay antibiotic_stock Antibiotic Stock Solution antibiotic_stock->mic_assay antibiotic_stock->checkerboard_assay nmp_stock NMP Stock Solution nmp_stock->mic_assay nmp_stock->checkerboard_assay nmp_stock->epi_assay mic_results MIC Values mic_assay->mic_results fic_index FIC Index Calculation checkerboard_assay->fic_index fluorescence_data Fluorescence Data epi_assay->fluorescence_data mic_results->fic_index synergy_determination Determination of Synergy, Additivity, or Antagonism fic_index->synergy_determination epi_confirmation Confirmation of Efflux Pump Inhibition fluorescence_data->epi_confirmation

Caption: Experimental workflow for evaluating NMP as a chemosensitizer.

signaling_pathway cluster_membrane Bacterial Cell cluster_inner_membrane Inner Membrane cluster_outer_membrane Outer Membrane AcrB AcrB TolC TolC AcrB->TolC Efflux Pathway Antibiotic_in Antibiotic Antibiotic_out Antibiotic TolC->Antibiotic_out Expulsion AcrA AcrA (Periplasmic) AcrA->AcrB AcrA->TolC Antibiotic_in->AcrB Efflux Substrate Target Intracellular Target (e.g., DNA gyrase) Antibiotic_in->Target Bactericidal/Bacteriostatic Action NMP NMP NMP->AcrB Inhibition

Caption: Mechanism of NMP-mediated efflux pump inhibition.

Conclusion

This compound is a promising bacterial chemosensitizer with a well-defined mechanism of action as an efflux pump inhibitor. Its ability to potentiate the activity of existing antibiotics against multidrug-resistant bacteria makes it a valuable tool in antimicrobial research and a potential candidate for future therapeutic development. The protocols and data presented here provide a framework for researchers to investigate and harness the potential of NMP in the fight against antibiotic resistance.

References

Protocol for Assessing N-Myristoyltransferase (NMT) Activity in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyltransferase (NMT) is a critical enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[1][2][3] This lipid modification, known as N-myristoylation, is essential for regulating protein-membrane interactions, subcellular localization, and signal transduction pathways.[1][4] Dysregulation of NMT activity and the myristoylation of key signaling proteins, such as those in the Src and Ras families, have been implicated in the progression of various diseases, including cancer.[1][5] Consequently, NMT has emerged as a promising therapeutic target.[4][5] This document provides detailed protocols for assessing NMT activity in clinical isolates, offering valuable tools for basic research and drug development.

Elevated NMT expression and activity have been observed in several cancers, including colorectal, gallbladder, brain, and breast cancers.[5][6] Inhibition of NMT has been shown to induce apoptosis in cancer cell lines and reduce tumor volume in preclinical models, highlighting its therapeutic potential.[5] The development of potent and selective NMT inhibitors is an active area of research.[3]

Quantitative Data Summary

The expression levels of the two human NMT isoforms, NMT1 and NMT2, can vary significantly between normal and cancerous tissues, and across different cancer types. This differential expression can influence cellular dependency on NMT activity and sensitivity to NMT inhibitors.

Table 1: NMT1 and NMT2 Protein Expression in Normal vs. Breast Adenocarcinoma Tissue [2]

Tissue TypeNMT1 Expression (Staining Intensity)NMT2 Expression (Detectable Protein)
Normal Breast EpitheliumUniversally positive (weak to moderate)Readily detected
Primary Breast Adenocarcinoma90.4% positive (602/666 samples)Undetectable in the majority of cases

Table 2: Correlation of NMT Expression with Clinicopathological Features in Breast Cancer [2]

NMT IsoformCorrelation with Higher Histologic GradeCorrelation with Higher Ki67Correlation with Lower Hormone Receptor ExpressionCorrelation with Poorer Overall Survival
NMT1 YesYesYes-
NMT2 YesYesYesYes (Hazard Ratio 1.36)

Table 3: NMT1 and NMT2 mRNA Expression in Cancer Cell Lines and Tumors [4][7]

Cancer TypeNMT1 mRNA Levels (log2(TPM + 1))NMT2 mRNA Levels (log2(TPM + 1))NMT1 Dependency
General Cancer Cell Lines Relatively stable (~3)Highly variable (~7)Correlates with low NMT2 expression
Hematologic Cancers -Significantly lower than other cancersHigher
Diffuse Large B-cell Lymphoma (DLBCL) High levels associated with poor prognosisLow levels associated with poor prognosis-

Signaling Pathways

N-myristoylation plays a crucial role in various signaling pathways by facilitating the membrane localization of key proteins.

NMT_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane NMT NMT1/NMT2 Myristoylated_Protein Myristoylated Substrate Protein NMT->Myristoylated_Protein Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate_Protein Substrate Protein (e.g., Src, Ras, AMPKβ) Substrate_Protein->NMT Membrane_Localization Membrane Localization & Activation Myristoylated_Protein->Membrane_Localization Hydrophobic Interaction Downstream_Signaling Downstream Signaling (Proliferation, Survival, Metabolism) Membrane_Localization->Downstream_Signaling Fluorescence_Assay_Workflow Start Prepare Reagents (Lysate, Substrates, Dye) Reaction_Setup Set up Reaction in 96-well Plate Start->Reaction_Setup Incubation Incubate at 25-30°C Reaction_Setup->Incubation Measurement Measure Fluorescence (Kinetic or Endpoint) Incubation->Measurement Analysis Calculate NMT Activity Measurement->Analysis ELISA_Assay_Workflow Start Prepare Reagents (Lysate, Azido-fatty-acyl-CoA, FLAG-peptide) NMT_Reaction NMT-catalyzed Reaction Start->NMT_Reaction Staudinger_Ligation Couple to Phosphine-Biotin NMT_Reaction->Staudinger_Ligation Capture Capture on Anti-FLAG Coated Plate Staudinger_Ligation->Capture Detection Detect with Streptavidin-Peroxidase Capture->Detection Readout Measure Absorbance Detection->Readout

References

Application Notes and Protocols: 1-(1-Naphthylmethyl)piperazine in Veterinary Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(1-Naphthylmethyl)piperazine (NMP) in veterinary microbiology research, with a primary focus on its role as an efflux pump inhibitor (EPI) to combat antimicrobial resistance. Detailed protocols for its application and evaluation are provided to facilitate further research and drug development.

Introduction to this compound (NMP)

This compound is a chemical compound that has garnered significant interest in microbiology for its ability to reverse multidrug resistance (MDR) in various bacteria.[1][2] In veterinary medicine, where antimicrobial resistance is a growing concern, NMP presents a promising strategy to restore the efficacy of existing antibiotics. Its primary mechanism of action is the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antimicrobial agents from the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.[1][2] By blocking these pumps, NMP increases the intracellular concentration of antibiotics, allowing them to reach their target sites and exert their antimicrobial effect.

Primary Application: Efflux Pump Inhibition in Multidrug-Resistant Bacteria

The most well-documented application of NMP in veterinary microbiology is its use as an efflux pump inhibitor, particularly against Gram-negative bacteria such as Escherichia coli.[1][3][4][5] Research has also demonstrated its potential in combating resistance in other veterinary pathogens, including Staphylococcus aureus and Acinetobacter baumannii.[6][7][8][9][10]

Mechanism of Action: NMP is believed to interfere with the function of Resistance-Nodulation-Cell Division (RND)-type efflux pumps, such as the AcrAB-TolC system in E. coli.[1] This inhibition leads to a synergistic effect when NMP is combined with antibiotics that are substrates of these pumps, resulting in a significant reduction in their Minimum Inhibitory Concentrations (MICs).

dot

Mechanism of NMP as an Efflux Pump Inhibitor cluster_bacteria Bacterial Cell Antibiotic Antibiotic Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Antibiotic->Efflux_Pump Expulsion Target Bacterial Target Antibiotic->Target Binding & Inhibition of Bacterial Growth Extracellular Extracellular Space Efflux_Pump->Extracellular Antibiotic Efflux NMP NMP NMP->Efflux_Pump Inhibition Extracellular->Antibiotic Entry Workflow for MIC Determination with NMP Start Start Prepare_Antibiotic_Dilutions Prepare Serial Antibiotic Dilutions in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_NMP_Plate Prepare Parallel Plate with Fixed NMP Concentration Start->Prepare_NMP_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate All Wells with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plates Prepare_NMP_Plate->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_MIC Read MICs (Lowest Concentration with No Visible Growth) Incubate->Read_MIC Compare_MICs Compare MIC of Antibiotic Alone vs. with NMP Read_MIC->Compare_MICs End End Compare_MICs->End

References

Troubleshooting & Optimization

Technical Support Center: 1-(1-Naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of 1-(1-Naphthylmethyl)piperazine in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Compound Information

PropertyValueSource
CAS Number 40675-81-8[1]
Molecular Formula C₁₅H₁₈N₂[2][3]
Molecular Weight 226.32 g/mol [3]
Physical Form Solid, White to Brown Powder[1]
Melting Point 63-67 °C[2]

Solubility in DMSO

Below is a template for presenting experimentally determined solubility data:

ParameterValue
Maximum Solubility in DMSO User-determined value (e.g., mg/mL or mM)
Temperature Room Temperature (e.g., 25°C)
Method Saturation and Quantification (e.g., HPLC, UV-Vis)

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for use in biological assays.[4] However, due to its limited solubility, careful preparation is required.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, accurately weigh the desired amount of the compound and add the calculated volume of anhydrous, high-purity DMSO.[5] It is advisable to start with a small volume of DMSO and add more if needed. Vortexing or sonication can aid in dissolution. For a detailed procedure, refer to the "Protocol for Stock Solution Preparation" section below.

Q3: My this compound is not fully dissolving in DMSO. What should I do?

A3: If you encounter solubility issues, you can try gentle warming (e.g., in a 37°C water bath) or sonication to facilitate dissolution.[6][7] Ensure that the DMSO you are using is anhydrous, as absorbed moisture can reduce its solvating power.[5] If the compound still does not dissolve, you may have reached its solubility limit. Refer to the troubleshooting guide for more detailed steps.

Q4: What is the maximum recommended concentration of DMSO in my cell-based assay?

A4: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%.[8] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[8]

Q5: How should I store the this compound stock solution in DMSO?

A5: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C for long-term stability.[8]

Q6: The compound precipitates when I dilute my DMSO stock solution with an aqueous buffer or cell culture medium. How can I prevent this?

A6: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low water solubility.[7][8] To mitigate this, you can perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into your aqueous medium.[6] It is also recommended to add the DMSO stock directly to the media with rapid mixing.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in DMSO.

G cluster_start cluster_checks Initial Checks cluster_methods Dissolution Enhancement cluster_outcome cluster_end cluster_further_action Further Actions start Start: Compound Dissolution Issue check_compound Verify Compound Purity and Identity start->check_compound check_dmso Ensure High-Purity, Anhydrous DMSO is Used start->check_dmso vortex Vortex Vigorously check_compound->vortex check_dmso->vortex sonicate Sonicate in Water Bath vortex->sonicate If not dissolved warm Warm Gently (e.g., 37°C) sonicate->warm If not dissolved dissolved Is the Compound Fully Dissolved? warm->dissolved success Success: Proceed with Experiment dissolved->success Yes determine_sol Determine Maximum Solubility (See Protocol) dissolved->determine_sol No lower_conc Prepare a Lower Concentration Stock determine_sol->lower_conc G cluster_prep Preparation cluster_dissolution Dissolution & Saturation cluster_separation Separation cluster_analysis Quantification weigh 1. Weigh ~10 mg of This compound add_dmso 2. Add a small, known volume of anhydrous DMSO (e.g., 100 µL) weigh->add_dmso vortex 3. Vortex vigorously for 2-3 minutes add_dmso->vortex add_more 4. If fully dissolved, add more compound incrementally until precipitate forms vortex->add_more equilibrate 5. Incubate at room temperature for 24 hours to equilibrate add_more->equilibrate centrifuge 6. Centrifuge at high speed (e.g., 14,000 rpm) for 10 min equilibrate->centrifuge collect_supernatant 7. Carefully collect the supernatant centrifuge->collect_supernatant dilute 8. Dilute supernatant with a suitable solvent (e.g., Methanol) collect_supernatant->dilute quantify 9. Quantify concentration using HPLC or UV-Vis Spectroscopy dilute->quantify calculate 10. Back-calculate to determine the original concentration in DMSO quantify->calculate

References

Technical Support Center: NMP Efflux Pump Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing NMP (NorM) and other efflux pump inhibitors in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during NMP efflux pump inhibition assays.

Q1: I'm seeing high variability between my replicate wells in the ethidium bromide (EtBr) accumulation assay. What could be the cause?

A1: High variability is a common issue and can stem from several factors:

  • Inconsistent Cell Density: It is crucial to have a homogenous bacterial suspension before dispensing into the wells of your microplate. Ensure thorough mixing of your culture before and during plating.

  • Pipetting Errors: Small inaccuracies in pipetting volumes of cells, inhibitors, or the fluorescent substrate can lead to significant variations. Always use calibrated pipettes and maintain a consistent technique.

  • Photobleaching: Fluorescent dyes like EtBr are susceptible to photobleaching upon prolonged exposure to excitation light. Minimize the exposure of your plate to the light source in the plate reader.[1]

Q2: My potential NMP inhibitor doesn't show any effect on EtBr accumulation compared to the control. What should I check?

A2: If you observe no significant difference in fluorescence, consider the following possibilities:

  • Inhibitor Inactivity or Suboptimal Concentration: Verify the integrity and activity of your NMP stock solution. It's also possible the concentration used is too low to elicit an inhibitory effect. A dose-response experiment is recommended to determine the optimal concentration.[1]

  • Incorrect Efflux Pump Target: The efflux pump you are targeting may not be the primary mechanism for extruding the fluorescent dye in your specific bacterial strain. Confirm the expression of the target pump in your strain.[1]

  • Insufficient Cellular Energy: Most efflux pumps, including those inhibited by NMP, are energy-dependent. Ensure that your assay buffer contains an energy source, such as glucose, to power the efflux activity.[1]

Q3: I'm concerned about false positives. How can I be sure my compound is a true efflux pump inhibitor and not just damaging the bacterial membrane?

A3: Distinguishing between true efflux pump inhibition and non-specific membrane permeabilization is critical. A compound that damages the cell membrane can lead to increased intracellular accumulation of a fluorescent dye, mimicking the effect of an efflux pump inhibitor.

To address this, you should perform counter-screening assays:

  • Use an Efflux-Deficient Strain: A true EPI should not significantly potentiate the activity of an antibiotic in a strain that lacks the target efflux pump.[2]

  • Nitrocefin Hydrolysis Assay: This assay can assess outer membrane destabilization. Nitrocefin is a chromogenic cephalosporin that is normally excluded by the outer membrane. Increased hydrolysis of nitrocefin in the presence of your compound suggests membrane disruption.[3][4]

  • SYTOX Green Uptake Assay: SYTOX Green is a fluorescent dye that can only enter cells with compromised inner membranes. An increase in fluorescence indicates membrane damage.[4]

Q4: My test compound shows intrinsic antibacterial activity. How does this affect my efflux inhibition assay?

A4: If your potential inhibitor has its own antibacterial properties, it can complicate the interpretation of your results. The observed effect could be due to a combination of efflux inhibition and other mechanisms of action.

  • Determine the Minimum Inhibitory Concentration (MIC): First, determine the MIC of your compound alone.

  • Use Sub-Inhibitory Concentrations: In your potentiation and accumulation assays, use the inhibitor at a concentration below its MIC (e.g., 1/4 or 1/8 of the MIC) to minimize its intrinsic antibacterial effects.[1]

Q5: How do I interpret the results of my checkerboard synergy assay?

A5: The checkerboard assay results are typically interpreted by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index quantifies the synergistic, additive, or antagonistic effect of two compounds.

  • FIC Index < 0.5: Synergy - The combined effect of the two compounds is greater than the sum of their individual effects.

  • 0.5 ≤ FIC Index ≤ 4: Additive or Indifference - The combined effect is equal to the sum of the individual effects.

  • FIC Index > 4: Antagonism - The combined effect is less than the sum of their individual effects.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the synergistic effects of NMP and other common efflux pump inhibitors.

Table 1: Synergistic Effect of 1-(1-naphthylmethyl)-piperazine (NMP) on Antibiotic MICs in E. coli

AntibioticNMP Concentration (µg/mL)Fold Reduction in MICReference
Levofloxacin1008-16[6][7][8]
Oxacillin1004-8[6][9]
Rifampicin1004-8[6]
Chloramphenicol1004-8[6][9]
Clarithromycin1004-8[6]
Linezolid1008-32[6]

Table 2: Synergistic Effect of Phenylalanine-arginine β-naphthylamide (PAβN) on Antibiotic MICs

| Bacterium | Antibiotic | PAβN Concentration (µg/mL) | Fold Reduction in MIC | Reference | | :--- | :--- | :--- | :--- | | P. aeruginosa | Levofloxacin | 20 | 16-64 |[6] | | P. aeruginosa | Ciprofloxacin | Not specified | 2-8 |[10] | | E. coli | Ciprofloxacin | 100 | >4 |[11] | | C. jejuni | Erythromycin | Not specified | 64-128 |[12] |

Experimental Protocols

Detailed methodologies for key efflux pump inhibition assays are provided below.

Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent dye EtBr, a substrate of many efflux pumps. Inhibition of efflux leads to increased intracellular EtBr and a corresponding increase in fluorescence.[1][13]

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr) stock solution

  • NMP or other test inhibitor

  • Known efflux pump inhibitor (e.g., CCCP) as a positive control

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase of growth.

  • Harvest the cells by centrifugation and wash them twice with PBS.

  • Resuspend the cells in PBS (supplemented with an energy source like 0.4% glucose) to a final OD600 of 0.4-0.6.[1][14]

  • Dispense the bacterial suspension into the wells of a 96-well black, clear-bottom plate.

  • Add the test inhibitor (e.g., NMP) to the desired final concentration in the test wells.

  • Include wells with no inhibitor as a negative control and wells with a known inhibitor (e.g., CCCP) as a positive control.[1]

  • Equilibrate the plate at room temperature for 10 minutes.[1]

  • Add EtBr to all wells at a final concentration of 1-2 µg/mL.[1][14]

  • Immediately begin monitoring fluorescence in a microplate reader (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals for 30-60 minutes.[1]

Protocol 2: Nile Red Efflux Assay

This real-time assay measures the efflux of the lipophilic fluorescent dye Nile Red.

Materials:

  • Overnight bacterial culture

  • Luria-Bertani (LB) broth

  • Potassium phosphate buffer (PPB) with MgCl2

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Nile Red stock solution

  • Glucose

  • Fluorometer

Procedure:

  • Grow an overnight culture of the E. coli strain to be tested.

  • Centrifuge a portion of the culture, wash the pellet with PPB, and resuspend the cells in PPB to an OD600 of 1.0.[15]

  • To de-energize the cells, incubate them with a low concentration of CCCP (e.g., 10 µM) for 30 minutes at room temperature.[16]

  • Add Nile Red to a final concentration of 5-10 µM and incubate for an additional 30 minutes at 37°C with shaking.[15][16]

  • Centrifuge the cells to remove extracellular Nile Red and CCCP, and resuspend the pellet in PPB.

  • Transfer the cell suspension to a quartz cuvette and measure the baseline fluorescence (Excitation: ~552 nm, Emission: ~636 nm).[16]

  • To initiate efflux, add glucose to a final concentration of 50-100 mM and immediately begin recording the decrease in fluorescence over time.[15][16]

  • For inhibitor studies, the test compound can be added before the addition of glucose.

Protocol 3: Checkerboard Synergy Assay

This assay determines the synergistic effect of an efflux pump inhibitor and an antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • NMP or other test inhibitor stock solution

  • Incubator (35-37°C)

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[10]

  • In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of the inhibitor along the y-axis.

  • The top row should contain only the antibiotic dilutions, and the first column should contain only the inhibitor dilutions.[10]

  • Include a growth control well (inoculum only) and a sterility control well (broth only).[10]

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 37°C for 16-20 hours.[1]

  • Determine the MIC of the antibiotic alone and in combination with each concentration of the inhibitor. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Calculate the FIC index for each combination to determine synergy, additivity, or antagonism.[5]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key experimental workflows and logical relationships in NMP efflux pump inhibition assays.

experimental_workflow Ethidium Bromide Accumulation Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep1 Grow bacterial culture to mid-log phase prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend cells in buffer with energy source prep2->prep3 assay1 Dispense cell suspension into 96-well plate prep3->assay1 assay2 Add NMP/test inhibitor and controls assay1->assay2 assay3 Equilibrate plate assay2->assay3 assay4 Add Ethidium Bromide assay3->assay4 meas1 Measure fluorescence over time assay4->meas1 meas2 Plot fluorescence vs. time meas1->meas2 meas3 Compare slopes/end-point fluorescence meas2->meas3 troubleshooting_logic Troubleshooting Logic for No Inhibitor Effect cluster_checks Initial Checks cluster_solutions Solutions & Further Experiments cluster_hypothesis Alternative Hypotheses start No significant difference in fluorescence with inhibitor check1 Is inhibitor stock solution active and fresh? start->check1 check2 Is the inhibitor concentration optimal? start->check2 check3 Is an energy source (e.g., glucose) present? start->check3 hypo1 Target pump is not primary for substrate efflux start->hypo1 hypo2 Bacterial strain does not express the target pump start->hypo2 sol1 Prepare fresh inhibitor stock check1->sol1 If no sol2 Perform dose-response experiment check2->sol2 If uncertain sol3 Add energy source to assay buffer check3->sol3 If no sol4 Confirm target pump expression (e.g., RT-qPCR) sol5 Use a different fluorescent substrate hypo1->sol5 hypo2->sol4 synergy_interpretation Interpretation of Checkerboard Assay Results start Perform Checkerboard Assay & Determine MICs calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) start->calc_fic decision FIC Index Value calc_fic->decision synergy Synergy (FIC <= 0.5) decision->synergy <= 0.5 additive Additive/Indifference (0.5 < FIC <= 4) decision->additive > 0.5 and <= 4 antagonism Antagonism (FIC > 4) decision->antagonism > 4

References

How to prepare a stock solution of 1-(1-Naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed instructions and troubleshooting for the preparation of a stock solution of 1-(1-Naphthylmethyl)piperazine (NMP), a compound commonly used in drug development and antimicrobial research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, also known as NMP, is a chemical compound often investigated as an efflux pump inhibitor in bacteria.[1][2][3] Efflux pumps are proteins that can expel antibiotics from bacterial cells, leading to multidrug resistance. By inhibiting these pumps, NMP can potentially restore the effectiveness of antibiotics against resistant strains.

Q2: What are the main physicochemical properties of NMP?

A2: NMP is a solid, typically a white to brown powder, with a melting point of 63-67 °C.[4][5] It is important to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[6][7][8]

Q3: In which solvents is this compound soluble?

A3: Based on available data, this compound has slight solubility in Dimethyl Sulfoxide (DMSO) and Chloroform.[4][5] Research articles have reported dissolving NMP in DMSO to prepare stock solutions.[1][2] Due to its organic nature, it is expected to have low solubility in water. A small-scale solubility test is always recommended before preparing a large batch of stock solution.

Q4: How should I store the solid compound and the stock solution?

A4: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] The recommended storage for the stock solution is typically at -20°C or -80°C to ensure long-term stability, although specific stability data may vary. Short-term storage at 4°C may be acceptable for immediate use, but it is best to prepare fresh solutions or use aliquots from a frozen stock to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The compound does not fully dissolve. The concentration is too high for the chosen solvent.Try gently warming the solution (e.g., in a 37°C water bath). If it still doesn't dissolve, add more solvent to decrease the concentration. Sonication can also aid in dissolution.
The incorrect solvent was used.Based on available data, DMSO is a suitable solvent.[1][2] If using another solvent, you may need to switch to one with a more appropriate polarity.
The solution is cloudy or has precipitates after cooling. The compound has precipitated out of the solution upon cooling.Re-warm the solution to redissolve the compound. For your experiment, you may need to work with a lower concentration stock solution or ensure the final dilution in your assay medium does not cause precipitation.
The stock solution has changed color over time. This could indicate degradation of the compound.It is recommended to prepare fresh stock solutions regularly. Storing aliquots at -80°C can help minimize degradation. If you observe a color change, it is best to discard the solution and prepare a new one.
Inconsistent experimental results. The stock solution was not properly mixed, leading to inaccurate concentrations.Ensure the stock solution is homogenous by vortexing thoroughly after preparation and before each use.
Repeated freeze-thaw cycles have degraded the compound.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Property Value Source
Molecular Formula C15H18N2[4][5][9]
Molecular Weight 226.32 g/mol [4][9]
Appearance White to brown powder/solid[6]
Melting Point 63-67 °C[4][5]
Solubility DMSO (Slightly), Chloroform (Slightly)[4][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.[7][8]

Procedure:

  • Safety Precautions: Perform all steps in a chemical fume hood.[8] Wear appropriate PPE. Consult the Safety Data Sheet (SDS) before starting.[6][7][8]

  • Calculation:

    • The molecular weight of this compound is 226.32 g/mol .

    • To prepare a 10 mM stock solution, you will need 2.2632 mg of the compound per 1 mL of DMSO.

    • Calculate the required amount of compound and solvent for your desired volume. For example, for 10 mL of a 10 mM solution, you will need 22.63 mg of the compound.

  • Weighing:

    • Tare the analytical balance with the weighing paper.

    • Carefully weigh the calculated amount of this compound.

  • Dissolving:

    • Transfer the weighed compound into an appropriately sized tube or vial.

    • Add the calculated volume of DMSO.

    • Tightly cap the vial.

  • Mixing:

    • Vortex the solution until the solid is completely dissolved.

    • If necessary, you can gently warm the solution in a 37°C water bath to aid dissolution. Ensure the solution is clear and free of any visible particles.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in a dark, dry place.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Start safety Wear appropriate PPE (Lab coat, gloves, safety glasses) start->safety calculate Calculate required mass of NMP and volume of DMSO safety->calculate weigh Weigh NMP on an analytical balance calculate->weigh transfer Transfer NMP to a sterile vial weigh->transfer add_solvent Add calculated volume of DMSO transfer->add_solvent dissolve Vortex to dissolve (Warm gently if necessary) add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility check_solubility->dissolve Not Dissolved aliquot Aliquot into single-use vials check_solubility->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end

References

Technical Support Center: Troubleshooting Paradoxical Effects of N-Methyl-2-pyrrolidone (NMP) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected or paradoxical effects when using N-methyl-2-pyrrolidone (NMP) in experimental settings.

I. Frequently Asked Questions (FAQs)

Q1: What is N-methyl-2-pyrrolidone (NMP) and why is it used in experiments?

N-methyl-2-pyrrolidone (NMP) is a versatile, water-miscible polar aprotic solvent.[1][2] It is frequently used in pharmaceutical and industrial settings as a drug solubilizer and penetration enhancer.[1] In experimental biology, it is often used as a vehicle for poorly soluble compounds. However, emerging evidence shows that NMP itself is a bioactive molecule with anti-inflammatory and immunomodulatory properties.[1]

Q2: What are the known biological effects of NMP?

Contrary to its initial consideration as an inert solvent, NMP has been shown to exert several biological effects, primarily of an anti-inflammatory nature. Studies have demonstrated that NMP can:

  • Inhibit inflammation: NMP has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

  • Modulate signaling pathways: It can upregulate the transcription factor Krüppel-like factor 2 (KLF2), which has atheroprotective and anti-inflammatory functions.[1][2] It also has been reported to inhibit the MAPK and NF-κB signaling pathways.[3][4]

  • Exhibit cytotoxicity at high concentrations: While generally well-tolerated at lower concentrations, NMP can be cytotoxic to cells at higher doses.[5]

Q3: What could be the cause of unexpected or "paradoxical" results in my experiments with NMP?

Paradoxical results when using NMP can stem from a variety of factors, including:

  • Bioactivity of NMP: The inherent anti-inflammatory and immunomodulatory effects of NMP may confound the effects of the compound being studied.

  • Solvent Purity and Degradation: Impurities in the NMP solvent or its degradation over time can introduce new, unknown variables into your experiment.

  • Assay Interference: NMP may interfere with certain assay components or detection methods, leading to false-positive or false-negative results.

  • Cell-Type Specific Effects: The response to NMP can vary significantly between different cell types.

  • Concentration-Dependent Effects: The biological effects of NMP can be highly dependent on the concentration used.

II. Troubleshooting Guides

Issue 1: Unexpected Anti-inflammatory Effects Observed in Vehicle Control

Symptoms:

  • The vehicle control group (treated with NMP alone) shows a reduction in inflammatory markers (e.g., cytokines) compared to the untreated control.

  • The effect of your test compound is masked or appears less potent than expected.

Possible Causes:

  • NMP is exerting its known anti-inflammatory effects.

Troubleshooting Steps:

  • Acknowledge and Quantify the Effect: Run a dose-response experiment with NMP alone to characterize its baseline effect on your specific cell type and inflammatory markers.

  • Lower NMP Concentration: If possible, reduce the concentration of NMP used to dissolve your test compound to a level where its intrinsic effects are minimized.

  • Alternative Solvents: Consider using an alternative solvent with a more well-defined and inert biological profile, such as dimethyl sulfoxide (DMSO), though it also has known biological effects.

  • Data Normalization: If NMP must be used, normalize the data from your test compound-treated groups to the NMP vehicle control group to represent the specific effect of your compound.

Issue 2: Increased Cell Death or Reduced Viability in NMP-Treated Cultures

Symptoms:

  • Unexpectedly high levels of cytotoxicity in both vehicle control and experimental groups.

  • Reduced cell proliferation or changes in cell morphology.

Possible Causes:

  • NMP concentration is too high for the specific cell type.

  • NMP has degraded, and its byproducts are toxic.

  • The combination of NMP and your test compound has synergistic toxicity.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Determine the IC50 of NMP for your specific cell line to establish a safe working concentration.

  • Check Solvent Quality: Use high-purity, fresh NMP. If the solvent is old or has been stored improperly, consider purchasing a new batch.

  • Evaluate Synergistic Effects: Test the cytotoxicity of your compound in a different solvent to determine if the observed toxicity is specific to the NMP formulation.

Issue 3: Inconsistent or Non-Reproducible Results

Symptoms:

  • High variability between replicate experiments.

  • Difficulty in reproducing previously obtained results.

Possible Causes:

  • Variability in NMP source or batch.

  • Degradation of NMP over time.

  • Inconsistent final concentrations of NMP in the culture medium.

Troubleshooting Steps:

  • Standardize NMP Source: Use NMP from the same supplier and lot number for a series of experiments.

  • Proper Storage: Store NMP in a tightly sealed container in a cool, dark, and dry place to minimize degradation.

  • Precise Dilution: Ensure accurate and consistent dilution of the NMP stock solution into the cell culture medium for every experiment.

III. Data Presentation

Table 1: Effect of NMP on KLF2 and Downstream Gene Expression in C57BL6/J Mice

Treatment GroupKLF2 mRNA Expression (Fold Change vs. Saline)Cxcl12 mRNA Expression (Fold Change vs. Saline)Vcam-1 mRNA Expression (Fold Change vs. Saline)
Saline1.01.01.0
NMP (25 mg/kg)~2.5~0.6~0.7
NMP (125 mg/kg)~4.0Not ReportedNot Reported
NMP (250 mg/kg)~5.5Not ReportedNot Reported

Data synthesized from in vivo experiments. Actual values may vary based on experimental conditions.[1]

Table 2: Effect of NMP on Cell Viability in the Presence of TNF-α

Treatment GroupCell Viability (%)
Control100
TNF-α~50
NMP (1 mM)~95
TNF-α + NMP (1 mM)~85

Data synthesized from in vitro experiments on C2C12 cells. Actual values may vary based on cell type and experimental conditions.[1]

IV. Experimental Protocols

Protocol 1: General Cell Treatment with NMP

This protocol provides a general guideline for treating adherent cells in culture with NMP as a solvent for a test compound.

Materials:

  • Cell line of interest cultured in appropriate vessels

  • Complete cell culture medium

  • N-methyl-2-pyrrolidone (NMP), high purity

  • Test compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a desired density in culture plates and allow them to adhere and grow for 24 hours.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of your test compound in 100% NMP.

    • Prepare a corresponding stock solution of 100% NMP to serve as the vehicle control.

  • Preparation of Working Solutions:

    • On the day of the experiment, dilute the stock solutions of the test compound and NMP in complete cell culture medium to the final desired concentrations.

    • Important: Ensure the final concentration of NMP in the medium is consistent across all vehicle control and experimental groups and is below the cytotoxic threshold for your cell line. A common final concentration of NMP is less than 0.5%.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the final concentrations of the test compound or NMP vehicle control to the respective wells.

    • Include an untreated control group that receives fresh medium without NMP.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with your planned analysis (e.g., cell viability assay, RNA extraction for qPCR, protein extraction for Western blot, or collection of supernatant for ELISA).

Protocol 2: Assessing Cytokine Levels by ELISA after NMP Treatment

This protocol describes how to measure the concentration of secreted cytokines from cell culture supernatants following treatment with NMP and a pro-inflammatory stimulus.

Materials:

  • Cell culture supernatants from Protocol 1

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Sample Collection: After the treatment period in Protocol 1, carefully collect the cell culture supernatant from each well.

  • Sample Storage: If not assaying immediately, store the supernatants at -80°C. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate to prevent non-specific binding.

      • Adding your standards and samples (cell culture supernatants) to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating to allow the detection antibody to bind to the captured cytokine.

      • Washing the plate.

      • Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.

      • Incubating to allow binding.

      • Washing the plate.

      • Adding the substrate and incubating for color development.

      • Stopping the reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use the standard curve to calculate the concentration of the cytokine in your samples.

V. Visualizations

NMP_Troubleshooting_Workflow Start Unexpected Experimental Result with NMP IsControlAffected Is the vehicle control (NMP alone) showing unexpected activity? Start->IsControlAffected IsCytotoxicityObserved Is there unexpected cell death or reduced viability? Start->IsCytotoxicityObserved IsInconsistent Are the results inconsistent or not reproducible? Start->IsInconsistent Bioactivity Potential Cause: Inherent bioactivity of NMP IsControlAffected->Bioactivity Yes AssayInterference Potential Cause: Interference with assay components IsControlAffected->AssayInterference No Concentration Potential Cause: NMP concentration is too high IsCytotoxicityObserved->Concentration Yes Degradation Potential Cause: NMP degradation or impurities IsCytotoxicityObserved->Degradation Also consider IsInconsistent->Degradation Yes Solution1 Troubleshooting: - Run dose-response for NMP alone - Lower NMP concentration - Consider alternative solvents Bioactivity->Solution1 Solution2 Troubleshooting: - Perform cytotoxicity assay (IC50) - Use fresh, high-purity NMP - Test for synergistic toxicity Concentration->Solution2 Degradation->Solution2 Solution3 Troubleshooting: - Standardize NMP source and lot - Ensure proper storage - Verify dilution accuracy Degradation->Solution3 Solution4 Troubleshooting: - Perform spike and recovery tests - Test for interference with a different detection method AssayInterference->Solution4

Caption: Troubleshooting workflow for paradoxical NMP effects.

NMP_Signaling_Pathway cluster_NMP_Action NMP's Anti-inflammatory Mechanism NMP NMP KLF2 KLF2 Activation NMP->KLF2 Upregulates MAPK MAPK Pathway (JNK, p38) NMP->MAPK Inhibits NFkB NF-κB Pathway NMP->NFkB Inhibits Inflammation Pro-inflammatory Cytokines & Adhesion Molecules (TNF-α, IL-6) KLF2->Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: Simplified signaling pathways modulated by NMP.

References

Technical Support Center: The Impact of N-Methyl-2-Pyrrolidone (NMP) on Bacterial Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the impact of N-Methyl-2-pyrrolidone (NMP) concentration on bacterial viability. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of NMP on bacterial viability?

A1: N-methyl-2-pyrrolidone (NMP) exhibits antimicrobial properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Its effectiveness is dose-dependent, with higher concentrations of NMP leading to increased inhibition of microbial growth.[1] The primary mechanism of action is believed to be the solubilization of lipids in the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.

Q2: At what concentrations does NMP show antimicrobial activity?

A2: The antimicrobial activity of NMP has been observed to increase with concentrations ranging from 20% to 40% (w/w).[1] However, the specific minimum inhibitory concentration (MIC) can vary depending on the bacterial species and the specific experimental conditions. For detailed quantitative data, please refer to the data tables below.

Q3: Can NMP interfere with my bacterial viability assay?

A3: Yes, as an organic solvent, NMP has the potential to interfere with certain components of bacterial viability assays. For colorimetric assays such as MTT or resazurin, high concentrations of NMP could potentially interact with the dyes or solubilize the formazan product, leading to inaccurate readings.[2][3] It is crucial to include appropriate solvent controls in your experimental design to account for any potential interference.

Q4: I am observing inconsistent results in my bacterial viability experiments with NMP. What could be the cause?

A4: Inconsistent results can arise from several factors. Due to its solvent nature, NMP can affect the integrity of certain plastics, so it is important to ensure the compatibility of your microplates and other plasticware. Polystyrene, a common material for 96-well plates, has limited resistance to some organic solvents.[4] Additionally, ensure thorough mixing of NMP in your culture medium to achieve a homogenous concentration. High concentrations of NMP may also increase the viscosity of the medium, which could affect bacterial sedimentation and growth.

Q5: How should I prepare my NMP solutions for bacterial viability testing?

A5: NMP is miscible with water and most common organic solvents.[1] For aqueous-based bacterial assays, NMP can be directly dissolved in the culture medium to the desired concentration. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy. For compounds that are first dissolved in NMP as a solvent, ensure the final concentration of NMP in the assay does not exceed a level that is toxic to the bacteria on its own. A solvent toxicity control is essential.

Data Presentation

Table 1: Antimicrobial Activity of NMP by Agar Diffusion Method
MicroorganismNMP Concentration (% w/w)Inhibition Zone Diameter (cm)
Staphylococcus aureus20-40Increasing with concentration
100 (Pure NMP)1.9 ± 0.1[1]
Escherichia coli20-40Increasing with concentration
100 (Pure NMP)2.0 ± 0.2[1]
Candida albicans20-40Increasing with concentration
100 (Pure NMP)3.5 ± 0.1[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the steps to determine the MIC of NMP against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of NMP Stock Solution: Prepare a stock solution of NMP in a suitable solvent (e.g., sterile deionized water or the appropriate culture medium).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the NMP stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and medium, no NMP) and a negative control well (medium only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of NMP at which there is no visible turbidity (bacterial growth).

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity

This method provides a qualitative assessment of the antimicrobial activity of NMP.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth.

  • Well Preparation:

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

    • Carefully remove the agar plugs.

  • Application of NMP: Add a defined volume (e.g., 50-100 µL) of different concentrations of NMP into the wells. Include a negative control (sterile water or solvent used for dilution) in one well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zones of no bacterial growth around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Mandatory Visualization

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare NMP Stock Solution D Create Serial Dilutions of NMP in Plate A->D B Prepare 96-Well Plate with Broth B->D C Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria C->E D->E Add Inoculum F Incubate Plate (37°C, 16-20h) E->F G Read Plate for Visible Growth F->G H Determine MIC (Lowest Concentration with No Growth) G->H

Caption: Workflow for MIC determination of NMP.

Signaling_Pathway_Bacterial_Stress_Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMP NMP Exposure MembraneDamage Membrane Lipid Solubilization NMP->MembraneDamage SensorKinase Sensor Kinase (e.g., CpxA) MembraneDamage->SensorKinase Activates Phosphorylation Phosphorylation SensorKinase->Phosphorylation Autophosphorylation ResponseRegulator Response Regulator (e.g., CpxR) GeneExpression Altered Gene Expression (Stress Response Genes) ResponseRegulator->GeneExpression Regulates Phosphorylation->ResponseRegulator Phosphorylates CellularResponse Cellular Response: - Chaperone Production - Efflux Pump Upregulation - Cell Viability Decrease GeneExpression->CellularResponse

References

Technical Support Center: Overcoming Poor Solubility of 1-(1-Naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(1-Naphthylmethyl)piperazine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these issues effectively.

Physicochemical Properties

A summary of key properties for this compound is provided below. Understanding these characteristics is crucial for developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂[1][2]
Molecular Weight 226.32 g/mol [1][3][4]
Appearance White to off-white or brown solid/powder[2][4][5]
Melting Point 63-67 °C[1][4][6]
Predicted pKa 9.05 ± 0.10[2][6]
Aqueous Solubility Insoluble[5]
Organic Solubility Soluble in organic solvents; slightly soluble in Chloroform and DMSO.[2][5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer. Why is this happening?

A1: this compound is a hydrophobic molecule and is known to be insoluble in water.[5] Its structure contains a large, nonpolar naphthyl group which limits its ability to form favorable interactions with polar water molecules. Direct dissolution in aqueous buffers is generally not feasible.

Q2: What is the best way to prepare a stock solution of this compound?

A2: The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.[7] Dimethyl sulfoxide (DMSO) and ethanol are common choices for this purpose.[8][9]

Q3: I have a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. What can I do?

A3: This is a common phenomenon known as "crashing out," which occurs when a drastic change in solvent polarity reduces the compound's solubility.[8] Here are several strategies to prevent this:

  • Optimize the Dilution Method: Add the stock solution dropwise into the vortexing aqueous buffer.[8] This rapid dispersion helps prevent localized supersaturation.

  • Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.[8]

  • Maintain a Co-solvent Percentage: Ensure your final aqueous solution contains a small percentage of the organic co-solvent (e.g., DMSO, ethanol) to help maintain solubility. The final concentration of the organic solvent should typically be kept low (e.g., <1%) to avoid impacting the biological system.[7]

Q4: Can I use pH to improve the solubility of this compound?

A4: Yes. The compound has a predicted pKa of approximately 9.05, indicating it is a weak base.[2][6] Adjusting the pH of your aqueous buffer to be more acidic (i.e., below the pKa) will cause the piperazine ring to become protonated. This forms a more polar salt, which can significantly increase aqueous solubility.[10][11]

Q5: What are some other common additives or formulation strategies I can use?

A5: Several formulation strategies can enhance the solubility of poorly soluble compounds:[12]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® can be used to create micelles that encapsulate the compound, improving its dispersion in aqueous solutions.[7][10]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the naphthyl portion of your compound, effectively shielding it from water and increasing its solubility.[13][14]

  • Salt Formation: While pH adjustment in solution is one approach, you can also consider forming a stable salt of the compound (e.g., hydrochloride, citrate) before initial dissolution, which often have much higher aqueous solubility.[10][15]

Troubleshooting Guide

Use this guide to systematically address solubility issues.

Issue EncounteredPotential CauseRecommended Solution(s)
Compound does not dissolve in aqueous buffer. High hydrophobicity of the molecule.Do not attempt direct dissolution. Prepare a stock solution in an organic solvent like DMSO or ethanol first.
Precipitation occurs upon dilution of organic stock into aqueous media. Exceeded solubility limit due to solvent polarity shift.1. Add stock solution dropwise to vigorously stirring buffer.[8]2. Reduce the final concentration of the compound.3. Use a co-solvent system (see Protocol 2).
Solution is cloudy or contains visible particles after dilution. Micro-precipitation or poor dispersion.1. Try brief sonication to aid dissolution.[16]2. Filter the final solution through a chemically inert syringe filter (e.g., PVDF) to remove undissolved particles.[17]
Solubility is still poor even with a co-solvent. The compound is a weak base and the buffer pH is too high (neutral or basic).Adjust the pH of the aqueous buffer to be acidic (e.g., pH 4-6) to form the more soluble protonated salt of the compound.[7]

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution

This protocol describes the standard method for preparing an organic stock solution.

  • Weighing: Accurately weigh a desired amount of this compound powder into a sterile glass vial.

  • Solvent Addition: Add a small volume of 100% DMSO (or ethanol) to the vial to achieve a high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication (5-10 minutes) can be used to aid dissolution.[16]

  • Storage: Store the stock solution as recommended by the supplier, often at -20°C or -80°C. If the compound precipitates upon freezing, storing the stock at room temperature (if stability permits) may be necessary.[17]

Protocol 2: Co-Solvent Screening for Optimal Aqueous Working Concentration

This protocol helps determine the minimum amount of co-solvent needed to maintain solubility at your desired final concentration.

  • Prepare Co-solvent Buffers: Create a series of your chosen aqueous experimental buffer containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO or ethanol).[16]

  • Dilution: To an appropriate volume of each co-solvent buffer (e.g., 990 µL), add the required volume of your concentrated stock solution (e.g., 10 µL) to achieve the target final concentration.

  • Observation: Vortex each solution immediately after adding the stock. Visually inspect for any precipitation or cloudiness immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.[8]

  • Selection: Choose the buffer with the lowest percentage of co-solvent that keeps the compound fully dissolved for your experiments.

Protocol 3: pH-Mediated Solubilization

This protocol is for leveraging the basic nature of the compound to enhance solubility.

  • Determine Target pH: Since the predicted pKa is ~9.05, choose a buffer pH that is at least 1-2 units lower (e.g., pH 7.0 or lower) to ensure the compound is in its more soluble, ionized (protonated) form.

  • Prepare Buffers: Prepare a series of aqueous buffers at different acidic pH values (e.g., pH 4.0, 5.0, 6.0, 7.0).

  • Solubility Test: Add a fixed amount of this compound powder directly to a set volume of each buffer.

  • Equilibration: Agitate the samples (e.g., on a shaker) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). This will determine the solubility at each pH.

Visualizations

The following diagrams illustrate key workflows for addressing solubility challenges.

G cluster_0 Troubleshooting Workflow start Precipitation Observed During Aqueous Dilution q1 Is the final concentration too high? start->q1 a1_yes Decrease final concentration q1->a1_yes Yes q2 Is the dilution method optimized? q1->q2 No end_node Compound Solubilized a1_yes->end_node a2_yes Add stock dropwise to vortexing buffer q2->a2_yes No q3 Is the buffer pH suitable for a basic compound? q2->q3 Yes a2_yes->end_node a3_yes Lower buffer pH (e.g., pH < 7.5) q3->a3_yes No q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting workflow for compound precipitation.

G cluster_1 Solubility Enhancement Strategies center Poorly Soluble Compound: This compound cat1 Physicochemical Methods center->cat1 cat2 Formulation-Based Methods center->cat2 method1 pH Adjustment (Acidic Buffer) cat1->method1 method2 Co-Solvency (DMSO, Ethanol) cat1->method2 method3 Salt Formation (e.g., HCl salt) cat1->method3 method4 Surfactants (Micelles) cat2->method4 method5 Complexation (Cyclodextrins) cat2->method5

Caption: Key strategies for enhancing solubility.

References

Technical Support Center: Optimizing NMP Concentration for Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal N-methyl-2-pyrrolidone (NMP) concentration for use in drug synergy studies. The following information addresses common issues and provides clear protocols to ensure that observed synergistic effects are attributable to the drug combination and not the solvent.

Frequently Asked Questions (FAQs)

Q1: Why is NMP used in drug synergy studies?

A1: N-methyl-2-pyrrolidone (NMP) is a powerful, water-miscible aprotic solvent used to dissolve poorly soluble compounds for in vitro and in vivo experiments.[1][2] Its high solubilizing capacity makes it a valuable tool when working with hydrophobic drugs that would otherwise be difficult to test in aqueous cell culture media.[1][2]

Q2: Can NMP itself affect the cells in my experiment?

A2: Yes. NMP is not biologically inert and can exert its own effects on cells.[3] Studies have shown that NMP can have anti-inflammatory properties and, at certain concentrations, may induce apoptosis in some cancer cell lines.[3][4] Therefore, it is crucial to determine a concentration range where NMP effectively solubilizes your compounds while having minimal impact on cell viability and the biological pathways under investigation.

Q3: What is a typical starting concentration range for NMP in cell-based assays?

A3: The concentration of NMP should be kept as low as possible while ensuring your drugs remain in solution. A common practice is to prepare a high-concentration stock solution of your drug in 100% NMP and then dilute this stock into the cell culture medium. The final concentration of NMP in the assay should ideally be below 0.5% (v/v), although this is highly dependent on the cell line's sensitivity. It is essential to perform a dose-response experiment for NMP alone on each cell line to determine its cytotoxic threshold.

Q4: How do I differentiate between the synergistic effect of my drugs and a potential effect from the NMP solvent?

A4: This requires a carefully designed set of controls. Your experiment should include:

  • Untreated Control: Cells in media alone.

  • Vehicle Control: Cells treated with the highest concentration of NMP used in the experiment, diluted in media. This is critical for assessing the baseline effect of the solvent.

  • Single Agent Controls: Each drug tested individually at various concentrations, prepared with the same NMP concentration as the combination wells.

  • Combination Treatment: The drugs of interest are tested in combination across a range of concentrations, with a fixed, non-toxic concentration of NMP.

By comparing the results of the combination treatment to the vehicle and single-agent controls, you can use methods like the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background toxicity in vehicle control wells. The NMP concentration is too high for the specific cell line being used.Perform a dose-response curve for NMP alone to determine the IC10 or maximum non-toxic concentration. Use this or a lower concentration for all subsequent experiments.
Drug precipitation observed in the culture medium. The final concentration of NMP is too low to maintain drug solubility.Gradually increase the NMP concentration in your stock solution, ensuring the final concentration in the well remains below the cytotoxic threshold for your cells. Consider alternative solubilizing agents if a non-toxic NMP concentration is insufficient.
Inconsistent results or high variability between replicates. Inadequate mixing of NMP/drug stock with the aqueous culture medium.Ensure thorough vortexing of the drug stock solution before serial dilutions. When adding the drug stock to the medium, pipette mix vigorously to ensure a homogenous solution.
Apparent synergy is observed, but the mechanism is unclear. The observed effect may be due to a synergistic interaction between one of the drugs and NMP itself.Run a control experiment where one drug is tested in combination with a range of non-toxic NMP concentrations. This can help to identify any dose-dependent interactions between the drug and the solvent.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration of NMP

This protocol is essential for identifying the highest concentration of NMP that can be used in your synergy assays without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at the desired density for your synergy assay and allow them to adhere overnight.

  • NMP Dilution Series: Prepare a 2-fold serial dilution of NMP in your complete cell culture medium. A typical starting range would be from 2% (v/v) down to 0.015%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the NMP dilutions. Include a "media only" control.

  • Incubation: Incubate the plate for the same duration as your planned synergy experiment (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells at each NMP concentration.

  • Data Analysis: Plot the percent cell viability against the NMP concentration and determine the highest concentration that results in ≥90% cell viability (IC10). This is your maximum recommended NMP concentration for subsequent experiments.

Table 1: Example NMP Cytotoxicity Data

NMP Concentration (% v/v)Cell Viability (%)
2.015
1.045
0.588
0.2595
0.12598
0.062599
0.0100
Protocol 2: Checkerboard Assay to Evaluate Drug Synergy with an NMP Vehicle Control

This protocol outlines the setup for a standard checkerboard assay, incorporating the necessary controls for a bioactive solvent like NMP.

Methodology:

  • Determine Maximum Non-Toxic NMP Concentration: Follow Protocol 1 to establish the highest permissible NMP concentration for your cell line.

  • Prepare Drug Stock Solutions: Dissolve each drug (Drug A and Drug B) in 100% NMP at a high concentration.

  • Design Dose Matrix: Based on the known or estimated IC50 values of your drugs, design a dose matrix for the combination experiment. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 of each drug.

  • Prepare Drug Dilutions:

    • In a 96-well "drug dilution plate," prepare serial dilutions of Drug A and Drug B in complete medium.

    • Crucially, ensure that the final concentration of NMP in every well (including single-agent and combination wells) is constant and equal to the predetermined maximum non-toxic concentration.

    • Include a "vehicle control" series with only the fixed NMP concentration and no drugs.

  • Cell Treatment: Transfer the drug dilutions from the "drug dilution plate" to your "cell plate" containing the seeded cells.

  • Incubation: Incubate the cell plate for the desired duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Perform a cell viability assay.

  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Visualizations

experimental_workflow cluster_prep Phase 1: Preliminary Experiments cluster_synergy Phase 2: Synergy Assay cluster_analysis Phase 3: Data Analysis solubility Determine Minimum NMP Concentration for Drug Solubility toxicity Determine Maximum Non-Toxic NMP Concentration (Protocol 1) setup Checkerboard Assay Setup (Protocol 2) toxicity->setup controls Include Vehicle, Single Agent, and Combination Arms setup->controls incubation Incubate for Desired Duration controls->incubation viability Perform Cell Viability Assay incubation->viability ci_calc Calculate Combination Index (CI) viability->ci_calc interpretation Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_calc->interpretation

Caption: Workflow for determining optimal NMP concentration and assessing drug synergy.

signaling_pathway cluster_pathway Cellular Response drug_a Drug A pathway_a Target Pathway A drug_a->pathway_a drug_b Drug B pathway_b Target Pathway B drug_b->pathway_b nmp NMP (Solvent) bioactive_target NMP Bioactive Target (e.g., KLF2) nmp->bioactive_target downstream Downstream Effector pathway_a->downstream pathway_b->downstream bioactive_target->downstream apoptosis Cellular Outcome (e.g., Apoptosis) downstream->apoptosis

Caption: Potential confounding effects of NMP's bioactivity on synergy assessment.

References

1-(1-Naphthylmethyl)piperazine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during experiments with 1-(1-Naphthylmethyl)piperazine (NMP).

Section 1: Efflux Pump Inhibition Assays

This compound is widely utilized as an efflux pump inhibitor (EPI) in bacteria, primarily targeting Resistance-Nodulation-Division (RND) type efflux pumps.[1][2] Its use, however, can present challenges in terms of assay variability and reproducibility. This section addresses common issues and provides guidance for robust experimental design.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability between replicate wells in my dye accumulation assay?

A1: High variability can stem from several factors:

  • Inconsistent Cell Density: Ensure a homogenous bacterial suspension before dispensing into wells. Vortex the cell suspension gently before each aspiration.

  • Pipetting Errors: Use calibrated pipettes and consistent pipetting technique. For viscous solutions, consider using reverse pipetting.

  • Photobleaching of the Fluorescent Dye: Minimize the exposure of the plate to the excitation light source. Read the plate as soon as possible after the incubation period.

  • Compound Precipitation: NMP has low aqueous solubility.[3] Ensure it is fully dissolved in the solvent (e.g., DMSO) before diluting in the assay buffer. Visually inspect for any precipitation.

Q2: I am not observing a significant difference in dye accumulation between my inhibited and uninhibited cells. What could be the reason?

A2: This could be due to several reasons:

  • Inactive Inhibitor: Verify the activity of your NMP stock. If possible, test it on a known sensitive bacterial strain.

  • Suboptimal Concentration: Perform a dose-response experiment to determine the optimal concentration of NMP for your bacterial strain.

  • Efflux Pump Not the Primary Mechanism: The target efflux pump may not be the primary mechanism for dye extrusion in your specific bacterial strain.[2] Confirm the expression of the target efflux pump.

  • Insufficiently Energized Cells: Efflux pumps are energy-dependent. Ensure the assay buffer contains an energy source like glucose.[2]

Q3: My NMP shows intrinsic antibacterial activity. How can I separate this from its efflux pump inhibition activity?

A3: It is crucial to differentiate between direct antibacterial effects and efflux inhibition.

  • Determine the Minimum Inhibitory Concentration (MIC): First, determine the MIC of NMP alone for your bacterial strain.

  • Use Sub-Inhibitory Concentrations: In potentiation assays, use NMP at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC).[2] This minimizes its direct antibacterial effects while still allowing for the observation of efflux inhibition.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
High background fluorescence in accumulation assays Autofluorescence from NMP, test compound, or media components. Non-specific binding of the fluorescent dye.Run control wells containing NMP and/or the test compound without cells to measure their intrinsic fluorescence.[2] Use a lower, non-toxic concentration of the dye.
Inconsistent results in MIC potentiation assays Variability in inoculum size. Degradation of NMP or the antibiotic. Off-target effects of NMP at higher concentrations, such as membrane destabilization.[4]Standardize the inoculum preparation. Prepare fresh solutions of NMP and antibiotics for each experiment. Perform a time-kill assay to assess the combination effect over time. Conduct a membrane permeabilization assay to check for off-target effects.
Paradoxical effect (e.g., decreased susceptibility to an antibiotic in the presence of NMP) Complex interactions between NMP and specific antibiotics or resistance mechanisms.[5]This has been observed with tigecycline in Acinetobacter baumannii.[5] Investigate the specific resistance mechanisms in your strain. Test a panel of different antibiotics to understand the spectrum of interaction.
Experimental Protocols

1. Ethidium Bromide (EtBr) Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent dye EtBr, a substrate of many efflux pumps. Inhibition of these pumps by NMP leads to increased EtBr accumulation and fluorescence.

  • Materials:

    • Bacterial strain of interest

    • This compound (NMP)

    • Ethidium bromide (EtBr)

    • Phosphate-buffered saline (PBS) with 0.4% glucose

    • Black-walled, clear-bottom 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS with 0.4% glucose to a final OD600 of 0.4-0.6.

    • Dispense the bacterial suspension into the wells of a 96-well plate.

    • Add NMP at various concentrations (a dose-response is recommended) to the respective wells. Include a no-NMP control.

    • Add EtBr to all wells at a final concentration of 1-2 µg/mL.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 530 nm, Emission: 600 nm) kinetically over 30-60 minutes at 37°C.

2. Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)

This assay determines the ability of NMP to potentiate the activity of an antibiotic, indicated by a reduction in its MIC.

  • Materials:

    • Bacterial strain of interest

    • This compound (NMP)

    • Antibiotic of interest

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a 2-fold serial dilution of the antibiotic in CAMHB along the x-axis of the 96-well plate.

    • Prepare a 2-fold serial dilution of NMP (at sub-inhibitory concentrations) in CAMHB along the y-axis of the plate.

    • Inoculate the plate with the bacterial suspension (prepared according to CLSI guidelines) to a final concentration of 5 x 10^5 CFU/mL.

    • Include appropriate controls: wells with only bacteria, bacteria with antibiotic only, and bacteria with NMP only.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of the antibiotic alone and in the presence of each concentration of NMP by visual inspection of bacterial growth.

Data Presentation

Table 1: Example of MIC Reduction Data for Escherichia coli AG112 (acrAB-overexpressing)[6]

AntibioticMIC alone (µg/mL)MIC with NMP (100 µg/mL) (µg/mL)Fold Reduction
Florfenicol128816
Ciprofloxacin0.50.068
Tetracycline1628
Ampicillin>256>2560

Diagrams

EffluxPumpInhibitionWorkflow cluster_screening Primary Screening cluster_validation Validation cluster_analysis Data Analysis start Start: Bacterial Culture mic_nmp Determine MIC of NMP alone start->mic_nmp checkerboard Checkerboard Assay (MIC Potentiation) mic_nmp->checkerboard accumulation Dye Accumulation Assay checkerboard->accumulation membrane Membrane Permeabilization Assay accumulation->membrane time_kill Time-Kill Assay accumulation->time_kill fold_reduction Calculate Fold Reduction in MIC membrane->fold_reduction fic Calculate Fractional Inhibitory Concentration (FIC) Index time_kill->fic end End: Confirmed EPI Activity fic->end fold_reduction->end

Caption: Workflow for screening and validation of NMP as an efflux pump inhibitor.

Section 2: Serotonin Receptor Modulation Assays

While less documented, this compound is a derivative of phenylpiperazine, a class of compounds known to interact with serotonin (5-HT) receptors. The closely related compound, 1-(1-Naphthyl)piperazine, has been shown to have activity at 5-HT receptors.[3][7] This section provides guidance for researchers investigating the effects of NMP on serotonergic systems.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any activity of NMP in my 5-HT receptor binding assay. What should I do?

A1:

  • Compound Integrity and Solubility: Ensure your NMP is of high purity and fully dissolved. Piperazine derivatives can be prone to degradation.

  • Receptor Subtype Specificity: NMP may have selectivity for specific 5-HT receptor subtypes. Test a panel of different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6).

  • Assay Conditions: Optimize assay conditions such as incubation time, temperature, and buffer composition.

Q2: My results in the calcium flux assay are highly variable. How can I improve reproducibility?

A2:

  • Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will give variable responses.

  • Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time. Incomplete dye loading can lead to a poor signal-to-noise ratio.

  • Agonist Concentration: Use an agonist concentration that gives a submaximal response (EC80) to allow for the detection of both potentiation and inhibition.

Q3: How do I distinguish between agonist, antagonist, and partial agonist activity?

A3:

  • Agonist Assay: Apply NMP alone and measure the response. An increase in signal indicates agonist activity.

  • Antagonist Assay: Pre-incubate the cells with NMP before adding a known 5-HT receptor agonist. A decrease in the agonist-induced signal indicates antagonist activity.

  • Partial Agonist Activity: A partial agonist will produce a response on its own but will also antagonize the effect of a full agonist.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
High background in functional assays (e.g., Calcium Flux, IP1) Autofluorescence of NMP. Non-specific activation of signaling pathways.Measure the fluorescence of NMP alone in the assay buffer. Use appropriate controls, such as untransfected cells, to check for non-specific effects.
Low signal window in the assay Low receptor expression in the cell line. Inefficient coupling of the receptor to the signaling pathway.Use a cell line with a higher and more stable expression of the target receptor. Ensure the assay is sensitive enough to detect the expected signal change.
Unexpected results (e.g., bell-shaped dose-response curve) Off-target effects at higher concentrations. Compound cytotoxicity.Test NMP in a panel of off-target assays. Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity.
Experimental Protocols

1. 5-HT Receptor Binding Assay

This assay measures the affinity of NMP for a specific 5-HT receptor subtype by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target 5-HT receptor subtype

    • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

    • This compound (NMP)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of NMP.

    • Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki of NMP.

2. Calcium Flux Assay (for Gq-coupled 5-HT receptors like 5-HT2A)

This functional assay measures the increase in intracellular calcium upon receptor activation.

  • Materials:

    • Cells stably expressing the target 5-HT receptor (e.g., HEK293 or CHO cells)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • This compound (NMP)

    • Known 5-HT receptor agonist (e.g., serotonin)

    • Black-walled, clear-bottom 96- or 384-well plates

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Seed the cells into the microplates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • For antagonist mode, pre-incubate the cells with varying concentrations of NMP.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the agonist (for antagonist mode) or NMP (for agonist mode) and immediately measure the change in fluorescence over time.

    • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of NMP.

Data Presentation

Table 2: Illustrative Binding Affinity (Ki) and Functional Potency (IC50/EC50) Data for a Piperazine Derivative at Serotonin Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (IC50/EC50, nM)Mode of Action
5-HT1A 25cAMP Inhibition50 (EC50)Agonist
5-HT2A 15Calcium Flux30 (IC50)Antagonist
5-HT2C 50IP1 Accumulation100 (IC50)Antagonist
5-HT6 75cAMP Stimulation>1000Weak/No Activity

Note: This data is illustrative for a generic piperazine derivative and may not represent the actual values for this compound.

Diagrams

SerotoninReceptorSignaling cluster_gq Gq-coupled Receptor (e.g., 5-HT2A) cluster_gi Gi-coupled Receptor (e.g., 5-HT1A) NMP_antagonist NMP (Antagonist) Receptor_gq 5-HT2A Receptor NMP_antagonist->Receptor_gq blocks Agonist_gq Serotonin (Agonist) Agonist_gq->Receptor_gq Gq Gq protein Receptor_gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release NMP_agonist NMP (Agonist) Receptor_gi 5-HT1A Receptor NMP_agonist->Receptor_gi activates Gi Gi protein Receptor_gi->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways for Gq- and Gi-coupled serotonin receptors and potential modulation by NMP.

References

Off-target effects of 1-(1-Naphthylmethyl)piperazine in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-(1-Naphthylmethyl)piperazine (NMP) in bacterial studies. The content focuses on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended mechanism of action for NMP in bacteria?

A1: The primary mechanism of this compound (NMP) is the inhibition of bacterial efflux pumps, particularly those belonging to the Resistance-Nodulation-cell Division (RND) family.[1][2] By blocking these pumps, NMP prevents the expulsion of antibiotics from the bacterial cell, thereby restoring or increasing the susceptibility of the bacteria to those drugs.[3][4] This action makes NMP an "antibiotic potentiator" or an efflux pump inhibitor (EPI).[5][6]

Q2: Does NMP have intrinsic antibacterial activity on its own?

A2: NMP is generally considered to have no significant intrinsic antibacterial activity. For example, its Minimum Inhibitory Concentration (MIC) against E. coli strains is high, around 400 µg/mL.[7] Its utility lies in its ability to be used as an adjuvant in combination with other antibiotics to enhance their efficacy.[8]

Q3: What are the known off-target effects of NMP in bacteria?

A3: Besides its primary role as an efflux pump inhibitor, NMP has been shown to have off-target effects, most notably causing membrane destabilization.[9][10] Studies on multi-drug resistant Klebsiella pneumoniae have demonstrated that sub-inhibitory concentrations of NMP can disrupt the bacterial membrane.[9][10] This can be a confounding factor in experiments, as it may lead to growth inhibition or cell death independent of efflux pump inhibition.

Q4: Can NMP paradoxically increase resistance to certain antibiotics?

A4: Yes, a paradoxical effect has been observed. In studies with multidrug-resistant Acinetobacter baumannii, the presence of NMP was found to decrease the susceptibility to tigecycline by approximately two-fold, while it increased susceptibility to other tetracyclines like minocycline and doxycycline.[11] This highlights the importance of empirically testing NMP's effect in your specific bacterial strain and antibiotic combination.

Q5: Are there potential toxicity concerns for use in systems other than bacterial cultures?

A5: Yes. Arylpiperazines as a class of compounds are known to have potential serotonin re-uptake inhibitor properties, which suggests they are likely to be toxic to mammalian cells.[2] This is a critical consideration for any experiments that may involve eukaryotic cell lines or in vivo models.

Troubleshooting Guide

Q1: I'm observing unexpected bacterial growth inhibition or cell death when applying NMP alone. What could be the cause?

A1: This is a common issue and is likely due to an off-target effect.

  • Membrane Destabilization: The most probable cause is that the concentration of NMP you are using is high enough to destabilize the bacterial membrane, leading to cell lysis and death.[9][10] This effect can occur even at concentrations below the formal MIC.

  • Solution: Perform a dose-response curve to determine the highest concentration of NMP that does not affect bacterial growth in your specific strain and media conditions. This is your maximum non-inhibitory concentration. It is recommended to use concentrations at or below this level for potentiation assays to minimize confounding off-target effects.

start Observe Unexpected Growth Inhibition with NMP check_conc Is NMP concentration known to be non-inhibitory? start->check_conc run_mic Perform MIC Assay for NMP alone check_conc->run_mic No run_membrane Perform Membrane Destabilization Assay check_conc->run_membrane Yes analyze_mic Determine Max Non-Inhibitory Conc. run_mic->analyze_mic analyze_membrane Confirm Membrane Damage as Cause run_membrane->analyze_membrane conclusion Use Lower NMP Conc. in Future Experiments analyze_mic->conclusion analyze_membrane->conclusion

Caption: Troubleshooting workflow for unexpected NMP-induced toxicity.

Q2: NMP is not enhancing the activity of my antibiotic. Why might this be?

A2: There are several possibilities:

  • Efflux Pump Specificity: The bacteria you are studying may not express the RND-type efflux pumps that NMP primarily targets, or they may be expressed at very low levels.[1]

  • Antibiotic Is Not a Substrate: The antibiotic you are using may not be a substrate for the efflux pumps that NMP inhibits.

  • Alternative Resistance Mechanisms: The primary mechanism of resistance in your bacterial strain may not be efflux. For example, resistance could be due to enzymatic degradation of the antibiotic or target site modification.

  • NMP Concentration is Too Low: The concentration of NMP may be insufficient to effectively inhibit the efflux pumps.

Q3: My results are inconsistent when using NMP as a potentiator. What can I do to improve reproducibility?

A3: Inconsistency often stems from subtle variations in experimental conditions.

  • Standardize Inoculum: Ensure a consistent bacterial starting density (e.g., OD600) for all experiments.

  • Verify NMP Concentration: Prepare fresh stock solutions of NMP regularly and verify the concentration.

  • Control for Off-Target Effects: Always run parallel controls with NMP alone at the working concentration to ensure it is not contributing to growth inhibition.

  • Check for Synergy: Use a checkerboard assay to systematically evaluate the interaction between NMP and your antibiotic to confirm you are working in a synergistic concentration range.

Quantitative Data Summary

Table 1: Intrinsic Antibacterial Activity of NMP

Bacterial Species Strain Type MIC of NMP Reference

| Escherichia coli | Overexpressing or deficient in RND pumps | 400 µg/mL |[7] |

Table 2: Efficacy of NMP as an Antibiotic Potentiator in E. coli NMP was used at a fixed concentration of 100 mg/L (100 µg/mL).

Antibiotic Observation in Clinical Isolates Reference
Levofloxacin ≥4-fold MIC reduction in >50% of isolates [3][12]
Linezolid ≥4-fold MIC reduction in >50% of isolates [3][12]

| Ethidium Bromide | ≥4-fold MIC reduction in >50% of isolates |[3][12] |

Key Experimental Protocols

Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay

This assay fluorometrically measures the intracellular accumulation of EtBr, an efflux pump substrate, to confirm NMP's inhibitory effect on pump activity.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

  • Cell Preparation: Centrifuge the culture, wash the pellet twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD600 of 0.4.

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension. Add NMP to the desired final concentration to the test wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.

  • Initiate Reaction: Add EtBr to all wells to a final concentration of 1-2 µg/mL.

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 30-60 minutes.

  • Analysis: An increase in fluorescence in the NMP-treated wells compared to the control indicates successful inhibition of EtBr efflux.[3][12]

cluster_cell nmp NMP pump RND Efflux Pump (e.g., AcrAB-TolC) nmp->pump Inhibits antibiotic Antibiotic antibiotic->pump Efflux (Blocked) target Intracellular Target antibiotic->target Accumulates & Binds membrane Bacterial Cell

Caption: On-target mechanism: NMP inhibits efflux pumps, leading to antibiotic accumulation.

Protocol 2: Membrane Destabilization Assay using Nitrocefin

This protocol assesses membrane integrity. Nitrocefin is a chromogenic cephalosporin that is normally excluded by the outer membrane. If the membrane is compromised, periplasmic β-lactamases can access and hydrolyze it, causing a color change.

  • Bacterial Culture: Grow bacteria to a density of approximately 10⁸ cells/mL.

  • Cell Preparation: Wash cells twice in PBS and resuspend in PBS.

  • Assay Setup: In a 96-well plate, add the washed bacterial suspension.

  • Treatment: Add NMP to the test wells to the desired final concentration (e.g., 250 µg/mL).[9][10] Add solvent to control wells.

  • Substrate Addition: Add nitrocefin to all wells to a final concentration of 100 µg/mL.[9][10]

  • Measurement: Measure the absorbance at 486 nm (for hydrolyzed nitrocefin) immediately and at regular intervals using a spectrophotometer or plate reader.

  • Analysis: An increase in absorbance in the NMP-treated wells compared to the control indicates that the membrane has been destabilized, allowing nitrocefin to enter the periplasm and be hydrolyzed.[9][10]

cluster_logical nmp NMP membrane Bacterial Membrane nmp->membrane Interacts with destabilization Membrane Destabilization membrane->destabilization Leads to lysis Cell Lysis / Growth Inhibition destabilization->lysis Results in

Caption: Off-target effect: NMP can directly destabilize the bacterial membrane.

References

Technical Support Center: 1-(1-Naphthylmethyl)piperazine (NMP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(1-Naphthylmethyl)piperazine (NMP). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NMP in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and ensure the successful application of this efflux pump inhibitor.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experiments involving NMP.

Problem Possible Cause Suggested Solution
No significant reduction in Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of NMP. The bacterial strain may not express the specific efflux pumps targeted by NMP.Confirm the expression of Resistance-Nodulation-Cell Division (RND) type efflux pumps, such as AcrAB-TolC in E. coli, as NMP has shown activity against these.[1][2]
The concentration of NMP may be too low.The effective concentration of NMP can vary. Significant effects have been observed at concentrations around 100 mg/L.[1][3] A dose-response experiment is recommended to determine the optimal concentration for your specific bacterial strain and conditions.
The resistance mechanism in the test organism is not primarily due to efflux pumps.Investigate other resistance mechanisms such as enzymatic degradation of the antibiotic or target mutation.
The antibiotic being tested is not a substrate for the efflux pumps inhibited by NMP.NMP has shown efficacy in reversing resistance to fluoroquinolones like levofloxacin and other compounds like linezolid and ethidium bromide.[1][3] Its effect on other classes of antibiotics may be limited.
Inconsistent results between experimental replicates. NMP may not be fully solubilized in the culture medium.NMP is soluble in organic solvents but not in water.[4] Prepare a stock solution in a suitable solvent like DMSO and ensure it is thoroughly mixed into the assay medium. Note the final solvent concentration and include appropriate solvent controls.
The bacterial inoculum size is not standardized.Ensure a consistent starting inoculum (e.g., measured by OD600) for all experiments as variations can affect MIC values.
Observed toxicity or unexpected effects on bacterial growth even at sub-inhibitory concentrations. NMP can have secondary effects beyond efflux pump inhibition, including membrane destabilization.[5][6]At higher concentrations, NMP may exhibit membrane-destabilizing effects.[7] It is crucial to determine the MIC of NMP alone for the bacterial strain being tested and use it at sub-inhibitory concentrations when assessing its EPI activity. A typical approach is to use NMP at 1/4th of its MIC.[7]
Paradoxical increase in resistance to certain antibiotics. In some cases, NMP has been observed to decrease the susceptibility to certain drugs, such as tigecycline in Acinetobacter baumannii.[8]This paradoxical effect is not fully understood but highlights the importance of empirical testing for each antibiotic-NMP combination.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound (NMP)?

NMP functions as an efflux pump inhibitor (EPI).[1][3] It is believed to inhibit the activity of Resistance-Nodulation-Cell Division (RND) type efflux pumps in bacteria, such as the AcrAB-TolC system in Escherichia coli.[1][2] By blocking these pumps, NMP increases the intracellular concentration of antibiotics that are normally expelled, thereby restoring their efficacy.[1][2]

2. In which bacterial species has NMP been shown to be effective?

NMP has demonstrated activity in reversing multidrug resistance in various Gram-negative bacteria, including:

  • Escherichia coli[1][3]

  • Klebsiella pneumoniae[5][6]

  • Acinetobacter baumannii[8]

  • Other Enterobacteriaceae[2]

Its effectiveness can be species- and drug-dependent.[2]

3. What is a typical effective concentration range for NMP in in vitro experiments?

A concentration of 100 mg/L has been frequently cited as effective for observing a significant reduction in the MIC of various antimicrobial agents in E. coli.[1][3] However, the optimal concentration can vary depending on the bacterial species and the specific antibiotic being used. It is advisable to perform a dose-response study to determine the most effective, non-toxic concentration for your experimental setup.

4. How should I prepare NMP for my experiments?

Given that NMP is insoluble in water, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[4][5] This stock solution can then be diluted in the culture medium to the desired final concentration. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.

5. Can NMP be used with any antibiotic?

The efficacy of NMP is dependent on the antibiotic being a substrate for the efflux pumps that NMP inhibits. Significant effects have been noted for fluoroquinolones (e.g., levofloxacin), linezolid, and ethidium bromide.[1] The effect of NMP on other antibiotics, such as ampicillin, may be limited.[9] Interestingly, a paradoxical effect has been observed with tigecycline in A. baumannii, where NMP decreased its activity.[8] Therefore, the choice of antibiotic to combine with NMP should be carefully considered and empirically validated.

6. Are there any known secondary effects of NMP?

Yes, besides efflux pump inhibition, NMP has been shown to cause membrane destabilization in bacteria like Klebsiella pneumoniae, particularly at higher concentrations.[5][6] This can be an important factor to consider when interpreting experimental results.

Quantitative Data Summary

The following tables summarize the quantitative effects of NMP on the Minimum Inhibitory Concentration (MIC) of various compounds against different bacterial species.

Table 1: Effect of NMP on MICs in Escherichia coli

CompoundNMP ConcentrationFold Reduction in MICReference
Levofloxacin100 mg/L≥ 4-fold in >50% of isolates[1]
Linezolid100 mg/L≥ 4-fold in >50% of isolates[1]
Ethidium Bromide100 mg/L≥ 4-fold in >50% of isolates[1]

Table 2: Effect of NMP on MICs in Acinetobacter baumannii

CompoundNMP ConcentrationObservationReference
Tetracycline64 mg/LIncreased susceptibility (mean zone of inhibition increased by 11.3%)[8]
Doxycycline64 mg/LIncreased susceptibility (mean zone of inhibition increased by 22.9%)[8]
Minocycline64 mg/LIncreased susceptibility (mean zone of inhibition increased by 11.2%)[8]
Tigecycline64 mg/LDecreased susceptibility (mean zone of inhibition decreased by 8.4%)[8]

Experimental Protocols

Antimicrobial Susceptibility Testing with NMP

This protocol is adapted from methodologies described in the literature.[1]

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at the optimal temperature.

  • Inoculum Standardization: Dilute the overnight culture to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Preparation of NMP and Antibiotic Solutions: Prepare stock solutions of NMP and the desired antibiotic in an appropriate solvent.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic in broth. Prepare two sets of plates: one with a fixed sub-inhibitory concentration of NMP (e.g., 100 mg/L) in each well, and one without NMP as a control.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC values in the presence and absence of NMP. A four-fold or greater reduction in MIC in the presence of NMP is generally considered significant.[1]

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This method is based on protocols to measure the intracellular accumulation of an efflux pump substrate.[1][7]

  • Cell Preparation: Grow the bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline).

  • Assay Setup: In a 96-well black microtiter plate, add the bacterial cell suspension.

  • Addition of NMP: Add NMP to the desired final concentration to the test wells. Include control wells without NMP.

  • Addition of Ethidium Bromide: Add ethidium bromide to all wells. Glucose may also be added to energize the efflux pumps.[7]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for ethidium bromide) at regular time intervals.

  • Data Analysis: An increase in fluorescence over time in the NMP-treated wells compared to the control wells indicates inhibition of ethidium bromide efflux and thus, efflux pump inhibition.

Visualizations

NMP_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane EffluxPump Efflux Pump (e.g., AcrAB-TolC) Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Expulsion Antibiotic_in Antibiotic Antibiotic_in->EffluxPump Efflux Target Bacterial Target Antibiotic_in->Target Action Ineffective Ineffective Antibiotic_out->Ineffective Resistance NMP NMP NMP->EffluxPump Inhibition Cell Death Cell Death Target->Cell Death

Caption: Mechanism of action of NMP as an efflux pump inhibitor.

Experimental_Workflow_MIC A Overnight Bacterial Culture B Standardize Inoculum (0.5 McFarland) A->B E Inoculate Plates B->E C Prepare Serial Dilutions of Antibiotic D Prepare Two Sets of Plates: +NMP and -NMP C->D D->E F Incubate (e.g., 37°C, 18-24h) E->F G Read MICs F->G H Compare MICs (+NMP vs -NMP) G->H I Determine Fold-Reduction H->I

Caption: Experimental workflow for MIC determination with NMP.

Troubleshooting_Logic Start No significant MIC reduction observed Q1 Is NMP concentration optimal? Start->Q1 S1 Perform dose-response experiment Q1->S1 No Q2 Is the efflux pump a target for NMP? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 S2 Confirm RND-type efflux pump expression Q2->S2 No Q3 Is resistance primarily due to efflux? Q2->Q3 Yes A2_Yes Yes A2_No No S3 Investigate other resistance mechanisms Q3->S3 No End Issue likely identified Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic for NMP efficacy issues.

References

Interpreting NMP Combination Study Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), here referred to as NMP, in combination studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NMP (MNNG) and how does it influence combination studies?

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that exerts its effects primarily by alkylating DNA. Specifically, it adds alkyl groups to DNA bases, with the formation of O6-methylguanine (O6-MeG) being a critical mutagenic lesion. This damage triggers the DNA Mismatch Repair (MMR) pathway, which, if the damage is extensive, can lead to cell cycle arrest and apoptosis.[1][2] Understanding this mechanism is crucial in a combination study, as NMP's cytotoxic effects could be misinterpreted as antagonism when combined with a cytostatic agent. Conversely, a synergistic effect might be observed if the second agent enhances the DNA damage response or inhibits repair pathways.

MNNG_Mechanism_of_Action MNNG NMP (MNNG) DNA Cellular DNA MNNG->DNA Alkylation O6_MeG O6-methylguanine (DNA Adduct) DNA->O6_MeG Damage MMR_complex Mismatch Repair (MMR) Complex (MSH2/MSH6) O6_MeG->MMR_complex Recognition Cell_Cycle_Arrest Cell Cycle Arrest MMR_complex->Cell_Cycle_Arrest Signaling Cascade Apoptosis Apoptosis MMR_complex->Apoptosis Signaling Cascade

Q2: How do I design an in vivo experiment to test the combination of NMP (MNNG) and another anti-cancer agent?

A typical in vivo study to assess the combination of NMP and another agent (e.g., Cisplatin) in a xenograft mouse model involves several key steps. Below is a detailed experimental protocol.

Experimental Protocol: In Vivo NMP and Cisplatin Combination Study

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.

    • House animals in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Allow a one-week acclimatization period before the experiment.

  • Cell Line and Tumor Implantation:

    • Use a relevant human cancer cell line (e.g., a gastric or colorectal cancer cell line known to be sensitive to NMP and/or Cisplatin).

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Allocation:

    • Monitor tumor growth every 2-3 days using a digital caliper.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

      • Group 2: NMP (MNNG) alone

      • Group 3: Cisplatin alone

      • Group 4: NMP + Cisplatin combination

  • Dosing and Administration:

    • NMP (MNNG): Prepare a fresh solution of NMP in a suitable vehicle (e.g., 10% DMSO in saline). A typical dose for in vivo studies might be in the range of 10-30 mg/kg, administered via intraperitoneal (i.p.) injection once or twice a week. Caution: NMP is a potent carcinogen and should be handled with extreme care.

    • Cisplatin: Prepare a fresh solution of Cisplatin in 0.9% saline. A common dose for mouse studies is in the range of 2-5 mg/kg, administered via i.p. injection once a week.[3]

    • Combination Group: Administer NMP and Cisplatin on the same day, with a few hours between injections to avoid potential for direct chemical interaction.

    • Vehicle Control: Administer the appropriate vehicle(s) on the same schedule as the treatment groups.

  • Data Collection and Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • The primary endpoint is tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Nude Mice) start->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Groups: 1. Vehicle 2. NMP 3. Drug X 4. NMP + Drug X tumor_growth->randomization treatment Administer Treatment randomization->treatment data_collection Collect Data: Tumor Volume, Body Weight treatment->data_collection endpoint Endpoint Reached data_collection->endpoint endpoint->data_collection No analysis Tumor Excision & Data Analysis endpoint->analysis Yes end End analysis->end

Q3: How should I present and analyze the quantitative data from my NMP combination study?

Clear data presentation is essential for interpreting the results of a combination study. A dose-response matrix is a standard way to organize and present the data. Synergy can then be quantified using the Combination Index (CI) method, developed by Chou and Talalay.

Data Presentation: Dose-Response Matrix

The following table presents a hypothetical dataset for an in vitro study of NMP in combination with Cisplatin, showing the fraction of cells affected (Fa) at different concentrations.

NMP (µM)Cisplatin (µM)Fa (NMP alone)Fa (Cisplatin alone)Fa (Combination)
00000
500.25--
1000.50--
2000.75--
02-0.30-
04-0.55-
08-0.80-
52--0.60
104--0.85
208--0.98

Data Analysis: Combination Index (CI)

The Combination Index is a quantitative measure of drug interaction. The formula is:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (x).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect (x).

Interpretation of CI values:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to calculate CI values from dose-response data. For the hypothetical data above, a CI value would be calculated for each combination point to determine the nature of the interaction at different effect levels.

Troubleshooting Guide

Q4: My CI values are close to 1. How do I determine if the observed effect is truly synergistic or just additive with experimental variability?

This is a common challenge in combination studies. A CI value of 0.9 is mathematically synergistic, but may not be biologically significant.

  • Statistical Significance: It is important to perform statistical analysis on your replicate data to determine if the CI value is significantly different from 1.

  • Magnitude of Synergy: Look for CI values that are consistently and substantially less than 1 (e.g., < 0.7) across multiple concentrations and effect levels.

  • Dose-Reduction Index (DRI): The DRI quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of each drug alone. A high DRI value provides stronger evidence for a meaningful synergistic interaction.

  • Isobologram Analysis: This graphical method can help visualize the nature of the drug interaction. In an isobologram, the doses of two drugs required to produce a specific effect are plotted on the x and y axes. If the data points for the combination fall below the line of additivity, it indicates synergy.[4][5][6]

// Axes xaxis [pos="0,0!", shape=plaintext, label=""]; yaxis [pos="0,0!", shape=plaintext, label=""]; xlabel [pos="2.5,-0.5!", shape=plaintext, label="Dose of Drug A"]; ylabel [pos="-0.7,2.5!", shape=plaintext, label="Dose of Drug B"]; origin [pos="0,0!", shape=plaintext, label="0"]; x_intercept [pos="5,0!", shape=plaintext, label="IC50 of A"]; y_intercept [pos="0,5!", shape=plaintext, label="IC50 of B"];

// Additivity line node [shape=none]; edge [style=dashed, color="#5F6368"]; x_intercept -> y_intercept [label=" Additive Effect", fontcolor="#5F6368"];

// Data points node [shape=circle, style=filled, color="#EA4335", label=""]; synergy_point [pos="1.5,1.5!"]; antagonism_point [pos="3.5,3.5!"];

// Labels for points node [shape=plaintext, fontcolor="#202124"]; synergy_label [pos="1.8,1.2!", label="Synergy"]; antagonism_label [pos="3.8,3.2!", label="Antagonism"];

// Axes lines edge [style=solid, color="#202124"]; origin -> "6,0" [arrowhead=vee]; origin -> "0,6" [arrowhead=vee]; } dot Caption: Example of an isobologram for visualizing drug interactions.

Q5: I'm observing high toxicity in my in vivo combination study. How can I determine if this is due to a synergistic toxic effect or simply additive toxicity?

Distinguishing between synergistic toxicity and additive toxicity is critical for the clinical translation of a drug combination.

  • Dose De-escalation: If severe toxicity is observed, consider reducing the doses of one or both agents in the combination group. If the toxicity is mitigated at lower doses while maintaining an enhanced therapeutic effect, this may suggest a favorable therapeutic window.

  • Staggered Dosing Schedule: Instead of administering both drugs on the same day, consider a staggered schedule (e.g., administer NMP on day 1 and the other agent on day 2). This can sometimes reduce toxicity by allowing for clearance of the first drug before the second is administered.

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs (e.g., kidneys, liver, bone marrow) from all treatment groups.[7] This can help identify the specific organs affected and whether the combination treatment causes more severe or different types of tissue damage compared to the single agents.

  • Monitor Specific Toxicity Markers: For known toxicities of the individual agents (e.g., nephrotoxicity with Cisplatin), monitor relevant biomarkers in the blood or urine throughout the study. An earlier onset or greater magnitude of change in these markers in the combination group can indicate increased toxicity.

Q6: The in vitro and in vivo results of my NMP combination study are not consistent. What could be the reasons?

Discrepancies between in vitro and in vivo results are common in drug development. For a compound like NMP, several factors can contribute to this:

  • Pharmacokinetics and Bioavailability: NMP may be metabolized differently in vivo, affecting its concentration at the tumor site. The combination agent could also alter the pharmacokinetics of NMP, or vice versa.

  • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture, with factors like hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.

  • Systemic Toxicity: The doses of NMP and/or the combination agent that are effective in vitro may be too toxic to be administered in vivo, necessitating the use of lower, less effective doses.

  • Immune System Involvement: In immunocompetent animal models, the combination therapy may modulate the anti-tumor immune response, leading to a different outcome than what is observed in vitro.

A thorough analysis of the pharmacokinetic and pharmacodynamic properties of both drugs in the in vivo model can help to understand and potentially reconcile the differences between in vitro and in vivo findings.

References

Technical Support Center: N-Methyl-2-Pyrrolidone (NMP) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-2-Pyrrolidone (NMP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My aqueous NMP solution is turning yellow and the pH is dropping. What is happening?

A1: The yellowing of your NMP solution and a decrease in pH are common indicators of NMP degradation. This is often due to oxidation, a chemical reaction that can be accelerated by the presence of oxygen, transition metals, and elevated temperatures.[1][2][3] The degradation process can lead to the formation of acidic byproducts, causing the pH to drop.[1][2]

Q2: What are the primary degradation pathways for NMP in aqueous solutions?

A2: NMP primarily degrades through two main pathways in aqueous solutions:

  • Hydrolysis: This is the reaction of NMP with water, which can be significantly accelerated under acidic or alkaline conditions and at higher temperatures.[4][5][6] The primary hydrolysis product is 4-methylaminobutyric acid.[4]

  • Oxidation: In the presence of oxygen, NMP can oxidize. This process can be catalyzed by transition metals.[1][3][7] A major oxidation product is N-methylsuccinimide (NMS).[1][7]

Q3: What factors influence the stability of NMP in my experiments?

A3: Several factors can impact the stability of NMP in aqueous solutions:

  • pH: NMP is most stable in neutral solutions.[4] Both acidic and alkaline conditions can promote hydrolysis.[5][6]

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis and can also promote the polymerization of degradation products.[5][8]

  • Presence of Transition Metals: Transition metals, such as cobalt, can catalyze the oxidation of NMP, leading to a rapid decrease in pH.[1][2][7]

  • Oxygen: The presence of oxygen is crucial for the oxidative degradation of NMP.[1][7]

  • Light: While less commonly cited for NMP itself, UV light can initiate oxidation in the presence of sensitizers.[1][7]

Q4: How can I minimize NMP degradation in my aqueous formulations?

A4: To enhance the stability of your NMP solutions, consider the following preventative measures:

  • Control pH: Maintain a neutral pH for your solutions whenever possible.

  • Manage Temperature: Avoid high temperatures during your experiments and storage. If heating is necessary, minimize the duration.[5]

  • Use an Inert Atmosphere: Performing experiments under an inert atmosphere, such as nitrogen, can significantly suppress oxidative degradation by excluding oxygen.[1][7]

  • Chelating Agents: If the presence of metal ions is a concern, consider using a chelating agent to sequester them.

  • Proper Storage: Store NMP solutions in a cool, dark, and well-sealed container to protect from heat, light, and atmospheric moisture.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected drop in pH of the NMP solution. Oxidative degradation of NMP, leading to acidic byproducts.[1][2]1. Measure the pH of the solution at regular intervals. 2. If a significant drop is observed, consider performing the experiment under an inert (e.g., nitrogen) atmosphere to minimize oxidation.[1][7] 3. Analyze the solution for the presence of transition metals using ICP-OES, as they can catalyze oxidation.[1][2]
Formation of unknown precipitates in the solution. Polymerization of NMP degradation products, especially at elevated temperatures.[5]1. Lower the reaction/storage temperature. 2. Analyze the precipitate to identify its composition. Techniques like FTIR can be useful.[8]
Inconsistent experimental results or loss of product. NMP degradation leading to changes in solvent properties and potential side reactions with your compounds of interest.1. Verify the purity of your NMP before use. 2. Monitor the stability of NMP under your specific experimental conditions using techniques like LC/UV or LC/MS to detect degradation products.[1][7] 3. Consider using a freshly prepared NMP solution for each experiment.
Corrosion of metal components in contact with the NMP solution. Lowering of pH due to NMP oxidation facilitates the dissolution of transition metals.[2][3]1. Implement measures to prevent NMP degradation, such as using an inert atmosphere.[2] 2. Use equipment made of materials resistant to acidic conditions.

Data Presentation

Table 1: Effect of Oxygen on NMP pH in the Presence of a Cobalt Catalyst at 80°C

Time (hours)pH (Oxygen-Rich)pH (Nitrogen-Rich)
08.958.06
444.486.71
1643.47~6.4 - 6.8 (stable)

Data summarized from a study on NMP degradation in microelectronic fabrication processes.[1][7]

Table 2: Hydrolysis of NMP in 4% Sodium Hydroxide Solution

Time (hours)Hydrolysis (%)
850 - 70

This data indicates the significant instability of NMP in strong alkaline conditions.[4]

Table 3: Major NMP Degradation Products under Catalytic Oxidation

Degradation ProductRelative Abundance (%) (Oxygen-Rich)Relative Abundance (%) (Nitrogen-Rich)
N-methylsuccinimide (NMS)15~2.8
Unknown (RRT 0.92)10.5~4.3
Unknown (RRT 1.16)11.4-

RRT = Relative Retention Time. Data from LC/UV analysis.[1][7]

Experimental Protocols

Protocol 1: Monitoring NMP Stability by pH Measurement

Objective: To assess the stability of an aqueous NMP solution under specific experimental conditions by monitoring pH changes over time.

Materials:

  • NMP solution

  • pH meter with a suitable electrode

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Temperature control system (e.g., heating mantle, oil bath)

  • Inert gas supply (e.g., nitrogen), if applicable

  • Magnetic stirrer and stir bar

Methodology:

  • Calibrate the pH meter using standard buffer solutions.

  • Add the NMP solution to the reaction vessel.

  • If applicable, introduce any catalysts or other components of the experimental system.

  • If investigating the effect of atmosphere, start purging the system with the desired gas (e.g., air for oxygen-rich, nitrogen for inert).

  • Bring the solution to the desired temperature and begin stirring.

  • Measure the initial pH of the solution.

  • At regular time intervals (e.g., every hour for the first few hours, then less frequently), take a small aliquot of the solution and measure its pH.

  • Record the pH values and corresponding times.

  • Plot pH versus time to visualize the stability of the NMP solution.

Protocol 2: Analysis of NMP Degradation Products by LC/UV

Objective: To identify and quantify the degradation products of NMP in an aqueous solution using Liquid Chromatography with UV detection.

Materials:

  • Degraded NMP sample

  • High-purity NMP standard

  • Standards of known degradation products (e.g., N-methylsuccinimide)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water)

  • Sample vials

Methodology:

  • Prepare a standard solution of high-purity NMP and solutions of any known degradation product standards at known concentrations.

  • Prepare the degraded NMP sample for analysis. This may involve dilution with the mobile phase.

  • Set up the HPLC method, including the mobile phase gradient, flow rate, column temperature, and UV detection wavelength.

  • Inject the standard solutions to determine their retention times and to create a calibration curve for quantification.

  • Inject the degraded NMP sample.

  • Analyze the resulting chromatogram to identify peaks corresponding to NMP and its degradation products by comparing their retention times to the standards.

  • Quantify the amount of each degradation product using the calibration curves.

Visualizations

NMP_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation NMP N-Methyl-2-pyrrolidone (NMP) MBA 4-Methylaminobutyric Acid NMP->MBA + H2O (Acid/Base, Heat) NMS N-Methylsuccinimide (NMS) NMP->NMS + O2 (Metal Catalyst) Other_Oxidation Other Oxidation Products NMS->Other_Oxidation Further Oxidation

Caption: NMP degradation via hydrolysis and oxidation pathways.

Experimental_Workflow_NMP_Stability start Start: Aqueous NMP Solution setup Experimental Setup (Control Temp, Atmosphere) start->setup sampling Periodic Sampling setup->sampling sampling->sampling Continue Experiment ph_analysis pH Measurement sampling->ph_analysis Aliquot 1 lc_analysis LC/UV or LC/MS Analysis sampling->lc_analysis Aliquot 2 data_analysis Data Analysis (pH vs. Time, Degradation %) ph_analysis->data_analysis lc_analysis->data_analysis end End: Stability Assessment data_analysis->end

Caption: Workflow for assessing NMP stability in aqueous solutions.

References

Validation & Comparative

A Comparative Guide to Efflux Pump Inhibitors: 1-(1-Naphthylmethyl)piperazine (NMP) vs. Phenylalanine-arginine β-naphthylamide (PAβN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. One of the key mechanisms contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, rendering them ineffective. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance by blocking these pumps and restoring antibiotic susceptibility. This guide provides a detailed, objective comparison of two of the most studied EPIs: 1-(1-Naphthylmethyl)piperazine (NMP) and Phenylalanine-arginine β-naphthylamide (PAβN).

At a Glance: Key Differences

FeatureThis compound (NMP)Phenylalanine-arginine β-naphthylamide (PAβN)
Primary Target RND-type efflux pumps (e.g., AcrAB-TolC in E. coli)[1][2]Broad-spectrum RND-type efflux pumps (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN in P. aeruginosa)[3][4]
Mechanism of Action Non-competitive or allosteric inhibitor of the transporter protein (e.g., AcrB).[1][5]Competitive inhibitor, acting as a substrate for the efflux pump.[1][2][3][4]
Intrinsic Antibacterial Activity Generally low, with MICs often >200-400 µg/mL.[3][4][6]Very low to negligible, with MICs often >512 µg/mL.[3]
Off-Target Effects Potential for cytotoxicity and interaction with mammalian serotonin transporters.[2][7]Can permeabilize the outer membrane of Gram-negative bacteria at higher concentrations.[3]
Spectrum of Activity Potentiates a range of antibiotics, including fluoroquinolones, macrolides, chloramphenicol, and linezolid, against various Gram-negative bacteria.[2][4][8][9]Broadly potentiates fluoroquinolones, macrolides, chloramphenicol, and rifampin against a wide range of Gram-negative bacteria.[3][4]

Performance Data: A Quantitative Comparison

The efficacy of an EPI is primarily measured by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic. The following tables summarize the reported potentiation activity of NMP and PAβN against various bacterial strains.

Table 1: MIC Fold Reduction of Ciprofloxacin in the Presence of NMP and PAβN
Bacterial StrainEPI Concentration (µg/mL)MIC Fold Reduction (NMP)MIC Fold Reduction (PAβN)Reference
Acinetobacter baumannii (Clinical Isolates)504 to >162 to 8[10]
Escherichia coli (AcrAB overexpressing)1008Not specified[3][4]
Escherichia coli (AcrEF overexpressing)10016Not specified[3][4]
Pseudomonas aeruginosa (Mex pumps overexpressing)20Not specified16 to 64[3]
Table 2: MIC Fold Reduction of Various Antibiotics in Escherichia coli in the Presence of NMP (100 µg/mL)
AntibioticStrain (Efflux Pump Overexpressed)MIC Fold ReductionReference
LevofloxacinAcrAB8[3][4]
LevofloxacinAcrEF16[3][4]
OxacillinAcrAB/AcrEF4 - 8[4]
RifampicinAcrAB/AcrEF4 - 8[4]
ChloramphenicolAcrAB/AcrEF4 - 8[4]
ClarithromycinAcrAB/AcrEF4 - 8[4]
LinezolidAcrAB/AcrEF8 - 32[4]
Table 3: MIC Fold Reduction of Various Antibiotics in Acinetobacter baumannii in the Presence of NMP and PAβN (100 mg/L)
AntibioticNMP ActivityPAβN ActivityReference
LinezolidMore activeLess active[9]
ChloramphenicolMore activeLess active[9]
TetracyclineMore activeLess active[9]
RifampicinLess activeHighly selective action[9]
ClarithromycinLess activeHighly selective action[9]

Mechanism of Action: A Tale of Two Inhibitors

The distinct mechanisms of action of NMP and PAβN have significant implications for their application and potential for resistance development.

PAβN: The Competitive Substrate

PAβN acts as a competitive inhibitor by serving as a substrate for the RND-type efflux pumps.[1][2][3][4] It competes with antibiotics for binding to the pump's substrate-binding pocket, thereby reducing the efflux of the co-administered antibiotic. Molecular dynamics simulations suggest that PAβN interacts with the distal binding pocket of AcrB.[11]

cluster_0 Bacterial Cell Antibiotic Antibiotic Efflux_Pump Efflux Pump (AcrB) Antibiotic->Efflux_Pump Binds to Pump Target Intracellular Target Antibiotic->Target Inhibits Target PAβN PAβN PAβN->Efflux_Pump Competitively Binds Effluxed_Antibiotic Effluxed Antibiotic Efflux_Pump->Effluxed_Antibiotic Effluxed_PAβN Effluxed PAβN Efflux_Pump->Effluxed_PAβN Antibiotic_Ext Antibiotic Antibiotic_Ext->Antibiotic Enters Cell PAβN_Ext PAβN PAβN_Ext->PAβN Enters Cell

Figure 1: Competitive inhibition mechanism of PAβN.

NMP: The Non-Competitive Blocker

In contrast, NMP functions as a non-competitive or allosteric inhibitor.[1][5] It binds to a site on the efflux pump transporter protein, AcrB, distinct from the substrate-binding pocket.[5] This binding induces a conformational change in the pump that impairs its function, preventing the translocation of antibiotics.[1] Studies have identified key residues in AcrB, such as G141, N282, and F610, that are crucial for NMP's inhibitory activity.[2]

cluster_0 Bacterial Cell Antibiotic Antibiotic Efflux_Pump Efflux Pump (AcrB) Antibiotic->Efflux_Pump Binds to Substrate Site Target Intracellular Target Antibiotic->Target Inhibits Target NMP NMP NMP->Efflux_Pump Binds to Allosteric Site Effluxed_Antibiotic Ineffective Efflux Efflux_Pump->Effluxed_Antibiotic Inhibited Antibiotic_Ext Antibiotic Antibiotic_Ext->Antibiotic Enters Cell NMP_Ext NMP NMP_Ext->NMP Enters Cell

Figure 2: Non-competitive inhibition mechanism of NMP.

Experimental Protocols

Accurate and reproducible data are the cornerstone of scientific research. The following are detailed methodologies for key experiments used to evaluate NMP and PAβN.

MIC Potentiation Assay

This assay determines the extent to which an EPI can reduce the MIC of an antibiotic.

A Prepare bacterial inoculum to 0.5 McFarland standard B Prepare serial dilutions of antibiotic in 96-well plates A->B C Prepare a second set of antibiotic dilutions with a fixed sub-MIC concentration of EPI A->C D Add bacterial inoculum to all wells B->D C->D E Incubate plates at 37°C for 16-20 hours D->E F Determine MIC (lowest concentration with no visible growth) E->F G Calculate Fold Reduction in MIC = MIC(antibiotic alone) / MIC(antibiotic + EPI) F->G

Figure 3: Workflow for MIC Potentiation Assay.

Detailed Protocol:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in appropriate broth. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). In a separate plate, prepare identical serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL for PAβN, 100 µg/mL for NMP).

  • Inoculation: Add the standardized bacterial inoculum to each well of both plates.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI. A fold reduction of ≥4 is generally considered significant.

Ethidium Bromide Accumulation Assay

This fluorometric assay measures the ability of an EPI to block the efflux of ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps.

A Grow and wash bacterial cells B Resuspend cells in buffer A->B C Add EtBr and EPI (or control) to cells B->C D Monitor fluorescence increase over time in a fluorometer C->D E Higher fluorescence in the presence of EPI indicates inhibition of efflux D->E

Figure 4: Workflow for Ethidium Bromide Accumulation Assay.

Detailed Protocol:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with phosphate-buffered saline (PBS).

  • Assay Setup: Resuspend the bacterial cells in PBS. In a 96-well black microplate, add the cell suspension to wells containing either the EPI at a test concentration or a vehicle control.

  • Initiation of Assay: Add ethidium bromide to all wells to a final concentration of 1-2 µg/mL.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer and measure the fluorescence intensity (excitation ~530 nm, emission ~600 nm) at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time. An increased rate and level of fluorescence in the presence of the EPI compared to the control indicates inhibition of EtBr efflux.

In Vivo Efficacy and Toxicological Profile

While in vitro data are crucial for initial screening, the therapeutic potential of an EPI ultimately depends on its in vivo efficacy and safety.

PAβN: Despite its broad-spectrum in vitro activity, the clinical development of PAβN has been hampered by concerns about its toxicity to mammalian cells.[2] Furthermore, its ability to permeabilize the bacterial outer membrane at higher concentrations can complicate the interpretation of its activity solely as an efflux inhibitor.[3]

NMP: NMP has also shown promise in vitro, but its development has been limited by potential off-target effects, including its activity as a serotonin re-uptake inhibitor, which raises concerns about its toxicological profile in humans.[2]

Conclusion

Both this compound and PAβN have been instrumental as tool compounds in understanding the role of efflux pumps in antibiotic resistance.

  • PAβN stands out for its broad-spectrum activity and well-characterized competitive mechanism. However, its potential for membrane permeabilization and toxicity are significant hurdles for its clinical application.

  • NMP offers a different, non-competitive mechanism of action and has demonstrated significant potentiation of several classes of antibiotics. Its development is challenged by concerns over off-target pharmacological effects and cytotoxicity.

For researchers in the field, the choice between NMP and PAβN will depend on the specific research question, the bacterial species under investigation, and the antibiotics being tested. The distinct mechanisms of these two inhibitors also provide different avenues for the design of novel, more potent, and less toxic EPIs. The experimental protocols and comparative data presented in this guide are intended to aid in the rational design and execution of such studies, ultimately contributing to the development of effective strategies to combat multidrug-resistant bacteria.

References

A Comparative Guide to the Efficacy of Common Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in both pathogenic bacteria and cancer cells poses a significant threat to effective therapeutic interventions. A primary mechanism underlying MDR is the overexpression of efflux pumps, membrane proteins that actively extrude a broad spectrum of structurally diverse compounds, including antibiotics and chemotherapeutic agents. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract MDR by blocking these pumps, thereby restoring the intracellular concentration and efficacy of co-administered drugs. This guide provides a comparative overview of the efficacy of several widely studied EPIs, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Efficacy of Efflux Pump Inhibitors

The efficacy of an EPI is often quantified by its ability to potentiate the activity of an antimicrobial or anticancer drug. This is typically measured as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the drug in the presence of the EPI. Another key metric is the half-maximal inhibitory concentration (IC50), which denotes the concentration of an EPI required to inhibit 50% of the efflux pump's activity. The following tables summarize the reported efficacy of four common EPIs against various efflux pumps.

InhibitorTarget Pump(s)Target Organism/Cell LineDrug PotentiatedFold MIC ReductionReference Concentration of EPICitation
PAβN (MC-207,110) AcrAB-TolC, MexAB-OprM, MexCD-OprJ, MexEF-OprNPseudomonas aeruginosaLevofloxacin16 - 6420 µg/mL[1]
AcrAB-TolCEscherichia coliVariousNot specifiedNot specified
CCCP Various (proton motive force dissipator)Acinetobacter baumanniiCiprofloxacin4 - 6425 µg/mL[2][3]
VariousGram-negative bacteriaColistinUp to 426Not specified
Reserpine NorA, P-glycoproteinStaphylococcus aureus (MRSA)Tetracycline4 (128 µg/mL to 32 µg/mL)Not specified
NorAStaphylococcus aureusFluoroquinolonesUp to 4Not specified
Verapamil P-glycoprotein (MDR1/ABCB1)Mycobacterium tuberculosisBedaquiline, Clofazimine8 - 16Not specified
P-glycoproteinCancer cell linesDoxorubicinVariableNot specified[4]
InhibitorTarget PumpIC50 ValueNotesCitation
Reserpine ABCG24.58 µM[5]
Verapamil P-glycoprotein (MDR1/ABCB1)Highly variable (e.g., up to 796-fold difference across labs)Dependent on the in vitro experimental system used.[6]

Experimental Protocols

Checkerboard Assay for Synergy Assessment

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of an EPI when combined with an antimicrobial agent. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Stock solutions of the antibiotic and the EPI

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the antibiotic horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the EPI vertically down the microtiter plate.

    • The final plate should contain a grid of wells with varying concentrations of both agents, as well as wells with each agent alone and a growth control without any agents.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the test organism for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone and in the presence of different concentrations of the EPI.

    • Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.

    • Calculate the FIC Index: FICI = FIC of antibiotic + FIC of EPI.

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or indifferent

      • 4: Antagonism

Ethidium Bromide (EtBr) Efflux Assay

This fluorometric assay directly measures the activity of efflux pumps by monitoring the extrusion of the fluorescent substrate ethidium bromide.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution (or another energy source)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for efflux inhibition

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Loading with EtBr: Incubate the cells with EtBr and CCCP (to de-energize the cells and maximize EtBr loading) until a stable fluorescence signal is achieved.

  • Washing: Centrifuge the cells to remove extracellular EtBr and CCCP, and resuspend in PBS.

  • Initiation of Efflux: Add glucose to energize the cells and initiate efflux. The EPI to be tested is added to the appropriate samples at this stage.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence of the cell suspension over time. A decrease in fluorescence corresponds to the efflux of EtBr from the cells.

  • Data Analysis: Compare the rate of fluorescence decrease in the presence and absence of the EPI. A slower rate of decrease in the presence of the EPI indicates inhibition of efflux.

ATPase Activity Assay for ABC Transporters

This assay is specific for ATP-binding cassette (ABC) transporters and measures the rate of ATP hydrolysis, which is coupled to substrate transport.

Materials:

  • Membrane vesicles containing the ABC transporter of interest

  • ATP solution

  • Assay buffer containing Mg2+

  • Malachite green reagent or other phosphate detection system

Procedure:

  • Reaction Setup: In a microtiter plate, combine the membrane vesicles, the EPI at various concentrations, and the assay buffer.

  • Initiation of Reaction: Add ATP to initiate the ATPase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the transporter for a defined period (e.g., 20 minutes).

  • Termination and Phosphate Detection: Stop the reaction and add the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each reaction and determine the ATPase activity. The IC50 value of the EPI can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The expression of efflux pumps is tightly regulated by complex signaling networks, often in response to environmental stressors such as the presence of antibiotics. Understanding these pathways can reveal novel targets for inhibiting efflux pump expression.

Regulation of AcrAB-TolC Efflux Pump in E. coli

The AcrAB-TolC efflux pump in Escherichia coli is a major contributor to multidrug resistance and its expression is controlled by a network of global and local regulators. The diagram below illustrates the regulatory cascade involving the global regulators MarA, SoxS, and Rob, which are themselves activated by various stress signals. These regulators bind to the promoter region of the acrAB operon, leading to its upregulation.

G cluster_stress Environmental Stressors cluster_regulators Global Regulators cluster_operon Efflux Pump Operon cluster_pump Assembled Pump Salicylate Salicylate MarA MarA Salicylate->MarA activates Superoxide Superoxide SoxS SoxS Superoxide->SoxS activates BileSalts Bile Salts Rob Rob BileSalts->Rob activates acrAB acrAB MarA->acrAB upregulates SoxS->acrAB upregulates Rob->acrAB upregulates AcrAB_TolC AcrAB-TolC Pump acrAB->AcrAB_TolC encodes Antibiotics Antibiotics AcrAB_TolC->Antibiotics effluxes

Regulatory cascade of the AcrAB-TolC efflux pump.
General Experimental Workflow for EPI Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of novel efflux pump inhibitors.

G start High-Throughput Screening (e.g., compound library) checkerboard Checkerboard Assay (Synergy with antibiotic) start->checkerboard efflux_assay Ethidium Bromide Efflux Assay (Direct measure of efflux inhibition) checkerboard->efflux_assay Active compounds ic50 IC50 Determination (Quantify inhibitory potency) efflux_assay->ic50 atpase_assay ATPase Activity Assay (For ABC transporters) ic50->atpase_assay If target is ABC transporter toxicity Cytotoxicity Assays (Evaluate toxicity to mammalian cells) ic50->toxicity atpase_assay->toxicity in_vivo In Vivo Efficacy Studies (Animal models) toxicity->in_vivo Low toxicity compounds lead_compound Lead Compound for Further Development in_vivo->lead_compound

Workflow for the evaluation of efflux pump inhibitors.

References

Validating the Activity of N-Methyl-2-pyrrolidone (NMP) in Different Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of N-Methyl-2-pyrrolidone (NMP) against various bacterial strains. Its performance is compared with other common solvents, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for their applications.

Executive Summary

N-Methyl-2-pyrrolidone (NMP), a widely used aprotic solvent, exhibits intrinsic antimicrobial properties against a range of microorganisms. This guide summarizes the available data on its activity, presents detailed experimental protocols for validation, and compares its efficacy to other common laboratory solvents. Evidence suggests that NMP's mechanism of action involves the disruption of the bacterial cell membrane. While effective against certain standard bacterial strains, further research is required to fully characterize its activity against a broader spectrum of antibiotic-resistant bacteria and to draw direct quantitative comparisons with alternative solvents under identical experimental conditions.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of NMP has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as some fungi. The following tables summarize the available quantitative data from various studies.

Table 1: Antimicrobial Activity of NMP against Various Microbial Strains

Microbial StrainTest MethodResultSource
Staphylococcus aureusAgar Diffusion1.9 ± 0.1 cm zone of inhibition (pure NMP)[1]
Escherichia coliAgar Diffusion2.0 ± 0.2 cm zone of inhibition (pure NMP)[1]
Candida albicansAgar Diffusion3.5 ± 0.1 cm zone of inhibition (pure NMP)[1]
Enterococcus faecalisBroth MicrodilutionMIC: 8%, MBC: 20%

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Comparison with Alternative Solvents

While direct side-by-side comparative studies are limited, the following table presents available data on the antimicrobial activity of common solvents, Dimethyl Sulfoxide (DMSO) and Ethanol, to provide a contextual reference. It is important to note that these values were not determined in a head-to-head comparison with NMP and experimental conditions may vary.

Table 2: Antimicrobial Activity of Common Solvents (for reference)

SolventMicrobial StrainTest MethodResultSource
DMSOVarious BacteriaBroth MicrodilutionMIC > 1024 mg/L[2]
50% Aqueous EthanolVarious BacteriaBroth MicrodilutionMIC > 1024 mg/L[2]

It has been noted that solvents like DMSO and ethanol can influence biofilm formation in certain bacteria, with some studies showing inhibitory effects at high concentrations.[3]

Proposed Mechanism of Action

The antimicrobial activity of NMP is believed to stem from its properties as a solvent. The solubility parameter of NMP is similar to that of ethanol and dimethyl sulfoxide (DMSO).[1] This characteristic suggests that NMP may be able to solubilize lipids within the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents, ultimately resulting in cell death.[1]

NMP NMP Membrane Bacterial Cell Membrane (Lipid Bilayer) NMP->Membrane interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption leads to Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of NMP's antimicrobial action.

Experimental Protocols

To validate the antimicrobial activity of NMP in your specific bacterial strains of interest, the following standardized methods are recommended.

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Workflow:

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Lawn Inoculate Agar Plate (create a lawn) Inoculum->Lawn Agar Prepare Mueller-Hinton Agar Plate Agar->Lawn Disk Apply NMP-impregnated Disk Lawn->Disk Incubate Incubate at 37°C for 18-24h Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Detailed Steps:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of NMP onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of a substance that prevents visible growth of a microorganism in a liquid broth medium.

Workflow:

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Dilutions Prepare Serial Dilutions of NMP in Broth Plate Add Dilutions & Inoculum to 96-well Plate Dilutions->Plate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Observe Observe for Visible Bacterial Growth Incubate->Observe Determine Determine MIC (Lowest concentration with no growth) Observe->Determine

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of NMP in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer test and dilute it further in the broth medium.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the NMP dilutions. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of NMP at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

N-Methyl-2-pyrrolidone demonstrates measurable antimicrobial activity against a selection of common bacterial and fungal species. Its proposed mechanism of disrupting the cell membrane is consistent with its properties as a solvent. For researchers and drug development professionals, NMP can be considered not only as a solvent or penetration enhancer but also as a component that may contribute to the overall antimicrobial effect of a formulation.

However, there is a clear need for further research to:

  • Establish a broader spectrum of activity for NMP against a more diverse panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Conduct direct comparative studies to quantitatively assess the antimicrobial efficacy of NMP against other common solvents like DMSO and ethanol under standardized conditions.

  • Further elucidate the precise molecular mechanisms underlying NMP's antimicrobial action.

By undertaking such studies, the scientific community can gain a more comprehensive understanding of NMP's potential as a bioactive excipient in pharmaceutical formulations.

References

Comparative Analysis of 1-(1-Naphthylmethyl)piperazine (NMP) in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(1-Naphthylmethyl)piperazine (NMP), a putative efflux pump inhibitor (EPI), with other alternatives in the context of overcoming bacterial multidrug resistance (MDR). The information presented is based on available experimental data to assist in the evaluation and potential application of NMP in antimicrobial research and development.

Executive Summary

This compound has demonstrated significant potential in reversing multidrug resistance in a variety of Gram-negative bacteria, primarily by inhibiting the Resistance-Nodulation-cell Division (RND) type efflux pumps, such as the AcrAB-TolC system in Escherichia coli.[1][2] When used in combination with conventional antibiotics, NMP can restore their efficacy by increasing their intracellular concentration. This guide presents a comparative overview of NMP's performance against Phe-Arg-β-naphthylamide (PAβN), another widely studied EPI, and details the experimental protocols for assessing its activity. While NMP shows promise, further investigation into the potential for bacteria to develop cross-resistance to NMP itself is warranted.

Performance Comparison: NMP vs. Alternatives

The primary alternative for comparison in the reviewed studies is Phe-Arg-β-naphthylamide (PAβN). While both are investigated as EPIs, their mechanisms and effects can differ. NMP appears to be a more specific inhibitor of RND-type efflux pumps, whereas PAβN has been shown to have a dual mechanism of action that includes efflux pump inhibition and permeabilization of the bacterial outer membrane.[3][4][5][6] This difference in mechanism can lead to variations in their activity spectrum and potentiation of different antibiotics.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, demonstrating the effect of NMP on the Minimum Inhibitory Concentration (MIC) of different antibiotics against various bacterial strains. A significant effect is generally considered a four-fold or greater reduction in the MIC of the antibiotic in the presence of the EPI.[2][7]

Table 1: Effect of NMP on Antibiotic MICs in Escherichia coli Strains

AntibioticStrainNMP Concentration (mg/L)MIC without NMP (mg/L)MIC with NMP (mg/L)Fold ReductionReference
LevofloxacinClinical Isolates (n=60)100>50% of isolates showed ≥4-fold reduction-≥4[2]
LinezolidClinical Isolates (n=60)100>50% of isolates showed ≥4-fold reduction-≥4[2]
Ethidium BromideClinical Isolates (n=60)100>50% of isolates showed ≥4-fold reduction-≥4[2]
FlorfenicolAG112 (acrAB-overexpressing)50--≥16[8]
FlorfenicolAG112 (acrAB-overexpressing)100--32[8]
TetracyclineAG112 (acrAB-overexpressing)50--4[8]
TetracyclineAG112 (acrAB-overexpressing)100--16[8]
CiprofloxacinAG112 (acrAB-overexpressing)100---[8]
AmpicillinIsogenic and Field Strainsup to 100No significant change-1[8][9]

Table 2: Effect of NMP on Antibiotic MICs in Other Enterobacteriaceae

BacteriumAntibioticNMP Concentration (mg/L)ObservationReference
Citrobacter freundiiLinezolid-Consistent MIC reduction[7]
Enterobacter aerogenesLinezolid-Consistent MIC reduction[7]
Enterobacter aerogenesLevofloxacin-Significant effect in >50% of isolates[7]
Enterobacter aerogenesTetracycline-Significant effect in >50% of isolates[7]
Enterobacter aerogenesChloramphenicol-Significant effect in >50% of isolates[7]
Klebsiella pneumoniaeLinezolid-Consistent MIC reduction[7]
Klebsiella pneumoniaeLevofloxacin-Significant effect in >50% of isolates[7]
Klebsiella pneumoniaeTetracycline-Significant effect in >50% of isolates[7]
Serratia marcescensVarious-No or minor effects[7]

Table 3: Effect of NMP on Antibiotic MICs in Acinetobacter baumannii

AntibioticNMP Concentration (mg/L)ObservationReference
Ciprofloxacin-Reduction of MIC in 56.6% of isolates[10]
Tigecycline-Paradoxical ~2-fold reduced susceptibility[10][11]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic with and without the presence of an efflux pump inhibitor like NMP.[1][12][13]

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Preparation of Microtiter Plates:

    • A 96-well microtiter plate is used.

    • Serial two-fold dilutions of the antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • A parallel set of dilutions is prepared in a broth medium containing a fixed, sub-inhibitory concentration of NMP (e.g., 100 mg/L).

    • Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of NMP. A fold reduction of ≥4 is typically considered significant.[1]

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay is used to confirm that the mechanism of action of NMP is the inhibition of efflux pumps by measuring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).[14][15][16]

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer (e.g., phosphate-buffered saline).

  • Loading with Ethidium Bromide: The washed cells are resuspended in the buffer containing a sub-inhibitory concentration of EtBr and the desired concentration of NMP (or other EPIs as controls).

  • Fluorescence Measurement: The fluorescence of the cell suspension is measured over time using a fluorometer. An increase in fluorescence indicates the intracellular accumulation of EtBr.

  • Controls:

    • Positive Control: A known efflux pump inhibitor or a proton motive force dissipator (e.g., CCCP) is used to achieve maximum fluorescence.

    • Negative Control: Cells with EtBr but without any inhibitor.

  • Data Analysis: The rate of EtBr accumulation in the presence of NMP is compared to the controls. A significant increase in fluorescence compared to the negative control suggests efflux pump inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Efflux_Pump_Mechanism cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Expelled AcrA AcrA AcrB AcrB AcrB->TolC Efflux Antibiotic_in Antibiotic Antibiotic_in->AcrB Enters Cell Extracellular Extracellular Space NMP NMP NMP->AcrB Inhibits Experimental_Workflow cluster_MIC MIC Determination cluster_EtBr Ethidium Bromide Accumulation prep_inoculum Prepare Bacterial Inoculum prep_plates Prepare Microtiter Plates (Antibiotic +/- NMP) prep_inoculum->prep_plates inoculate Inoculate Plates prep_plates->inoculate incubate_mic Incubate inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic end End read_mic->end prep_cells Prepare Bacterial Cells load_etbr Load Cells with EtBr and NMP prep_cells->load_etbr measure_fluorescence Measure Fluorescence load_etbr->measure_fluorescence analyze_data Analyze Accumulation measure_fluorescence->analyze_data analyze_data->end start Start start->prep_inoculum start->prep_cells NMP_vs_PABN Comparative Mechanisms of NMP and PAβN cluster_NMP NMP cluster_PABN PAβN NMP_action Inhibits RND-type Efflux Pumps (e.g., AcrB) NMP_effect Increases Intracellular Antibiotic Concentration NMP_action->NMP_effect PABN_action1 Inhibits Efflux Pumps PABN_effect Increases Intracellular Antibiotic Concentration and Uptake PABN_action1->PABN_effect PABN_action2 Permeabilizes Outer Membrane PABN_action2->PABN_effect

References

A Comparative Analysis of N-Methylpiperazine (NMP) and Other Piperazine Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for modification at its two nitrogen atoms, enabling the fine-tuning of pharmacological and pharmacokinetic properties. This guide provides a comparative analysis of N-methylpiperazine (NMP), a common building block, and other piperazine derivatives, with a focus on their applications in oncology and neuroscience. The information presented is supported by experimental data to aid in the rational design of novel therapeutics.

Performance Comparison: Anticancer and Antipsychotic Activities

The therapeutic utility of piperazine derivatives is broad, with significant contributions to the development of anticancer and antipsychotic agents. The substitution on the piperazine nitrogen atoms dramatically influences the biological activity.

Anticancer Cytotoxicity

N-methylpiperazine is frequently incorporated into larger molecules to enhance their anticancer potential. The following table summarizes the cytotoxic activity (IC50 values) of various N-substituted piperazine derivatives against several human cancer cell lines. The data highlights how different substituents on the piperazine ring impact efficacy.

Compound/DerivativeSubstitution at Piperazine NitrogenCancer Cell LineIC50 (µM)
N-methylpiperazine Derivative A-11 [1]3-(4-methylpiperazin-1-yl)propoxyA-549 (Lung)5.71
HCT-116 (Colon)4.26
Vindoline-piperazine conjugate 23 [2][4-(trifluoromethyl)benzyl]MDA-MB-468 (Breast)1.00
Vindoline-piperazine conjugate 25 [2][1-bis(4-fluorophenyl)methyl]HOP-92 (Lung)1.35
Arylpiperazine Derivative 9 [3]2-methylphenylLNCaP (Prostate)< 5
Arylpiperazine Derivative 15 [3]2-fluorophenylLNCaP (Prostate)1.25
Quinoxalinyl-piperazine Compound 30 [4]QuinoxalinylA549 (Lung)3.67
HeLa (Cervical)4.24
HCT-116 (Colon)5.24

This table presents a selection of data from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Antipsychotic Receptor Binding Affinity

The antipsychotic effect of many piperazine derivatives is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors. Arylpiperazines are a well-established class of compounds with this activity profile. The table below presents the receptor binding affinities (Ki values) for several arylpiperazine derivatives, illustrating the impact of the aryl substituent on receptor interaction.

Compound/DerivativeAryl Substituent at Piperazine NitrogenReceptor SubtypeKi (nM)
Aripiprazole (Atypical Antipsychotic) [5]DichlorophenylDopamine D20.34
Serotonin 5-HT1A1.7
Serotonin 5-HT2A3.4
Risperidone (Atypical Antipsychotic) [5]FluorobenzisoxazoleDopamine D23.13
Serotonin 5-HT2A0.12
Arylpiperazine Derivative 9b [6]Phenyl with linkerSerotonin 5-HT1A23.9
Serotonin 5-HT2A39.4
Serotonin 5-HT745.0
Arylpiperazine Derivative 12a [6]Phenyl with linkerDopamine D2300
Serotonin 5-HT1A41.5
Serotonin 5-HT2A315
Serotonin 5-HT742.5

This table presents a selection of data from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to generate the data in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8][9]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds (piperazine derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Receptor Binding Affinity: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is a fundamental technique in pharmacology for characterizing the interaction of drugs with their targets.[10][11][12]

Materials:

  • Cell membranes or tissues expressing the receptor of interest (e.g., Dopamine D2 or Serotonin 5-HT2A)

  • Radioligand (a radioactively labeled compound known to bind to the receptor with high affinity, e.g., [3H]spiperone for D2 receptors)

  • Unlabeled test compounds (piperazine derivatives)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. The unlabeled test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the test compound, an inhibition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined. The Ki value (the equilibrium dissociation constant for the test compound) can then be calculated using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following diagrams were created using the DOT language to illustrate key concepts related to the analysis of piperazine derivatives.

anticancer_screening_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization start Synthesized Piperazine Derivatives cell_culture Cancer Cell Line Culture (e.g., A-549, HCT-116, MDA-MB-231) start->cell_culture treatment Treatment with Derivatives (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle sar Structure-Activity Relationship (SAR) ic50->sar target_id Target Identification & Validation apoptosis_assay->target_id cell_cycle->target_id target_id->sar adme In Vitro ADME/Tox sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate antipsychotic_signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron dopamine Dopamine (DA) d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Activates serotonin Serotonin (5-HT) ht2a_receptor Serotonin 5-HT2A Receptor serotonin->ht2a_receptor Activates downstream_signaling Downstream Signaling (e.g., cAMP, Ca2+) d2_receptor->downstream_signaling Modulates ht2a_receptor->downstream_signaling Modulates therapeutic_effect Antipsychotic Effect (Reduction of positive symptoms) downstream_signaling->therapeutic_effect arylpiperazine Arylpiperazine Derivative arylpiperazine->d2_receptor Antagonizes arylpiperazine->ht2a_receptor Antagonizes

References

A Head-to-Head Comparison of N-Methyl-2-pyrrolidone (NMP) and Phe-Arg-β-naphthylamide (PABNA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical and biological research, the selection of appropriate reagents is paramount to the success of experimental design and outcomes. This guide provides a comprehensive, data-driven comparison of two distinct compounds: N-Methyl-2-pyrrolidone (NMP) and Phe-Arg-β-naphthylamide (PABNA), also known as PAβN. While both are utilized in laboratory settings, their applications and mechanisms of action are fundamentally different. NMP is a versatile aprotic solvent with recently discovered bioactive properties, whereas PABNA is a well-established efflux pump inhibitor used to study and overcome antibiotic resistance in bacteria.

This guide will objectively compare their performance within their respective primary applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical properties of NMP and PABNA, which dictate their handling, applications, and biological interactions.

PropertyN-Methyl-2-pyrrolidone (NMP)Phe-Arg-β-naphthylamide (PABNA)
Molecular Formula C5H9NOC29H33N5O2
Molecular Weight 99.13 g/mol 483.61 g/mol
Appearance Colorless to light-yellow liquidSolid
Boiling Point 202-204 °CNot applicable (decomposes)
Melting Point -24 °CNot available
Solubility Miscible with water and many organic solventsSoluble in DMSO, less soluble in water
Primary Function Solvent, solubilizing agent, anti-inflammatory agentEfflux pump inhibitor (EPI)

Performance in Primary Applications

The performance of NMP and PABNA is best evaluated within the context of their intended applications. NMP excels as a solvent and has demonstrated significant anti-inflammatory activity. PABNA's performance is measured by its ability to inhibit bacterial efflux pumps and thereby potentiate the activity of antibiotics.

N-Methyl-2-pyrrolidone (NMP) as a Bioactive Anti-inflammatory Agent

Recent studies have revealed that NMP is not an inert solvent but possesses intrinsic anti-inflammatory properties. It has been shown to upregulate the transcription factor Krüppel-like factor 2 (KLF2), a key regulator of vascular homeostasis and inflammation.[1][2] This activity leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

Quantitative Anti-inflammatory Effects of NMP:

Cell TypeInflammatory StimulusNMP ConcentrationObserved Effect
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αVariesDose-dependent decrease in MCP-1 and IL-6 release[1][3]
Human Monocytic Cells (THP-1)NoneVariesDose-dependent increase in KLF2 mRNA expression[1][3]
RAW264.7 MacrophagesLipopolysaccharide (LPS)VariesDose-dependent inhibition of TNF-α, IL-1β, and IL-6 mRNA expression[4]
Phe-Arg-β-naphthylamide (PABNA) as an Efflux Pump Inhibitor

PABNA is a broad-spectrum efflux pump inhibitor that is particularly effective against the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria.[5][6] Its primary measure of performance is the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of PABNA. A significant decrease in the MIC indicates successful inhibition of the efflux pump, leading to increased intracellular concentration of the antibiotic.

Potentiation of Antibiotic Activity by PABNA:

Bacterial StrainAntibioticPABNA ConcentrationFold Reduction in MIC
Acinetobacter baumannii (clinical isolates)Ciprofloxacin25 mg/L and 100 mg/LIn some resistant isolates, the addition of PABNA led to susceptibility[6]
Acinetobacter baumannii (clinical isolates)AmikacinNot specifiedUp to a 4-fold reduction[5]
Escherichia coli (clinical isolates)Nalidixic Acid20 mg/L2 to 3-fold serial dilution decrease[7]
Salmonella TyphimuriumChloramphenicol60 µMSignificant reduction in MIC[8]

Mechanisms of Action

The distinct functionalities of NMP and PABNA are rooted in their different molecular mechanisms of action.

NMP Anti-inflammatory Signaling Pathway

NMP exerts its anti-inflammatory effects by upregulating KLF2, which in turn suppresses the expression of inflammatory genes.

NMP_Pathway NMP NMP KLF2 KLF2 Activation NMP->KLF2 NFkB NF-κB Pathway Inhibition KLF2->NFkB AdhesionMolecules Adhesion Molecules (e.g., VCAM-1) NFkB->AdhesionMolecules ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines Inflammation Reduced Inflammation AdhesionMolecules->Inflammation ProInflammatoryCytokines->Inflammation

Caption: NMP's anti-inflammatory signaling pathway.

PABNA Mechanism of Efflux Pump Inhibition

PABNA functions by competing with antibiotics for the substrate-binding site of the efflux pump and by disrupting the proton motive force that powers the pump. This leads to an accumulation of the antibiotic inside the bacterial cell.

PABNA_Mechanism cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump (e.g., AcrB) Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out Pumped out Antibiotic_in Antibiotic (intracellular) PABNA PABNA PABNA->EffluxPump Inhibits Antibiotic_out->EffluxPump Enters cell BacterialDeath Bacterial Cell Death Antibiotic_in->BacterialDeath

Caption: Mechanism of PABNA as an efflux pump inhibitor.

Experimental Protocols

To facilitate the application of these compounds in a research setting, detailed protocols for key experiments are provided below.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is crucial for determining the effectiveness of an antimicrobial agent and for evaluating the performance of an efflux pump inhibitor like PABNA.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Perform Serial Dilution of Antibiotic in Microtiter Plate AddPABNA Add Fixed Concentration of PABNA (for potentiation assay) SerialDilution->AddPABNA AddPABNA->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible bacterial growth Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with PABNA

This protocol describes the broth microdilution method to determine the MIC of an antibiotic in the presence and absence of PABNA.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • PABNA stock solution (dissolved in a suitable solvent like DMSO, then diluted in CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Adjust the turbidity of a bacterial suspension in sterile saline or CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the antibiotic across the wells of the microtiter plate using CAMHB.

  • Add PABNA: To a parallel set of wells with the antibiotic serial dilutions, add a fixed, sub-inhibitory concentration of PABNA.

  • Inoculation: Inoculate all wells (except for sterility controls) with the prepared bacterial inoculum.

  • Controls: Include wells for growth control (no antibiotic or PABNA), sterility control (no bacteria), and PABNA control (bacteria and PABNA, no antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC in the presence and absence of PABNA to determine the fold reduction.[9][10][11]

Protocol 2: KLF2 Activation Assay in Endothelial Cells

This protocol outlines a method to assess the ability of NMP to induce the expression of KLF2 in cultured endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • NMP solution of desired concentrations

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents (including primers for KLF2 and a housekeeping gene like GAPDH)

Procedure:

  • Cell Culture: Culture HUVECs in appropriate flasks or plates until they reach a suitable confluency.

  • NMP Treatment: Treat the cells with varying concentrations of NMP for a specified period (e.g., 24 hours). Include an untreated control.

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform qPCR using primers specific for KLF2 and a housekeeping gene.

  • Data Analysis: Quantify the relative expression of KLF2 mRNA in NMP-treated cells compared to untreated controls, normalizing to the housekeeping gene expression.[1][12]

Conclusion

N-Methyl-2-pyrrolidone and Phe-Arg-β-naphthylamide are valuable tools in the fields of drug development and microbiology, respectively, each with a distinct profile of properties and applications. NMP serves as a highly effective solvent with the added benefit of anti-inflammatory properties mediated through the KLF2 pathway. Its performance is characterized by its excellent solubilizing capacity and its ability to modulate inflammatory responses in a dose-dependent manner.

In contrast, PABNA is a specialized molecule designed to inhibit bacterial efflux pumps, thereby resensitizing multidrug-resistant bacteria to antibiotics. Its efficacy is quantified by the significant reduction in the MIC of various antibiotics against resistant strains.

The choice between NMP and PABNA is therefore entirely dependent on the research objective. For applications requiring a versatile solvent with potential therapeutic benefits in inflammatory conditions, NMP is a compelling candidate. For studies focused on combating antibiotic resistance and understanding the mechanisms of bacterial efflux, PABNA remains an indispensable tool. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize these compounds in their work.

References

Isogenic Mutant Studies: A Superior Approach for Validating Novel Therapeutic Modality (NMP) Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating that a novel therapeutic modality (NMP) effectively engages its intended target is a critical step in the preclinical phase. Isogenic mutant cell lines, which differ from their parental counterparts by a single genetic modification, offer a highly precise and reliable system for this purpose. This guide provides a comprehensive comparison of isogenic mutant studies with alternative methods, supported by experimental data, detailed protocols, and visualizations to facilitate informed decision-making in your research.

The use of isogenic cell lines, often created using CRISPR-Cas9 gene-editing technology, provides a clean genetic background to unequivocally attribute the observed phenotypic or biochemical changes to the engagement of the NMP with its target.[1] This approach minimizes the confounding effects of genetic variability inherent in comparisons between different cell lines.

Comparative Analysis of Target Validation Methods

To illustrate the advantages of isogenic mutant studies, the following table summarizes quantitative data from various experimental approaches for NMP target engagement validation.

Target Validation MethodPrincipleKey AdvantagesKey LimitationsQuantitative Readout Example (Hypothetical NMP Targeting Kinase X)
Isogenic Mutant (CRISPR-KO) Comparison of NMP effects in parental (wild-type) vs. target-knockout isogenic cell lines.High specificity; directly links target to phenotype; clean genetic background.Time-consuming to generate cell lines; potential for off-target CRISPR effects.Cell Viability (IC50): Parental: 50 nM; Kinase X KO: >10,000 nM. CETSA (ΔTm): Parental: +5°C shift with NMP; Kinase X KO: No shift.
RNA interference (RNAi) Transient knockdown of target gene expression using siRNA or shRNA.Rapid and relatively inexpensive; suitable for high-throughput screening.Incomplete knockdown; off-target effects are common; transient effect.Cell Viability (IC50): Scrambled siRNA: 60 nM; Kinase X siRNA: 500 nM (incomplete rescue due to residual protein).
Chemical Probes/Inhibitors Use of a known inhibitor to mimic the effect of target engagement.Readily available for some targets; provides temporal control.Can have off-target effects; may not fully mimic the NMP's mechanism of action.Cell Viability (IC50): NMP: 50 nM; Known Kinase X Inhibitor: 45 nM.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.Label-free; confirms direct physical binding in a cellular context.Not all binding events lead to a significant thermal shift; can be low-throughput.ΔTm with NMP: +5°C in parental cells.
Quantitative Proteomics Measures changes in the proteome or phosphoproteome upon NMP treatment.Provides a global view of cellular response; can identify downstream effects and off-targets.Technically complex; data analysis can be challenging.Phospho-proteomics: Decreased phosphorylation of Kinase X substrate by >90% in parental cells treated with NMP.

Experimental Protocols

Generation of Isogenic Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the key steps for creating a target-knockout isogenic cell line.

  • Guide RNA (gRNA) Design and Cloning:

    • Design two or more gRNAs targeting a critical exon of the target gene using online tools (e.g., CHOPCHOP, CRISPOR).

    • Synthesize and clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the parental cell line with the Cas9-gRNA plasmid.

    • Select for transfected cells using an appropriate marker (e.g., puromycin resistance).

  • Single-Cell Cloning and Expansion:

    • Isolate single cells into individual wells of a 96-well plate via limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the single-cell clones into distinct populations.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Perform Sanger sequencing of the target locus to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Confirm the absence of the target protein in the knockout clones compared to the parental cell line.

Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to confirm direct binding of an NMP to its target in isogenic cell lines.

  • Cell Treatment:

    • Treat both parental and isogenic knockout cells with the NMP at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Challenge:

    • Harvest and wash the cells.

    • Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the NMP in parental cells, but not in knockout cells, indicates target engagement.

Visualizing Target Engagement and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the signaling pathways under investigation.

Experimental_Workflow cluster_generation Isogenic Cell Line Generation cluster_validation Target Engagement Validation gRNA_design 1. gRNA Design & Cloning transfection 2. Transfection & Selection gRNA_design->transfection cloning 3. Single-Cell Cloning transfection->cloning validation 4. KO Validation (Sequencing & WB) cloning->validation knockout Isogenic KO Cells validation->knockout parental Parental Cells treatment NMP Treatment parental->treatment knockout->treatment cetsa CETSA treatment->cetsa proteomics Quantitative Proteomics treatment->proteomics viability Cell Viability Assay treatment->viability

Experimental workflow for validating NMP target engagement.
Signaling Pathway Analysis: MAPK and PI3K/Akt

Isogenic mutant studies are invaluable for dissecting the role of specific proteins within complex signaling cascades like the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival.[2] Isogenic cell lines lacking a specific kinase in this pathway can be used to determine if an NMP's efficacy is dependent on that particular node.

MAPK_Pathway cluster_receptor cluster_cascade cluster_nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation NMP NMP Targeting MEK NMP->MEK

MAPK signaling pathway with a hypothetical NMP targeting MEK.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, metabolism, and survival.[3][4][5] Isogenic models with mutations in key components like PIK3CA can reveal the dependency of a tumor on this pathway and the efficacy of NMPs designed to inhibit it.[6][7][8]

PI3K_Akt_Pathway cluster_receptor cluster_cascade cluster_nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth NMP NMP Targeting PI3K NMP->PI3K PTEN PTEN PTEN->PIP3

PI3K/Akt signaling pathway with a hypothetical NMP targeting PI3K.

Conclusion

Isogenic mutant studies, particularly when coupled with robust techniques like CETSA and quantitative proteomics, provide an unparalleled level of precision and confidence in validating NMP target engagement. By eliminating the confounding variable of genetic background, these models allow for a clear interpretation of an NMP's on-target activity and its downstream functional consequences. The detailed protocols and visual guides presented here offer a framework for integrating this powerful approach into your drug discovery pipeline, ultimately leading to more informed decisions and a higher probability of clinical success.

References

A Comparative Guide to N-Methyl-2-Pyrrolidone (NMP) for Enhanced Intracellular Drug Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methyl-2-Pyrrolidone (NMP) against other common penetration enhancers for its efficacy in increasing intracellular drug accumulation. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug delivery systems.

Executive Summary

N-Methyl-2-Pyrrolidone (NMP) is a versatile aprotic solvent widely recognized for its utility as a drug solubilizer and penetration enhancer in pharmaceutical formulations.[1][2] Its primary mechanism involves increasing the permeability of biological membranes, which can lead to higher intracellular concentrations of therapeutic agents. This guide evaluates the performance of NMP in this capacity and draws comparisons with other frequently used enhancers, such as Dimethyl Sulfoxide (DMSO), Transcutol® P, and Azone (Laurocapram).

The effectiveness of a penetration enhancer is often drug-dependent. For instance, while one study demonstrated that NMP provided the highest cumulative permeation for tetrahydropalmatine, another found it to have the lowest permeation for thymoquinone when compared to enhancers like Azone and Transcutol P.[3][4] These findings highlight the importance of empirical validation for specific drug candidates. A significant aspect of intracellular drug accumulation is the activity of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, thereby reducing their efficacy.[5][6] A key question this guide addresses is whether NMP's mechanism of action involves the inhibition of these efflux pumps.

Comparative Analysis of Penetration Enhancers

The selection of an appropriate penetration enhancer is critical for optimizing drug delivery. Below is a comparative overview of NMP and other common enhancers.

Penetration EnhancerProposed Mechanism of ActionKey AdvantagesKey Disadvantages
N-Methyl-2-Pyrrolidone (NMP) Acts as a co-solvent and complexing agent, interacts with keratin and lipids in the stratum corneum, and may employ a cotransport mechanism by forming a complex with the drug.[1][2][4][7]Effective for a range of hydrophilic and lipophilic drugs; also exhibits intrinsic anti-inflammatory and immunomodulatory properties.[1]Performance is highly drug-dependent; known reproductive toxin, leading to use restrictions.[1]
Dimethyl Sulfoxide (DMSO) Disrupts the structure of the stratum corneum by interacting with lipids and proteins, and acts as a solvent to increase drug solubility.[8]Broad applicability for enhancing the absorption of a wide range of drugs; generally considered safe and well-tolerated.[8][9]Can cause mild skin irritation at higher concentrations; its strong solubilizing properties may alter the formulation's characteristics.[8]
Transcutol® P (Diethylene Glycol Monoethyl Ether) Acts as a solubilizer and facilitates diffusion across the skin by interacting with intercellular lipids.[10][11]Effective in increasing the flux of various drugs; often used in combination with other excipients for synergistic effects.[10]Primarily studied for transdermal delivery; less data is available on its direct effect on intracellular accumulation.
Azone (Laurocapram) Disrupts the lipid bilayer of the stratum corneum by inserting its lipophilic alkyl chain, thereby increasing lipid fluidity.[7][12]Potent enhancer, particularly for lipophilic drugs; first compound specifically developed as a penetration enhancer.[12]Can cause skin irritation and its efficacy can be dependent on the formulation.

Quantitative Data on Intracellular Drug Accumulation

A direct comparison of the ability of different enhancers to increase intracellular drug concentrations is crucial for selection. The following table summarizes hypothetical data from a comparative study on the effect of NMP, DMSO, Transcutol P, and Azone on the intracellular accumulation of Doxorubicin in MCF-7 breast cancer cells.

TreatmentDoxorubicin Concentration (µM)Intracellular Doxorubicin (ng/10^6 cells)Fold Increase vs. Control
Control (Doxorubicin alone) 5150 ± 151.0
NMP (5% v/v) + Doxorubicin 5450 ± 303.0
DMSO (5% v/v) + Doxorubicin 5375 ± 252.5
Transcutol P (5% v/v) + Doxorubicin 5300 ± 202.0
Azone (1% v/v) + Doxorubicin 5525 ± 403.5

Note: This data is illustrative and intended to demonstrate how such a comparison would be presented. Actual experimental results may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of any scientific claim. Below are methodologies for key experiments relevant to the assessment of intracellular drug accumulation and efflux pump activity.

Protocol 1: Quantification of Intracellular Doxorubicin Accumulation using Fluorescence Spectroscopy

This protocol details the measurement of intracellular doxorubicin, leveraging its intrinsic fluorescent properties.

1. Cell Culture and Treatment:

  • Seed MCF-7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
  • Prepare treatment solutions of 5 µM doxorubicin alone (control) and in combination with 5% (v/v) NMP, 5% (v/v) DMSO, 5% (v/v) Transcutol P, or 1% (v/v) Azone in serum-free cell culture medium.
  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
  • Add 500 µL of the respective treatment solutions to the wells and incubate for 2 hours at 37°C.

2. Cell Lysis and Fluorescence Measurement:

  • After incubation, aspirate the treatment solutions and wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
  • Lyse the cells by adding 200 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on ice.
  • Transfer the cell lysates to microcentrifuge tubes and centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant to a 96-well black microplate.
  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~480 nm and emission at ~590 nm.[3][10]

3. Data Analysis:

  • Prepare a standard curve of known doxorubicin concentrations in the lysis buffer.
  • Determine the intracellular doxorubicin concentration in the samples by interpolating their fluorescence values on the standard curve.
  • Normalize the doxorubicin concentration to the cell number, determined from parallel wells.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assessment using Rhodamine 123 Efflux Assay

This assay determines whether a compound inhibits the P-gp efflux pump by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

1. Cell Culture and Treatment:

  • Seed a P-gp overexpressing cell line (e.g., MCF-7/ADR) in a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells/well and culture for 24 hours.
  • Prepare treatment solutions containing 5 µM Rhodamine 123 alone (control) and in combination with various concentrations of NMP or a known P-gp inhibitor (e.g., Verapamil) in a serum-free medium.

2. Rhodamine 123 Accumulation and Efflux:

  • Wash the cells twice with pre-warmed PBS.
  • Add 100 µL of the treatment solutions to the wells and incubate for 60 minutes at 37°C to allow for Rhodamine 123 accumulation.
  • To measure efflux, aspirate the loading solution, wash the cells twice with warm PBS, and add 100 µL of fresh, pre-warmed medium (with or without the test compound).
  • Incubate for another 60 minutes at 37°C to allow for efflux.

3. Fluorescence Measurement and Data Analysis:

  • After the efflux period, wash the cells three times with ice-cold PBS.
  • Add 100 µL of PBS to each well.
  • Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~525 nm.[1]
  • An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the control indicates P-gp inhibition.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

G cluster_0 NMP-Mediated Drug Delivery NMP NMP CellMembrane Cell Membrane NMP->CellMembrane Increases Permeability Complex Drug Drug Drug->CellMembrane Intracellular Intracellular Space CellMembrane->Intracellular Enhanced Drug Accumulation Complex->CellMembrane Co-transport G start Seed Cells treat Treat with Drug +/- Enhancer start->treat incubate Incubate treat->incubate wash Wash Cells incubate->wash lyse Lyse Cells wash->lyse measure Measure Fluorescence/HPLC lyse->measure analyze Analyze Data measure->analyze G cluster_0 P-gp Efflux Pump cluster_1 NMP Intervention Extracellular Extracellular Intracellular Intracellular Pgp P-glycoprotein Intracellular->Pgp Drug Binding Pgp->Extracellular Drug Efflux NMP NMP NMP->Pgp Inhibition?

References

Assessing the Clinical Relevance of 1-(1-Naphthylmethyl)piperazine as an Efflux Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. One of the key mechanisms contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, rendering them ineffective. 1-(1-Naphthylmethyl)piperazine (NMP) has emerged as a promising agent in combating MDR. This guide provides a comparative analysis of NMP's performance as a putative efflux pump inhibitor (EPI), supported by experimental data, to assess its clinical relevance.

Mechanism of Action: Reversing Multidrug Resistance

NMP is believed to function by inhibiting Resistance-Nodulation-Division (RND) type efflux pumps, which are prevalent in Gram-negative bacteria.[1][2][3][4][5] By blocking these pumps, NMP increases the intracellular concentration of antibiotics, thereby restoring their efficacy against resistant bacterial strains. This mechanism has been demonstrated to reverse MDR in various clinically significant pathogens, including Escherichia coli and other Enterobacteriaceae.[1][2][3][4][5]

Figure 1: Proposed Mechanism of Action for this compound (NMP)

cluster_cell Bacterial Cell Antibiotic Antibiotic EffluxPump Efflux Pump (e.g., RND type) Antibiotic->EffluxPump Expulsion Target Bacterial Target Antibiotic->Target Inhibition of Bacterial Growth Extracellular Extracellular EffluxPump->Extracellular NMP NMP NMP->EffluxPump Inhibition

Comparative Performance of NMP as an Efflux Pump Inhibitor

The efficacy of NMP is often evaluated by its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against resistant bacteria. A significant reduction in MIC, typically four-fold or greater, indicates a reversal of resistance.[1][2][3] NMP's performance is frequently compared to another well-characterized EPI, Phe-Arg-β-naphthylamide (PAβN).

Table 1: Reduction in Minimum Inhibitory Concentration (MIC) of Levofloxacin in the Presence of Efflux Pump Inhibitors
Bacterial SpeciesEfflux Pump Inhibitor (Concentration)Fold Reduction in MIC of LevofloxacinReference
Escherichia coli (clinical isolates)NMP (100 mg/L)≥ 4-fold in >50% of isolates[5]
Enterobacter aerogenes (clinical isolates)NMPSignificant effect in >50% of isolates[1]
Klebsiella pneumoniae (clinical isolates)NMPSignificant effect in >50% of isolates[1]
Pseudomonas aeruginosaPAβN (20 µg/mL)16 to 64-fold[6]
Table 2: Reduction in Minimum Inhibitory Concentration (MIC) of Other Antibiotics in the Presence of NMP
Bacterial SpeciesAntibioticFold Reduction in MIC with NMPReference
Escherichia coli (clinical isolates)Linezolid≥ 4-fold in >50% of isolates[5]
Citrobacter freundii (clinical isolates)LinezolidConsistent reduction[1]
Enterobacter aerogenes (clinical isolates)Tetracycline, ChloramphenicolSignificant effect in >50% of isolates[1]
Klebsiella pneumoniae (clinical isolates)TetracyclineSignificant effect in >50% of isolates[1]
Salmonella enterica serovar TyphiAmpicillin, Chloramphenicol~16-fold[7]

Experimental Protocols

The assessment of NMP's clinical relevance relies on standardized in vitro assays. The following are summaries of key experimental protocols used to generate the comparative data.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the MIC of an antibiotic in the presence and absence of an EPI.

  • Preparation of Reagents: Prepare stock solutions of the antibiotic and NMP. A series of two-fold dilutions of the antibiotic is made in a 96-well microtiter plate. Each dilution series is prepared with and without a fixed, sub-inhibitory concentration of NMP (e.g., 100 mg/L).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of NMP.

Figure 2: Workflow for Antimicrobial Susceptibility Testing

Start Start PrepareAntibioticDilutions Prepare Antibiotic Dilutions (with and without NMP) Start->PrepareAntibioticDilutions PrepareInoculum Prepare Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate Microtiter Plate PrepareAntibioticDilutions->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadMIC Read MIC values Incubate->ReadMIC CalculateFoldReduction Calculate Fold Reduction in MIC ReadMIC->CalculateFoldReduction End End CalculateFoldReduction->End

Ethidium Bromide Accumulation Assay

This fluorometric assay is used to confirm that the mechanism of action of NMP is indeed through the inhibition of efflux pumps. Ethidium bromide (EtBr) is a fluorescent substrate of many efflux pumps.

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

  • Assay Setup: The cell suspension is aliquoted into a 96-well plate. NMP is added to the test wells.

  • Fluorescence Measurement: EtBr is added to all wells, and the fluorescence is measured over time using a fluorescence plate reader. An increase in fluorescence indicates the accumulation of EtBr inside the cells.

  • Data Analysis: A higher rate and level of fluorescence in the presence of NMP compared to the control (without NMP) indicates that NMP is inhibiting the efflux of EtBr, leading to its accumulation.

Figure 3: Logical Flow of the Ethidium Bromide Accumulation Assay

cluster_workflow Assay Logic Condition1 Bacterial Cells + EtBr (Control) EffluxActive Active Efflux Condition1->EffluxActive Condition2 Bacterial Cells + EtBr + NMP EffluxInhibited Inhibited Efflux Condition2->EffluxInhibited LowFluorescence Low Intracellular EtBr (Low Fluorescence) EffluxActive->LowFluorescence HighFluorescence High Intracellular EtBr (High Fluorescence) EffluxInhibited->HighFluorescence

References

Assessing the Inter-Laboratory Reproducibility of 1-(1-Naphthylmethyl)piperazine (NMP) as an Efflux Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. One of the key mechanisms contributing to MDR is the overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, rendering them ineffective. 1-(1-Naphthylmethyl)piperazine (NMP) has been identified as a promising efflux pump inhibitor (EPI), capable of restoring the efficacy of conventional antibiotics. This guide provides a comparative analysis of published studies on NMP to assess the reproducibility of its activity across different research laboratories. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the consistency of NMP's performance.

Quantitative Data Summary

The efficacy of NMP as an efflux pump inhibitor is typically quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic. A significant reduction, often defined as four-fold or greater, indicates that NMP is effectively blocking the efflux of the antibiotic, thereby increasing its intracellular concentration and restoring its activity.[1][2] The following tables summarize the reported effects of NMP on the MICs of various antibiotics against different bacterial species from multiple studies.

Table 1: Effect of NMP on Antibiotic MICs in Escherichia coli

AntibioticNMP Concentration (mg/L)Number of IsolatesObservationReference
Levofloxacin10060 clinical isolates≥4-fold MIC reduction in >50% of isolates[1][3]
Linezolid10060 clinical isolates≥4-fold MIC reduction in >50% of isolates[1][3]
Ethidium Bromide10060 clinical isolates≥4-fold MIC reduction in >50% of isolates[1][3]
Florfenicol50-100Isogenic resistant strainsSignificant MIC reduction[4]
AmpicillinNot specifiedIsogenic resistant strainsLimited effect[4]

Table 2: Effect of NMP on Antibiotic MICs in Other Enterobacteriaceae

Bacterial SpeciesAntibioticNMP Concentration (mg/L)ObservationReference
Enterobacter aerogenesLevofloxacin, Tetracycline, ChloramphenicolNot specifiedSignificant MIC reduction in >50% of isolates[2]
Klebsiella pneumoniaeLevofloxacin, Tetracycline, LinezolidNot specifiedSignificant MIC reduction in >50% of isolates[2]
Citrobacter freundiiLinezolidNot specifiedConsistent MIC reduction[2]
Serratia marcescensVariousNot specifiedNo or minor effects[2]

Table 3: Effect of NMP on Antibiotic MICs in Salmonella enterica serovar Typhi (Cadmium-Adapted)

AntibioticNMP ConcentrationFold Reduction in MICReference
Ampicillin1/4th MIC~16-fold[5]
Chloramphenicol1/4th MIC~16-fold[5]

Table 4: Comparison of NMP and PAβN Activity in E. coli

CompoundObservationReference
NMPMore effective in restoring susceptibility to compounds like linezolid.[6]
PAβNDifferent mode of action, particularly regarding macrolide resistance reversal.[1][6]

Key Experimental Protocols

The reproducibility of scientific findings is intrinsically linked to the detailed and consistent application of experimental methods. The following are summaries of the key protocols used in the cited studies to evaluate the efficacy of NMP.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic in the absence and presence of an efflux pump inhibitor is a fundamental measure of the inhibitor's activity. The broth microdilution method is a standard procedure.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate using a suitable broth medium, such as Cation-adjusted Mueller-Hinton Broth (CAMHB).[7]

  • Addition of EPI: A parallel set of serial dilutions is prepared in a medium containing a fixed, sub-inhibitory concentration of the efflux pump inhibitor (e.g., NMP at 100 mg/L).[1][7]

  • Inoculation and Incubation: All wells are inoculated with the standardized bacterial suspension and the plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7] A four-fold or greater reduction in the MIC in the presence of the inhibitor is generally considered significant.[1][2]

Ethidium Bromide Accumulation Assay

This fluorometric assay is used to confirm that the observed reduction in MIC is due to the inhibition of efflux pumps. Ethidium bromide (EtBr), a substrate of many efflux pumps, exhibits increased fluorescence upon intercalation with intracellular DNA.

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed.

  • Loading Phase: The cells are loaded with EtBr, often in the presence of a proton motive force (PMF) uncoupler like carbonyl cyanide m-chlorophenylhydrazone (CCCP) to maximize accumulation by inhibiting energy-dependent efflux.[8]

  • Efflux Phase: The EtBr-loaded cells are washed and resuspended in a buffer containing an energy source (e.g., glucose) to initiate efflux. The decrease in fluorescence over time, corresponding to the efflux of EtBr, is monitored using a fluorometer.[8]

  • Inhibitor Assessment: The assay is performed in the presence and absence of the efflux pump inhibitor (NMP). A slower rate of fluorescence decay in the presence of the inhibitor indicates successful blockage of the efflux pump.[8]

Visualization of Pathways and Workflows

To further clarify the mechanisms and experimental procedures involved in NMP studies, the following diagrams are provided.

G cluster_cell Bacterial Cell cluster_pump AcrAB-TolC Efflux Pump Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm TolC TolC Extracellular Space Extracellular Space TolC->Extracellular Space Expulsion AcrA AcrA AcrB AcrB AcrB->TolC Efflux Pathway Antibiotic Antibiotic Antibiotic->AcrB Enters Periplasm Intracellular Target Intracellular Target Antibiotic->Intracellular Target Reaches Target NMP NMP NMP->AcrB Binds to AcrB NMP->AcrB Inhibits Binding

Caption: Mechanism of NMP as an inhibitor of the AcrAB-TolC efflux pump.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Bacterial Inoculum D Inoculate 96-well Plates A->D B Prepare Antibiotic Serial Dilutions B->D C Prepare Antibiotic + NMP Serial Dilutions C->D E Incubate Plates D->E F Read MICs E->F G Calculate Fold Reduction in MIC F->G H Compare Results G->H End End H->End Start Start Start->A

Caption: Experimental workflow for MIC determination with an efflux pump inhibitor.

Discussion on Reproducibility

Studies conducted in different laboratories have consistently demonstrated that NMP can significantly reduce the MIC of various antibiotics, particularly fluoroquinolones and linezolid, in multidrug-resistant Gram-negative bacteria.[1][2][5] The general consensus is that a four-fold or greater reduction in MIC is a reliable indicator of meaningful efflux pump inhibition, and this benchmark has been met in multiple independent studies.[1][2]

The primary mechanism of action, the inhibition of the AcrAB-TolC efflux pump, is also a point of agreement across the literature.[6][9] This is further supported by the consistent results obtained from ethidium bromide accumulation assays, which show reduced efflux in the presence of NMP.[1][5]

While the qualitative findings are largely consistent, quantitative differences in the magnitude of MIC reduction can be observed. These variations may be attributable to several factors:

  • Bacterial Strains: The genetic background of the clinical and laboratory strains used can vary significantly between studies, including the basal level of efflux pump expression and the presence of other resistance mechanisms.

  • NMP Concentration: The concentration of NMP used in assays can differ, which would directly impact the observed effect.

  • Methodological Nuances: Minor variations in the experimental protocols, such as the specific growth medium or the exact incubation time, could contribute to quantitative differences in the results.

References

Safety Operating Guide

Safe Disposal of 1-(1-Naphthylmethyl)piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-(1-Naphthylmethyl)piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures offer a direct, step-by-step guide for operational planning and waste management.

Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling due to its specific hazard profile. It is crucial to be aware of its classifications for safe management and disposal.

Hazard Classification Description GHS Pictogram UN Classification
Skin IrritationCauses skin irritation.[1][2]WarningNot Applicable
Eye IrritationCauses serious eye irritation.[1][2]WarningNot Applicable
Respiratory IrritationMay cause respiratory irritation.[1][2]WarningNot Applicable
Aquatic Hazard (Acute)Very toxic to aquatic life.[1][2][3]WarningClass 9
Transport Information
UN NumberUN3077.[3][4]
Proper Shipping NameEnvironmentally hazardous substance, solid, n.o.s. (this compound).[3][4]
Hazard Class9.[3][4]
Packing GroupIII.[3][4]

Personal Protective Equipment (PPE) and Handling

Prior to handling or disposal, ensure the following personal protective equipment is used and engineering controls are in place:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that mitigates its hazards, particularly its toxicity to aquatic life.

Step 1: Waste Identification and Segregation

  • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated, clearly labeled, and sealed waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Spill Management

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep or vacuum the solid material.[5] Avoid generating dust.[1]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and decontaminate all equipment used for cleanup.

  • Prevent the spilled material from entering drains or waterways.[6]

Step 3: Containerization and Labeling

  • Use a robust, leak-proof container for waste accumulation.

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Include appropriate hazard symbols (e.g., irritant, environmentally hazardous).

Step 4: Storage

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area.

  • Keep the container tightly closed and away from incompatible materials.[3]

Step 5: Final Disposal

  • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3]

  • It is the responsibility of the waste generator to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][5]

  • Provide the disposal company with a complete safety data sheet (SDS) for the waste material.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Interim Storage and Labeling cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Is there a spill? ppe->spill collect Collect waste into a designated, sealed container label_waste Label container clearly: 'Hazardous Waste' Chemical Name & Hazards collect->label_waste spill->collect No handle_spill Follow spill protocol: Contain, collect, and clean spill->handle_spill Yes handle_spill->collect store Store in a secure, well-ventilated area with secondary containment label_waste->store regulations Consult local, regional, and national hazardous waste regulations store->regulations contact_vendor Contact approved hazardous waste disposal vendor regulations->contact_vendor end End: Waste properly disposed contact_vendor->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-(1-Naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 1-(1-Naphthylmethyl)piperazine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a compound that requires careful handling due to its potential health and environmental hazards. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life.[1][2] Therefore, adherence to appropriate safety protocols and the use of proper personal protective equipment are critical.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentStandard/Specification
Respiratory Dust maskType N95 (US) or equivalent
Eye and Face Safety glasses with side-shields or gogglesEN166 (EU) or ANSI Z87.1 (US)[3][4]
Hand Chemical-resistant gloves (e.g., nitrile rubber)EN 374 (EU)[1]
Body Laboratory coat or impervious clothingTo prevent skin exposure[1][3]

Operational Plan: Safe Handling Procedure

This step-by-step guide outlines the general procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Avoid the formation of dust and aerosols during handling.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as specified in Table 1.

  • Ensure gloves are properly fitted and inspected for any tears or punctures.

3. Handling the Compound:

  • Weighing: Carefully weigh the solid compound on a calibrated balance within the fume hood. Use a spatula to transfer the material, minimizing any dust generation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If necessary, use a magnetic stirrer for gentle agitation.

  • General Handling: Avoid direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[3]

  • Clean all contaminated surfaces and equipment.

  • Properly remove and dispose of contaminated gloves and other disposable PPE.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][3][6]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • The designated storage area should be locked up.[1]

Disposal:

  • Dispose of waste material and contaminated packaging at an approved waste disposal plant.[3]

  • This substance is classified as an environmentally hazardous substance (UN3077), and disposal must comply with local, regional, and national regulations.[3][7] Do not allow the chemical to enter drains or water systems.[3]

Diagram 1: Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound A Preparation & Engineering Controls (Fume Hood, Eyewash Station) B Don Personal Protective Equipment (PPE) A->B Proceed when ready C Handle Chemical (Weighing, Dissolving) B->C Enter handling area D Post-Handling Procedures (Decontamination, Hand Washing) C->D After handling is complete E Exposure Incident? C->E During handling G Proper Storage (Cool, Dry, Ventilated, Locked) D->G Store remaining chemical H Waste Disposal (Approved Waste Facility) D->H Dispose of waste E->D No F Administer First Aid (See Table 2) E->F Yes F->H Dispose of contaminated items

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Naphthylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1-Naphthylmethyl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.